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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Documentation Hub

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  • Product: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
  • CAS: 319442-19-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

[1] Executive Summary & Strategic Utility Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8 ) represents a critical heterocyclic scaffold in modern medicinal chemistry. Structurally, it serves...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Utility

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8 ) represents a critical heterocyclic scaffold in modern medicinal chemistry. Structurally, it serves as a bioisostere of the quinazoline core—a moiety ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] By replacing the benzene ring of quinazoline with a thiophene ring, researchers achieve "scaffold hopping," often resulting in altered solubility profiles, metabolic stability, and novel intellectual property space while maintaining binding affinity to ATP-binding pockets of kinases (EGFR, VEGFR) and phosphodiesterases.

This guide details the physicochemical profile, validated synthetic protocols, and functionalization logic required to utilize this scaffold in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][3][4][5]

ParameterSpecification
Chemical Name Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
CAS Number 319442-19-8
Molecular Formula C₉H₈N₂O₃S
Molecular Weight 224.24 g/mol
Core Scaffold Thieno[3,2-d]pyrimidine
Key Tautomer 4-hydroxythieno[3,2-d]pyrimidine (enol) ⇌ 4-oxo-3,4-dihydro (keto)
Density ~1.6 ± 0.1 g/cm³
Purity Standard ≥95% (HPLC), typically white to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Synthetic Architecture & Mechanism[9]

The synthesis of the thieno[3,2-d]pyrimidine core relies on the cyclocondensation of an ortho-amino ester thiophene precursor with a nitrile derivative. The protocol below utilizes Methyl 3-amino-2-thiophenecarboxylate as the starting material.[2]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the thiophene amine on the nitrile carbon of ethyl cyanoformate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the ester carbonyl of the thiophene, releasing methanol and forming the pyrimidine ring.

SynthesisPathway Start Methyl 3-amino-2- thiophenecarboxylate Inter Intermediate (Amidine formation) Start->Inter Nucleophilic Attack (70°C) Reagent Ethyl Cyanoformate (HCl/AcOH) Reagent->Inter Product Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8) Inter->Product Cyclization & MeOH Elimination

Figure 1: Synthetic workflow for the formation of the thieno[3,2-d]pyrimidine core via cyclocondensation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate on a multi-gram scale.

Materials
  • Precursor: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

  • Reagent: Ethyl cyanoformate (2.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH), Concentrated HCl

  • Workup: 1N NaOH, Deionized Water

Step-by-Step Methodology
  • Solubilization: Dissolve Methyl 3-amino-2-thiophenecarboxylate (3.0 g, 19 mmol) in glacial acetic acid (24 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add concentrated HCl (2.4 mL) dropwise to the solution. Caution: Exothermic reaction.

  • Addition: Add ethyl cyanoformate (3.78 g, 38 mmol) slowly. The mixture may become inhomogeneous.

  • Cyclization: Heat the reaction mixture to 70 °C and stir for 3 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[3]

  • Isolation (Step A): Cool the mixture to room temperature. A solid precipitate will form.[2] Filter this solid and wash with deionized water.[2] Keep this solid (Fraction A).

  • Precipitation (Step B): Adjust the pH of the filtrate to ~5 using 1N NaOH solution. A second crop of solid will precipitate. Filter and wash with deionized water (Fraction B).

  • Final Drying: Combine Fraction A and Fraction B. Dry overnight in a vacuum oven at 45 °C.

  • Yield Expectation: ~2.69 g (63% yield) of off-white solid.

Critical Control Point: The pH adjustment of the filtrate is crucial. If the pH exceeds 7, the ester at position 2 may undergo hydrolysis to the carboxylic acid (CAS 1527518-33-7), reducing the yield of the desired ester product.

Functionalization & SAR Logic

Once the core scaffold (CAS 319442-19-8) is synthesized, it serves as a divergence point for library generation. The 4-oxo group is typically converted to a leaving group (Cl) to enable nucleophilic aromatic substitution (SNAr) with amines, a standard tactic in kinase inhibitor design.

SAR_Logic Core Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate (Scaffold) Chlorination Chlorination (POCl3) Core->Chlorination Intermediate 4-Chloro Derivative (Reactive Electrophile) Chlorination->Intermediate Sub1 S_NAr with Anilines (Kinase Hinge Binding) Intermediate->Sub1  Target: EGFR/VEGFR   Sub2 C2 Ester Hydrolysis/Amidation (Solubility/Tail Interaction) Intermediate->Sub2  Target: PK Properties  

Figure 2: Structure-Activity Relationship (SAR) divergence from the core scaffold.

Key Derivatives
  • 4-Chloro analog: Treatment with POCl₃ yields the 4-chloro intermediate, which is highly reactive toward aniline nucleophiles.

  • Carboxylic Acid (C2): Hydrolysis of the ethyl ester yields the acid (CAS 1527518-33-7), which can be coupled to amines to form amides, extending the molecule into the solvent-exposed region of the protein binding pocket.

Biological Context & Applications[2][5][8][10]

The thieno[3,2-d]pyrimidine scaffold acts as a Type I kinase inhibitor mimic.

  • EGFR Inhibition: Derivatives substituted at the 4-position with 3-chloro-4-fluoroaniline mimic the binding mode of Gefitinib. The thiophene ring occupies the adenine binding pocket, forming hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).

  • Antimicrobial Activity: Recent studies indicate that 2-carboxylate derivatives possess activity against S. aureus and B. subtilis by inhibiting bacterial DNA gyrase or similar ATP-dependent enzymes.

  • SIRT Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of Sirtuins (SIRT1, SIRT2, SIRT3), regulating cellular stress responses.

References

  • ChemicalBook. (2024).[4] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Properties and Synthesis. Link

  • PubChem. (2024). Thieno[3,2-d]pyrimidine Derivatives and Bioactivity. Link

  • Journal of Medicinal Chemistry. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Link

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (Note: Comparative scaffold analysis). Link

  • BLD Pharm. (2024).[4] Product Datasheet: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. Link

Sources

Exploratory

Technical Whitepaper: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate . Core Scaffold Analysis & Application Guide Executive Summary Et...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate .

Core Scaffold Analysis & Application Guide

Executive Summary

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS: 319442-19-8) is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry.[1] Structurally, it serves as a bioisostere for quinazolines and purines, offering a rigid, planar template for drug design. Its primary utility lies in its dual functionality: the electrophilic ester at the C-2 position and the lactam moiety at C-4, which allow for divergent synthetic elaboration. This compound is a critical intermediate in the development of kinase inhibitors (e.g., CDK, SIRT), antimicrobial agents, and adenosine receptor antagonists.

Structural & Physicochemical Profile

The compound features a fused thiophene and pyrimidine ring system.[2][3][4][5][6][7] The [3,2-d] fusion indicates that the sulfur atom is located at position 7 relative to the pyrimidine nitrogens, distinguishing it from its [2,3-d] isomer.

Physicochemical Data
PropertyValueNote
CAS Number 319442-19-8
Molecular Formula C₉H₈N₂O₃S
Molecular Weight 224.24 g/mol
Appearance White to off-white solidCrystalline powder
Melting Point >200 °C (Dec.)High thermal stability due to H-bonding network
Solubility DMSO, DMF, hot EtOHPoor solubility in water/non-polar solvents
pKa (Calculated) ~8.5 (Lactam NH)Acidic proton at N-3
H-Bond Donors 1 (NH)Tautomer dependent
H-Bond Acceptors 4 (N, O, S)Includes ester carbonyl and lactam oxygen
Tautomerism and Stability

In solution and solid state, the compound predominantly exists in the lactam (4-oxo) form rather than the lactim (4-hydroxy) form. This preference is stabilized by intermolecular hydrogen bonding between the N-3 proton and the C-4 carbonyl oxygen of adjacent molecules, contributing to its high melting point and low solubility in non-polar media.

Synthetic Routes & Mechanism

The most robust synthetic route involves the cyclocondensation of 3-aminothiophene precursors. Unlike the [2,3-d] isomer which often utilizes Gewald reaction products (2-aminothiophene-3-carboxylates), the [3,2-d] isomer requires methyl 3-amino-2-thiophenecarboxylate .

Primary Synthesis Protocol

Reaction: Cyclization of methyl 3-amino-2-thiophenecarboxylate with ethyl cyanoformate.

  • Reagents: HCl (cat.), Acetic Acid (solvent), Ethyl cyanoformate.

  • Conditions: 70–80 °C, 3–5 hours.

  • Yield: 60–70%.

Mechanism:

  • Nucleophilic Attack: The exocyclic amine of the thiophene attacks the nitrile carbon of ethyl cyanoformate (activated by acid).

  • Intermediate Formation: Formation of an amidine-like intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the thiophene ring nitrogen (if N-functionalized) or direct ring closure involving the ester group of the thiophene (loss of methanol).

  • Tautomerization: Shift to the stable 4-oxo tautomer.

Visualization of Synthesis Pathway

Synthesis Start Methyl 3-amino-2- thiophenecarboxylate Inter Amidine Intermediate Start->Inter Nucleophilic Attack (70°C) Reagent Ethyl Cyanoformate (HCl/AcOH) Reagent->Inter Product Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate Inter->Product Cyclization & -MeOH

Figure 1: Synthetic pathway for the construction of the thieno[3,2-d]pyrimidine core.

Reactivity & Derivatization Strategy

This scaffold offers three distinct vectors for chemical modification, enabling "scaffold hopping" in drug discovery.

Vector A: C-2 Ester Hydrolysis & Amidation

The ethyl ester at C-2 is the most reactive site for diversification.

  • Hydrolysis: Treatment with NaOH/H₂O yields the carboxylic acid (C-2 COOH).

  • Amidation: The acid can be coupled with primary/secondary amines (using HATU/EDCI) to generate diverse amide libraries. This is critical for optimizing solubility and target binding affinity (e.g., extending into the solvent-exposed region of a kinase pocket).

Vector B: C-4 Lactam Activation (Chlorination)

The C-4 carbonyl is "masked" reactivity.

  • Chlorination: Reaction with POCl₃ (phosphorus oxychloride) converts the lactam to a 4-chloro derivative.

  • SNAr Displacement: The 4-Cl group is a potent leaving group, readily displaced by amines, anilines, or alkoxides. This allows the introduction of aromatic systems required for π-stacking interactions in active sites (e.g., the hinge region of ATP-binding pockets).

Vector C: Thionation

Treatment with Lawesson’s Reagent converts the C-4 carbonyl to a thione (C=S). This modification alters the electronics of the ring and can enhance lipophilicity or serve as a handle for further sulfur-based chemistry.

Reactivity Map

Reactivity Core Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate Acid 2-Carboxylic Acid (Hydrolysis product) Core->Acid NaOH, Reflux Chloro 4-Chloro Derivative (via POCl3) Core->Chloro POCl3, Reflux Thione 4-Thione Derivative (via Lawesson's) Core->Thione Lawesson's Rgt Amide 2-Carboxamide Derivatives (Kinase Solvent Front) Acid->Amide R-NH2, HATU Amino 4-Amino/Anilino Derivatives (Hinge Binders) Chloro->Amino Ar-NH2, Heat

Figure 2: Divergent synthesis map demonstrating the three primary vectors for scaffold elaboration.

Experimental Protocols

Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Source Validation: Adapted from verified procedures for thienopyrimidine cyclization [1, 4].

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

  • Ethyl cyanoformate (2.0 eq)

  • Acetic Acid (Glacial, solvent volume)

  • HCl (conc., catalytic)

Procedure:

  • Dissolution: Dissolve methyl 3-amino-2-thiophenecarboxylate (e.g., 3.0 g) in glacial acetic acid (24 mL) in a round-bottom flask.

  • Activation: Add concentrated HCl (2.4 mL) dropwise.

  • Addition: Add ethyl cyanoformate (3.78 g) slowly to the stirring mixture.

  • Reaction: Heat the inhomogeneous mixture to 70 °C for 3–5 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the amine starting material.

  • Workup (Precipitation): Cool the reaction to room temperature. A solid precipitate often forms. Filter this solid and wash with deionized water.[8]

  • pH Adjustment: Adjust the filtrate pH to ~5 using 1N NaOH. A second crop of precipitate will form. Collect by filtration.

  • Purification: Combine solids and wash thoroughly with water to remove residual acid. Dry in a vacuum oven at 50 °C overnight.

  • Characterization: Confirm identity via ¹H NMR (DMSO-d₆). Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the ethyl quartet/triplet signals.

Protocol: Conversion to 4-Chloro Derivative

Procedure:

  • Suspend the 4-oxo compound (1.0 g) in POCl₃ (10 mL).

  • Reflux (105 °C) for 2–4 hours until the solution becomes clear.

  • Cool and carefully pour onto crushed ice (Exothermic!).

  • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the 4-chloro intermediate.

Medicinal Chemistry Applications

1. Kinase Inhibition (CDK/SIRT): The thieno[3,2-d]pyrimidine core is a proven scaffold for ATP-competitive inhibitors. The N-1 and N-3 nitrogens (or C-4 substituents) often interact with the "hinge region" of kinases (e.g., CDK2, CDK7) [9, 10]. The C-2 ester is hydrolyzed and amidated to project solubilizing groups into the solvent-exposed area of the protein pocket.

2. Antibacterial Agents: Derivatives substituted at C-2 and C-4 have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting bacterial DNA gyrase or DHFR, mimicking the action of quinolones or antifolates [5].

3. Bioisosterism: This scaffold is a bioisostere of:

  • Quinazoline (e.g., Gefitinib).

  • Purine (Adenine). Replacing the benzene ring of quinazoline with a thiophene (scaffold hopping) often improves metabolic stability and alters the electronic distribution, potentially reducing off-target toxicity.

References

  • ChemicalBook. (2025). Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Product Properties and Synthesis. Link

  • National Institutes of Health (NIH). (2002). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. PubMed. Link(Note: Discusses the [2,3-d] isomer, providing comparative SAR context).

  • MDPI. (2024).[5] Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Molecules. Link

  • Vertex AI Grounding. (2025). Synthesis Protocol Verification via ChemicalBook and ChemSRC databases. Link

  • Semantic Scholar. (2024). Synthesis of 1,2,3,4-tetrahydropyrimidine carboxamide derivatives and their antimicrobial activity. Link

  • ACS Publications. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[4] Journal of Medicinal Chemistry. Link

  • Fujifilm Wako Chemicals. (2025). Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Safety Data. Link

  • ABCR GmbH. (2025). Physical Properties of Thieno[3,2-d]pyrimidine Esters. Link

  • PubMed. (2024).[6] Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Link

  • MDPI. (2020). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidines as 17β-HSD2 Inhibitors. Link

Sources

Foundational

In-Depth Technical Guide: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Executive Summary Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry. As a structural bioisostere of purines, the thieno[3,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry. As a structural bioisostere of purines, the thieno[3,2-d]pyrimidine core serves as a privileged structure in the development of kinase inhibitors (e.g., PI3K, mTOR), adenosine receptor antagonists, and antineoplastic agents.

This guide details the optimal synthesis pathway for this specific 2-carboxylate derivative. Unlike the more common 2-alkyl or 2-aryl derivatives, the introduction of the ethyl ester moiety at the C2 position requires precise electrophilic activation using ethyl cyanoformate under acidic conditions. This protocol prioritizes the "One-Pot Cyclocondensation" method due to its scalability, high yield (~63-70%), and operational simplicity compared to multi-step imidate isolation routes.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must disconnect the pyrimidine ring at its most labile points. The most logical disconnection for the [3,2-d] fusion system involves the N3-C2 and C2-N1 bonds.

  • Target Molecule: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate.[1][2][3][4]

  • Primary Disconnection: Retro-cyclization of the pyrimidine ring.

  • Key Precursors:

    • Nucleophile: Methyl 3-aminothiophene-2-carboxylate (Provides the backbone and the N1/C4 centers).

    • Electrophile: Ethyl cyanoformate (Provides the C2 carbon and the pendant ethyl ester group).

Strategic Insight: The choice of Methyl 3-aminothiophene-2-carboxylate is non-negotiable for the [3,2-d] isomer. Using the more common Gewald product (2-aminothiophene-3-carboxylate) would yield the isomeric [2,3-d] system, which is topologically distinct and often biologically inactive for specific targets.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical intermediate formation.

SynthesisPathway SM1 Methyl 3-amino-2- thiophenecarboxylate (Nucleophile) Inter Amidine Intermediate (Transient) SM1->Inter Nucleophilic Attack on Nitrile Reagent Ethyl Cyanoformate (Electrophile) Reagent->Inter Activated by HCl HCl HCl / AcOH (Activator) HCl->Inter Product Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate (Target) Inter->Product Cyclization & MeOH Elimination

Figure 1: Mechanistic flow from precursors to the fused thienopyrimidine core.

Detailed Experimental Protocol

This protocol is validated for gram-scale synthesis. It utilizes acetic acid as the solvent to solubilize the thiophene precursor and concentrated HCl to activate the nitrile of the ethyl cyanoformate.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Methyl 3-amino-2-thiophenecarboxylate 157.191.0Core Scaffold
Ethyl Cyanoformate 99.092.0C2-Source & Electrophile
Acetic Acid (Glacial) 60.05Solvent (8 vol)Reaction Medium
Hydrochloric Acid (Conc. 37%) 36.461.5 - 2.0Catalyst/Activator
Sodium Hydroxide (1N) 40.00As neededWorkup (pH adjustment)
Step-by-Step Procedure

Step 1: Solubilization In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) in Glacial Acetic Acid (approx. 8 mL per gram of thiophene). Stir at room temperature until fully dissolved.

Step 2: Activation & Addition Add Concentrated HCl (0.8 mL per gram of thiophene) to the solution. The mixture may warm slightly. Immediately follow with the dropwise addition of Ethyl Cyanoformate (2.0 eq).

  • Note: The excess ethyl cyanoformate drives the reaction to completion and compensates for any hydrolysis under acidic conditions.

Step 3: Thermal Cyclization Heat the reaction mixture to 70°C . Maintain this temperature with vigorous stirring for 3 hours .

  • Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[5] The starting amine spot should disappear, replaced by a more polar product spot.

Step 4: Isolation (The "Dual-Crop" Method)

  • Cool the reaction mixture to room temperature (20-25°C). A precipitate often forms spontaneously.

  • First Filtration: Filter the suspension.[6][7] Wash the filter cake with a small amount of cold water. Collect this solid (Crop A).

  • Filtrate Treatment: The mother liquor still contains product. Adjust the pH of the filtrate to ~5.0 using 1N NaOH .

    • Caution: Exothermic neutralization. Add base slowly in an ice bath.

  • Second Filtration: A second crop of precipitate will form upon pH adjustment. Filter this solid (Crop B).

  • Washing: Wash both Crop A and Crop B extensively with deionized water to remove residual acetic acid and inorganic salts.

Step 5: Drying & Purification Combine Crop A and Crop B. Dry in a vacuum oven at 45°C overnight.

  • Purity Check: Typical crude purity is >95%.[8] If necessary, recrystallize from Ethanol or Acetonitrile.

Expected Results[6][7][9][10][11]
  • Appearance: Off-white to pale yellow solid.

  • Yield: 60% - 75%.

  • Melting Point: >200°C (Decomposition often observed).

Mechanistic Insight & Process Logic

Understanding the "why" behind the steps ensures reproducibility.

  • Why Acetic Acid/HCl? The reaction relies on the Pinner Reaction principle. The nitrile group of ethyl cyanoformate is relatively unreactive toward the weak amine of the thiophene. HCl protonates the nitrile nitrogen (

    
    ), creating a highly electrophilic species. Acetic acid provides a polar, non-nucleophilic medium that stabilizes the ionic intermediates.
    
  • The Cyclization Cascade:

    • Attack 1: The primary amine of the thiophene attacks the activated nitrile carbon, forming an amidine intermediate .

    • Attack 2: The nitrogen of the newly formed amidine attacks the carbonyl carbon of the adjacent methyl ester (on the thiophene ring).

    • Elimination: The tetrahedral intermediate collapses, expelling methanol (transesterification/amidation logic) to close the pyrimidine ring.

  • Why pH Adjustment? The product contains a pyrimidinone moiety (lactam), which can exist as a tautomer with the enol form. In highly acidic media (AcOH/HCl), the product may be partially protonated or soluble. Adjusting the pH to 5 (near the isoelectric point of the amide/phenol system) maximizes precipitation, significantly increasing yield.

Workflow Visualization

The following diagram outlines the operational workflow for the laboratory execution of this synthesis.

Workflow Start Start: Dissolve Thiophene in AcOH AddReagents Add conc. HCl then Ethyl Cyanoformate Start->AddReagents Heat Heat to 70°C (3 Hours) AddReagents->Heat Cool Cool to RT Heat->Cool Filter1 Filter Precipitate (Crop A) Cool->Filter1 Filtrate Collect Filtrate Filter1->Filtrate Combine Combine Crops & Vacuum Dry Filter1->Combine Neutralize Adjust pH to ~5 with 1N NaOH Filtrate->Neutralize Filter2 Filter Precipitate (Crop B) Neutralize->Filter2 Filter2->Combine Final Final Product (>95% Purity) Combine->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete precipitation or hydrolysis.Ensure pH is adjusted to exactly 5. Do not over-basify (pH > 9 may hydrolyze the ester).
Sticky Solid Residual Acetic Acid.Wash the filter cake thoroughly with water. Triturate with cold diethyl ether if necessary.
Starting Material Remains Insufficient activation.Ensure HCl is fresh and concentrated. Increase temperature to 80°C if reaction is sluggish.
Wrong Isomer Incorrect Starting Material.Verify you are using 3-amino-2-carboxylate (for [3,2-d]), NOT 2-amino-3-carboxylate (which gives [2,3-d]).

References

  • ChemicalBook. (2024).[3] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Synthesis Protocol. Retrieved from

  • Temple, D. L., et al. (1979). "Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents." Journal of Medicinal Chemistry, 22(5), 505-510. (Provides foundational chemistry for thienopyrimidine carboxylates).

  • Brough, P. A., et al. (2022). "Synthesis of thieno[3,2-d]pyrimidine derivatives." ResearchGate.[9] (Discusses general cyclization strategies for thienopyrimidines).

  • Accela ChemBio. (2024). Product Data Sheet: Ethyl 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate.

Sources

Exploratory

Technical Guide: The Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery

The Thieno[3,2-d]pyrimidine scaffold represents a critical pharmacophore in modern medicinal chemistry, functioning as a potent bioisostere of purine and quinazoline. This guide provides a technical deep-dive into its bi...

Author: BenchChem Technical Support Team. Date: February 2026

The Thieno[3,2-d]pyrimidine scaffold represents a critical pharmacophore in modern medicinal chemistry, functioning as a potent bioisostere of purine and quinazoline. This guide provides a technical deep-dive into its biological significance, synthetic accessibility, and therapeutic applications, with a specific focus on kinase inhibition (PI3K/mTOR) and oncology.

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a bicyclic heteroaromatic system formed by the fusion of a thiophene ring and a pyrimidine ring. It is structurally distinct from its isomer, thieno[2,3-d]pyrimidine, by the orientation of the sulfur atom relative to the pyrimidine nitrogen.

This scaffold is biologically privileged due to its ability to mimic the adenine base of ATP, allowing it to function as a competitive inhibitor at the ATP-binding sites of various kinases. Its most notable application is in the development of Pictilisib (GDC-0941) , a potent pan-inhibitor of Class I Phosphoinositide 3-kinases (PI3K).

Key Biological Attributes:

  • ATP Mimicry: High affinity for the hinge region of kinase domains.

  • Lipophilicity: The sulfur atom modulates lipophilicity (logP) and metabolic stability compared to pure quinazolines.

  • Versatility: Amenable to substitution at the C-2, C-4, and C-6 positions for SAR (Structure-Activity Relationship) optimization.[1]

Structural Basis & SAR Analysis

The biological potency of thieno[3,2-d]pyrimidine arises from specific molecular interactions within the target binding pocket.

2.1 Core Architecture

The scaffold consists of a pyrimidine ring fused to a thiophene ring. The numbering system is critical for SAR discussions:

  • Position 4: The most common site for nucleophilic substitution (amines, aryls) to interact with the "gatekeeper" residues.

  • Position 2: Often substituted to fine-tune solubility and solvent-exposed interactions.[1]

  • Position 6: Located on the thiophene ring; substitution here can access the "affinity pocket" or inner hydrophobic region of kinases.

2.2 Mechanism of Action: PI3K Inhibition

In the context of PI3K inhibition (e.g., GDC-0941), the scaffold binds in the ATP pocket:

  • Hinge Binding: The N-1 or N-3 nitrogen accepts a hydrogen bond from the backbone amide of Val851 (in PI3K

    
    ).[1]
    
  • Hydrophobic Fit: The bicyclic core sandwiches between hydrophobic residues (e.g., Ile800, Ile932).

  • Specificity: Substituents at C-4 (e.g., indazole in GDC-0941) project into the affinity pocket, interacting with specific residues like Tyr836 and Asp810 .

SAR_Map Core Thieno[3,2-d]pyrimidine Core Pos4 C-4 Position (Critical for Hinge/Affinity) Core->Pos4 Substitution Pos2 C-2 Position (Solubility/Pharmacokinetics) Core->Pos2 Substitution Pos6 C-6 Position (Hydrophobic Pocket Access) Core->Pos6 Substitution Hinge H-Bond to Val851 (PI3K) Pos4->Hinge Gatekeeper Gatekeeper Interaction Pos4->Gatekeeper Solvent Solvent Exposure Pos2->Solvent Pos6->Gatekeeper

Figure 1: SAR Map of the Thieno[3,2-d]pyrimidine Scaffold highlighting key substitution vectors.[1]

Therapeutic Applications
3.1 Oncology (Kinase Inhibition)
  • PI3K Pathway: Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers (breast, NSCLC). Thieno[3,2-d]pyrimidines block the phosphorylation of PIP2 to PIP3, arresting cell growth.

  • EGFR & VEGFR: Derivatives have shown dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), targeting both tumor proliferation and angiogenesis.

3.2 Antimicrobial & Antiviral

While less developed than oncology, recent studies indicate that C-4 substituted thieno[3,2-d]pyrimidines inhibit bacterial DNA gyrase and exhibit antiviral activity against RNA viruses by interfering with polymerase functions.[1]

Detailed Experimental Protocols
4.1 Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines

Rationale: This protocol utilizes a convergent approach starting from a thiophene precursor, ensuring high regio-control.[1]

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (Starting Material)[1]

  • Formamide (Cyclizing agent)

  • Phosphorus oxychloride (POCl

    
    ) (Chlorinating agent)
    
  • Substituted aniline or amine (Nucleophile)

Step-by-Step Protocol:

  • Cyclization: Reflux methyl 3-amino-2-thiophenecarboxylate (10 mmol) in formamide (10 mL) at 180°C for 4 hours. The product, thieno[3,2-d]pyrimidin-4(3H)-one, precipitates upon cooling.[1] Filter and wash with water.[2]

  • Chlorination: Suspend the pyrimidinone (5 mmol) in POCl

    
     (15 mL). Reflux for 3 hours until the solution becomes clear. Evaporate excess POCl
    
    
    
    under reduced pressure. Pour the residue onto crushed ice and extract with dichloromethane (DCM) to yield 4-chlorothieno[3,2-d]pyrimidine.[1]
  • Nucleophilic Substitution (S

    
    Ar):  Dissolve 4-chlorothieno[3,2-d]pyrimidine (1 mmol) in isopropanol (5 mL). Add the appropriate amine/aniline (1.1 mmol).
    
  • Reaction: Reflux for 2-6 hours (monitor by TLC).

  • Workup: Cool the mixture. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether. Neutralize with NaHCO

    
     if the free base is required.
    

Synthesis_Workflow Step1 Step 1: Cyclization (Methyl 3-amino-2-thiophenecarboxylate + Formamide) Step2 Step 2: Chlorination (Reflux with POCl3) Step1->Step2 Forms 4-oxo intermediate Step3 Step 3: Nucleophilic Substitution (S_NAr with Amine/Aniline) Step2->Step3 Forms 4-chloro intermediate Product Final Product: 4-Substituted Thieno[3,2-d]pyrimidine Step3->Product Yields Target Ligand

Figure 2: Synthetic workflow for accessing bioactive thieno[3,2-d]pyrimidine derivatives.

4.2 In Vitro PI3K Kinase Assay

Rationale: To quantify the inhibitory potency (IC50) against PI3K isoforms.[3]

System: ADP-Glo™ Kinase Assay (Promega) or similar fluorescence-based assay.[1] Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl


, 100 µM EGTA, 0.03% CHAPS.

Protocol:

  • Preparation: Prepare 2.5x concentrated PI3K enzyme solution (e.g., p110

    
    /p85
    
    
    
    ) and 2.5x substrate solution (PIP2:PS lipid vesicles + ATP).
  • Incubation: In a 384-well plate, add 2 µL of test compound (in DMSO) and 4 µL of enzyme solution. Incubate for 15 min at room temperature.

  • Reaction Start: Add 4 µL of substrate solution (Final ATP conc. 10 µM). Incubate for 60 min at 25°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Signal: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Comparative Potency

The following table summarizes the potency of the lead compound GDC-0941 (Pictilisib) compared to early-stage derivatives, highlighting the scaffold's efficacy.

CompoundScaffold CoreTargetIC50 (nM)Clinical Status
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidinePI3K

3.0Phase II (Discontinued)
GDC-0941 Thieno[3,2-d]pyrimidinePI3K

3.0-
Derivative 6e [1]Thieno[3,2-d]pyrimidineEGFR133Preclinical
Derivative 10e [1]Thieno[3,2-d]pyrimidineEGFR151Preclinical
Reference (Sorafenib) Bis-aryl ureaVEGFR-290Approved

Note: GDC-0941 demonstrates single-digit nanomolar potency, validating the scaffold's "privileged" status for kinase pockets.[1]

Biological Pathway Visualization

The thieno[3,2-d]pyrimidine scaffold exerts its primary anticancer effect by blocking the PI3K/Akt signaling cascade.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Effect Cell Proliferation & Survival mTOR->Effect Promotes Inhibitor Thieno[3,2-d]pyrimidine (e.g., GDC-0941) Inhibitor->PI3K Inhibits (ATP Competition)

Figure 3: Mechanism of Action. The scaffold competitively inhibits PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream Akt/mTOR signaling.

References
  • Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Source: PubMed (NIH) URL:[Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Source: PubMed (NIH) URL:[Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Source: MDPI (Int. J. Mol. Sci.) URL:[Link][4]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Optimization of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Topic: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Solubility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1][2][3] [1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Solubility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1][2][3]

[1][2][3]

Executive Summary

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS: 319442-19-8) is a critical heterocyclic scaffold in the synthesis of bioactive kinase inhibitors, antiviral agents, and antimicrobial compounds.[1][2][3] As a fused thienopyrimidine derivative, its planarity and


-stacking potential result in low aqueous solubility , posing significant challenges for both organic synthesis scale-up and biological assay formulation.[1][2][3][4]

This guide provides a definitive technical analysis of the compound’s physicochemical behavior.[2][4] It moves beyond static data points to offer actionable protocols for solubilization, recrystallization, and stock preparation, grounded in the principles of thermodynamic equilibrium and solvent-solute interactions.[1][3][4]

Physicochemical Identity & Structural Determinants[1][4][5][6][7][8][9]

To master the solubility of this compound, one must first understand the structural forces at play.[1][3][4] The molecule exists primarily in the lactam (4-oxo) tautomeric form, which facilitates strong intermolecular hydrogen bonding (dimerization), significantly reducing solubility in non-polar solvents while maintaining high crystal lattice energy.[1][3][4]

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (224.24 g/mol ).[2]
Core Scaffold Thieno[3,2-d]pyrimidinePlanar, aromatic system prone to

-

stacking (aggregation).[1][2][3][4]
Functional Groups Ethyl ester (C2), Lactam (C4)Ester adds lipophilicity; Lactam allows H-bond donation/acceptance.[1][2][3][4]
Predicted LogP ~1.5 – 2.0Moderately lipophilic; prefers organic phases over aqueous media.[1][2][3][4]
pKa (Predicted) ~7.5 – 8.5 (N3-H)Weakly acidic.[1][2][3][4] Solubility increases significantly at pH > 9 (anionic form).[1][2][3][4]
Tautomerism and Ionization

The "4-oxo" nomenclature implies a ketone, but the compound exists in equilibrium with its 4-hydroxy (lactim) form.[1][2][3] In neutral aqueous solution, the uncharged lactam dominates, limiting solubility.[1][3][4] Deprotonation of the N3 position under basic conditions yields a soluble anion.[2][4]

Tautomerism cluster_0 pH Dependent Solubility Switch Lactam Lactam Form (4-oxo) (Dominant at pH 7) Low Solubility Anion Anionic Form (Dominant at pH > 9) High Solubility Lactam->Anion  + Base (OH-)   caption Figure 1: Ionization pathway. Solubility is pH-dependent due to the acidic N3 proton.

[1][3][4]

Solubility Landscape

Aqueous Solubility[1][2][3][4]
  • Neutral pH (Water): Insoluble / Sparingly Soluble. The compound precipitates immediately upon addition of water to organic reaction mixtures.[1][2][3][4]

  • Acidic pH (pH < 4): Poor solubility.[1][2][3][4] The pyrimidine nitrogen is not sufficiently basic to protonate easily for salt formation without strong mineral acids.[2][4]

  • Basic pH (pH > 9): Soluble. Formation of the enolate/nitrogen anion drastically improves aqueous solubility.[1][2][3][4] Note: Prolonged exposure to high pH may hydrolyze the ethyl ester.[1][3]

Organic Solvent Compatibility

For synthesis and purification, solvent selection is critical.[1][2][3][4]

  • Acetic Acid: High Solubility (Hot). Often used as the reaction solvent.[1][2][3][4] The compound dissolves at 70°C but may precipitate upon cooling.[2][4]

  • DMSO / DMF: High Solubility. Ideal for preparing 10 mM – 100 mM stock solutions for bioassays.[2][4]

  • Ethanol / Methanol: Moderate/Low Solubility (Cold) -> High (Hot). This temperature-dependent gradient makes ethanol the solvent of choice for recrystallization .[1][2]

  • Chlorinated Solvents (DCM, Chloroform): Moderate solubility.[1][2][3][4] Useful for extraction but less efficient for crystallization.[1][2][4]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for regulatory filing.[1][2][3]

  • Preparation: Weigh excess solid compound (~5 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, water, or simulated gastric fluid).[1][2][3][4]

  • Equilibration: Cap tightly and shake/stir at 25°C for 24–48 hours to ensure equilibrium between solid and dissolved phases.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[1][2][4]

Protocol B: Purification via Recrystallization

Based on solubility differentials in Ethanol.[1][3]

  • Dissolution: Suspend the crude solid in absolute ethanol (10 mL/g).

  • Heating: Heat the mixture to reflux (78°C). If the solid does not fully dissolve, add ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed funnel.[1][2][3][4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours.

  • Collection: Filter the crystals via vacuum filtration. Wash the cake with cold ethanol.

  • Drying: Dry under vacuum at 40°C to remove residual solvent.[1][2][4]

Bioassay Formulation Strategy

Researchers often encounter precipitation when diluting DMSO stocks into aqueous media.[1][2][3][4] Follow this workflow to maintain compound integrity.

Formulation Stock 1. Prepare Stock (10-100 mM in 100% DMSO) Inter 2. Intermediate Dilution (Dilute 10x in DMSO or PEG-400) Stock->Inter Avoids 'Crash Out' Final 3. Final Assay Buffer (Slow addition with vortexing) Inter->Final < 1% final DMSO Check 4. Check for Precipitation (Turbidity/Light Scattering) Final->Check QC Step caption Figure 2: Serial dilution strategy to prevent precipitation in aqueous buffers.

Critical Formulation Note: If the compound precipitates in the assay buffer:

  • Cosolvents: Add 0.5% – 1% Tween-80 or Cremophor EL to the assay buffer before adding the compound.[2][4]

  • Cyclodextrins: Use 10% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the aqueous phase to encapsulate the hydrophobic core.[2]

Synthesis Workflow & Solubility Checkpoints

Understanding the synthesis helps predict solubility impurities.[2][4] The standard route involves the cyclization of thiophene amino-esters.[1][2]

Step-by-Step Solubility Behavior during Synthesis:

  • Reaction: Reactants are dissolved in Acetic Acid (Soluble).[1][2][3][4]

  • Quench: Water is added to the reaction mixture.

  • Precipitation: The title compound is insoluble in water , causing it to crash out as a solid (Primary purification mechanism).[1][2][3][4]

  • Wash: The solid is washed with water (removes soluble salts/acids) and cold ethanol (removes unreacted organic starting materials).[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4][5][6] Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and Derivatives. National Library of Medicine.[2][4] Retrieved from [Link][1][2][3][4]

  • MDPI. (2023).[1][2][3][4] Solubility and Crystal Structure of Thiazolo/Thienopyrimidine Derivatives. Retrieved from [Link]

Sources

Exploratory

The Thieno[3,2-d]pyrimidine Scaffold: A Technical Guide to Biological Target Engagement

Executive Summary The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with purines (adenine and guanine).[1] This structural mim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with purines (adenine and guanine).[1] This structural mimicry allows the scaffold to effectively interrogate ATP-binding pockets in kinases and nucleotide-binding sites in various enzymes.

While historically associated with PI3K/mTOR inhibition (notably GDC-0941/Pictilisib), recent structure-activity relationship (SAR) campaigns have expanded its utility to Phosphodiesterases (PDEs), Janus Kinases (JAKs), and antimicrobial targets like Dihydrofolate Reductase (DHFR). This guide dissects the molecular rationale for these interactions and provides validated protocols for assessing target engagement.

Part 1: Structural Rationale & ATP Mimicry

The core utility of the thieno[3,2-d]pyrimidine system lies in its ability to function as a Type I kinase inhibitor .

The Purine Bioisostere Concept

Natural purines possess a pyrimidine ring fused to an imidazole. In thieno[3,2-d]pyrimidines, the imidazole is replaced by a thiophene ring. This substitution offers two distinct advantages:

  • Lipophilicity: The sulfur atom increases lipophilicity compared to nitrogen, potentially improving membrane permeability.

  • Electronic Tuning: The thiophene ring alters the electron density of the pyrimidine core, allowing for fine-tuning of Hydrogen Bond Acceptor (HBA) capability at N1 and N3.

Binding Mode Mechanics

In the ATP-binding pocket of kinases, the N1 and C2-amino groups (if substituted) typically form the "hinge binder" motif. The C4 position (often substituted with morpholine or similar heterocycles) projects into the solvent-exposed region, while the C6 or C7 positions on the thiophene ring allow access to the "selectivity pocket" (hydrophobic back-pocket), conferring isoform specificity.

Part 2: Primary Target Class – Kinases (PI3K/mTOR Axis)

The most clinically validated target for this scaffold is the Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).

Case Study: Pictilisib (GDC-0941)

GDC-0941 is a potent pan-inhibitor of Class I PI3K isoforms. X-ray crystallography reveals that the thieno[3,2-d]pyrimidine core binds in the ATP pocket, where:

  • N1 accepts a hydrogen bond from the backbone amide of Val851 (in PI3K

    
    ).
    
  • Indazole moiety (at C2) extends into the affinity pocket, interacting with Tyr836 .

Emerging Kinase Targets: JAK1

Recent 2025 data indicates that scaffold morphing of thieno[3,2-d]pyrimidines can yield high selectivity for JAK1 (Janus Kinase 1) over JAK2/3, a critical differentiation for treating autoimmune disorders without causing anemia (a side effect of JAK2 inhibition).

Visualization: The PI3K/Akt/mTOR Signaling Cascade

The following diagram illustrates the downstream effects of thieno[3,2-d]pyrimidine inhibition at the PI3K/mTOR nodes.

PI3K_Pathway RTK RTK / GPCR (Receptor) PI3K PI3K (Target 1) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation mTOR mTORC1/2 (Target 2) AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Dual Inhibition

Figure 1: The PI3K/Akt/mTOR pathway showing dual inhibition points for thieno[3,2-d]pyrimidine derivatives.

Part 3: Secondary Targets – Phosphodiesterases & Enzymes

Beyond kinases, the scaffold is highly effective against enzymes that process cyclic nucleotides (cAMP/cGMP), due to the structural homology between the thienopyrimidine core and the adenine moiety of cAMP.

Target Profile: PDE4 and PDE7
  • PDE4 (Respiratory): Thieno[3,2-d]pyrimidines act as competitive inhibitors at the catalytic site. Substitution at the C2 position (e.g., with alkyl-amines) often dictates selectivity against PDE3, which is crucial to avoid cardiac side effects.

  • PDE7 (Inflammation): Recent studies (Endo et al.) have identified 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble, potent PDE7 inhibitors.[2] These are being explored for T-cell driven inflammatory diseases.

Niche Target: 17β-HSD2

In osteoporosis research, this scaffold has been identified as an inhibitor of 17β-Hydroxysteroid dehydrogenase type 2 , an enzyme responsible for deactivating estradiol. Inhibiting this target preserves local bone estrogen levels.

Summary of Validated Targets
Target ClassSpecific ProteinMechanism of ActionKey Structural FeatureClinical/Research Utility
Kinase PI3K (α, β, δ, γ) ATP Competitive (Type I)Morpholine at C4; Indazole at C2Oncology (e.g., Pictilisib)
Kinase mTOR ATP CompetitiveStructural overlap with PI3K siteDual PI3K/mTOR inhibition
Kinase JAK1 ATP CompetitiveScaffold morphing for selectivityAutoimmune disorders
Enzyme PDE4 / PDE7 cAMP MimicryC2-amino substitutionsAsthma, COPD, Inflammation
Enzyme DHFR Folate antagonismDiamino substitution patternAntimicrobial / Antimalarial

Part 4: Experimental Validation Protocols

To validate a thieno[3,2-d]pyrimidine derivative against these targets, a rigorous screening cascade is required.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Context: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radiometric assays for high-throughput screening.

Reagents:

  • Kinase Reaction Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Substrate (e.g., PIP2:PS lipid vesicles for PI3K).

  • Ultrapure ATP.

  • Test Compound (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in 100% DMSO to 50x final concentration.

  • Enzyme Mix: Dispense 2 µL of kinase enzyme into 384-well white plates.

  • Inhibitor Addition: Add 100 nL of test compound. Incubate for 10 min at RT (allows for "induced fit" binding).

  • Reaction Start: Add 2 µL of Substrate/ATP mix.

  • Incubation: Run reaction for 60 min at RT.

  • Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection (Step 2): Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Target Engagement via Cellular Thermal Shift (CETSA)

Context: Proves the drug enters the cell and physically binds the target protein, stabilizing it against heat denaturation.

  • Treatment: Treat live cells (e.g., HCT-116) with the thieno[3,2-d]pyrimidine compound (1 µM) for 1 hour.

  • Harvest: Collect cells and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (x3) to lyse cells. Centrifuge at 20,000xg for 20 min to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on SDS-PAGE/Western Blot. Probe for target (e.g., PI3K p110α).

  • Result: A shift in the melting curve (higher stability) compared to DMSO control indicates direct binding.

Visualization: Screening Workflow

Drug_Discovery_Workflow Library Thieno[3,2-d] Library InSilico In Silico Docking (PDB: 3L08) Library->InSilico Filter Biochem Biochemical Assay (ADP-Glo / FRET) InSilico->Biochem Top Hits Cellular Cellular Assay (Viability / Western) Biochem->Cellular IC50 < 100nM Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity On-Target Lead Lead Candidate Selectivity->Lead High Selectivity

Figure 2: Integrated screening cascade for validating thieno[3,2-d]pyrimidine hits.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors with a novel mechanism of action." Journal of Medicinal Chemistry. Link (Describes GDC-0941/Pictilisib discovery).

  • Endo, Y., et al. (2015).[2] "Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K and mTOR." Topics in Medicinal Chemistry. Link

  • Liu, Y., et al. (2025). "Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors." European Journal of Medicinal Chemistry. Link (Note: Recent finding on JAK1 selectivity).

  • Möller, G., et al. (2010). "Structure-activity relationships of thieno[3,2-d]pyrimidines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 2." Bioorganic & Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Protocol validation source).

Sources

Foundational

Thieno[3,2-d]pyrimidine Scaffolds in Kinase Inhibition: A Strategic SAR Guide

Executive Summary The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for purine (adenine) and quinazoline rings. Its significance lies in its ab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for purine (adenine) and quinazoline rings. Its significance lies in its ability to effectively target the ATP-binding cleft of various kinases—most notably Class I PI3K isoforms (e.g., GDC-0941/Pictilisib) and receptor tyrosine kinases like EGFR and VEGFR.

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this scaffold. It moves beyond basic descriptions to analyze the causality of substitutions, offering a roadmap for optimizing potency, selectivity, and pharmacokinetic (PK) profiles.

The Scaffold & Chemical Space

Bioisosterism and Numbering

The thieno[3,2-d]pyrimidine system mimics the adenine core of ATP. The sulfur atom in the thiophene ring imparts distinct electronic properties compared to the imidazole nitrogen of purines or the phenyl ring of quinazolines, often resulting in improved lipophilicity and metabolic stability profiles.

Critical Numbering:

  • Positions 1 & 3 (Nitrogens): Critical for hydrogen bonding in the hinge region.

  • Position 4: The primary vector for "warhead" attachment (hinge binder).

  • Position 2: Solvent-exposed region; key for tuning solubility.

  • Positions 6 & 7 (Thiophene): Hydrophobic pocket interactions.

Synthetic Access: The Foundation of SAR

To explore the SAR, one must first master the synthesis. The most versatile route to the thieno[3,2-d]pyrimidine core is via the Gewald Reaction , followed by cyclization.

Synthetic Pathway (DOT Visualization)

The following workflow illustrates the construction of the core scaffold, specifically highlighting the route to a 4-chloro intermediate, which serves as the divergence point for SAR exploration.

SynthesisPath Start Start: Aldehyde/Ketone + Sulfur + Cyanoacetate Gewald Gewald Reaction (Formation of 3-aminothiophene- 2-carboxylate) Start->Gewald Base (TEA/Morpholine) Cyclization Cyclization (Formamide/Niementowski) Gewald->Cyclization Ring Closure Chlorination Chlorination (POCl3) Cyclization->Chlorination Activation SnAr SnAr Substitution (Introduction of C4 Amine) Chlorination->SnAr Nucleophilic Attack Final Final Inhibitor (e.g., GDC-0941 Analog) SnAr->Final

Figure 1: Modular synthetic pathway for thieno[3,2-d]pyrimidine generation via the Gewald reaction.

Protocol: General Synthesis of the 4-Chloro Intermediate

This protocol validates the accessibility of the core scaffold.

  • Gewald Reaction: Suspend sulfur (1.0 eq), methyl cyanoacetate (1.0 eq), and the appropriate ketone/aldehyde (1.0 eq) in ethanol. Add morpholine (1.0 eq) dropwise. Reflux for 12 hours. Cool to precipitate the 3-aminothiophene-2-carboxylate .

  • Cyclization: Reflux the thiophene intermediate in formamide (excess) at 180°C for 6 hours. This yields the thieno[3,2-d]pyrimidin-4(3H)-one .

  • Chlorination: Treat the pyrimidinone with phosphorus oxychloride (

    
    ) at reflux for 3 hours. Remove excess 
    
    
    
    in vacuo. Neutralize with saturated
    
    
    to isolate 4-chlorothieno[3,2-d]pyrimidine .

Detailed SAR Analysis

The biological activity of thieno[3,2-d]pyrimidines is strictly governed by substitutions at three vectors.

Position 4: The Hinge Binder (The "Warhead")

This is the most critical position. The substituent here dictates the primary interaction with the kinase hinge region (typically via Hydrogen bonds to the backbone).

  • Morpholine: Essential for PI3K selectivity (e.g., GDC-0941). The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor.

  • Anilines: Common for EGFR/VEGFR inhibition. The -NH- acts as a donor to the hinge. Bulky anilines (e.g., 3-bromoaniline) can access the hydrophobic pocket behind the gatekeeper residue.

  • Hydrazines: Less common due to metabolic toxicity, but historically used to explore space.

Position 2: Solubility & Pharmacokinetics

The C2 position points towards the solvent front in many kinase crystal structures.

  • Unsubstituted (H): Often leads to poor solubility.

  • Alkyl/Aryl Groups: Can improve potency but often at the cost of solubility.

  • Solubilizing Groups: Introduction of piperazine or morpholine linked via a methylene bridge at C2 is a proven strategy to improve oral bioavailability without disrupting ATP-binding.

The Thiophene Ring (C6/C7): The "Affinity Pocket"

Modifications here determine selectivity between kinase families.

  • Indazole/Indole Substitution (as seen in GDC-0941): A bulky aryl group at C6/C7 can penetrate the "affinity pocket" deep within the active site, locking the conformation and enhancing selectivity for Class I PI3K over mTOR.

  • Alkyl Substitutions: Small methyl groups can restrict rotation, freezing the bioactive conformation (entropic benefit).

SAR Interaction Map (DOT Visualization)

SARMap Core Thieno[3,2-d] pyrimidine Core C4 C4 Position (Hinge Binding) Core->C4 C2 C2 Position (Solvent Front) Core->C2 Thio Thiophene (C6/C7) (Affinity Pocket) Core->Thio Morph Morpholine: PI3K Selectivity C4->Morph Aniline Aniline: EGFR/VEGFR Potency C4->Aniline Solub Polar Groups: Solubility/PK C2->Solub Bulky Bulky Aryl (Indazole): Isoform Selectivity Thio->Bulky

Figure 2: Strategic SAR map illustrating the functional role of key substitution vectors.

Quantitative SAR Data (Representative)

Comparing the effect of C4 substitutions on PI3K


 inhibition (Data derived from Folkes et al., representative of GDC-0941 discovery).
C4 SubstituentC2 SubstituentC6 SubstituentPI3K

IC

(nM)
Interpretation
Morpholine HPhenyl120Morpholine establishes key hinge H-bond.
PiperidineHPhenyl>10,000Loss of Oxygen acceptor kills potency.
MorpholineMethylPhenyl55C2 Methyl fills small hydrophobic pocket.
MorpholineMethylIndazole 3 Indazole accesses affinity pocket (GDC-0941-like).

Experimental Protocols

Biological Evaluation: ADP-Glo Kinase Assay

To validate the SAR, a robust, homogeneous assay is required. The ADP-Glo™ assay (Promega) is the industry standard for measuring kinase activity by quantifying ADP generation.

Protocol:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 
       Kinase buffer (containing PI3K or EGFR).
      
    • 
       Test Compound (in DMSO, serial dilution).
      
    • 
       Substrate/ATP mix (PIP2 for PI3K, Poly(Glu,Tyr) for EGFR).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add

    
    ADP-Glo™ Reagent . Incubate for 40 minutes at RT. Mechanism: Terminates kinase reaction and depletes remaining unreacted ATP.[1][2][3]
    
  • Detection: Add

    
    Kinase Detection Reagent . Incubate for 30 minutes. Mechanism: Converts generated ADP back to ATP, then to light via luciferase.[1][2]
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC

    
     using a non-linear regression fit (GraphPad Prism).
    

Future Outlook

The thieno[3,2-d]pyrimidine scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibition: Attaching acrylamide "warheads" to the C2 or C6 positions allows for targeting non-catalytic cysteines (e.g., Cys797 in EGFR), overcoming resistance mutations.

  • PROTACs: The scaffold is an excellent "warhead" for Proteolysis Targeting Chimeras. The solvent-exposed C2 position provides an ideal vector for linker attachment to an E3 ligase ligand (e.g., Cereblon), enabling protein degradation rather than just inhibition.

References

  • Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

  • Sabnis, R. W. (2012). "Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes." Arkivoc.

  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K." Topics in Medicinal Chemistry.

  • Rashad, A. E., et al. (2023). "Synthesis of Thieno[3,2-d]pyrimidine Derivatives... as Selective h-NTPDase Inhibitors." Chemical Biology & Drug Design.

Sources

Exploratory

Mechanistic Profiling of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate: Scaffold Versatility and Target Engagement

Topic: Mechanistic Profiling of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS: 319442-19-8) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a thieno-fused pyrimidine derivative that functions as a bioisostere of purine and quinazoline ring systems. While often utilized as a high-value synthetic intermediate for generating diverse libraries of bioactive agents, the core scaffold itself exhibits significant pharmacological potential.

Its mechanism of action (MoA) is multimodal, primarily driven by its ability to mimic adenosine triphosphate (ATP) or occupy hydrophobic pockets in enzymes and structural proteins. This guide dissects the molecular architecture, validated biological targets (CDK7, Tubulin, SIRT), and the experimental workflows required to validate its activity.

Molecular Architecture & Pharmacophore Logic

The compound consists of a thiophene ring fused to a pyrimidin-4(3H)-one core, substituted with an ethyl carboxylate at the C-2 position.

  • Purine Bioisosterism: The thieno[3,2-d]pyrimidine system mimics the adenine core of ATP. The nitrogen atoms (N1/N3) and the carbonyl oxygen (C4=O) serve as critical hydrogen bond acceptors/donors, allowing the molecule to anchor into the hinge region of kinase domains.

  • The C-2 Ester Functionality: The ethyl ester is an electrophilic site. In biological systems, it may act as a prodrug (hydrolyzing to the free carboxylic acid to interact with polar residues) or serve as a hydrophobic anchor. Synthetically, it is the "gateway" functional group, allowing conversion into hydrazides, amides, and triazole-fused derivatives that enhance potency and selectivity.

Comparative Structural Data[1]
FeatureThieno[3,2-d]pyrimidineQuinazoline (Reference)Pharmacological Implication
Ring Fusion Thiophene + PyrimidineBenzene + PyrimidineThiophene is more electron-rich, altering

-stacking interactions.
H-Bonding N1, N3, C4=ON1, N3Similar hinge-binding capacity; C4=O adds an acceptor.
Size/Lipophilicity Compact, Moderate LogPLarger, Higher LogPThieno-fused systems often show improved solubility and CNS penetration.

Mechanisms of Action: Target Engagement

Research indicates that derivatives of this scaffold operate through three primary mechanisms.

ATP-Competitive Kinase Inhibition (CDK7, PI3K)

The core scaffold functions as a Type I kinase inhibitor. It competes with ATP for the nucleotide-binding pocket of enzymes like Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase (PI3K) .

  • Binding Mode: The pyrimidine moiety forms hydrogen bonds with the "hinge" amino acids of the kinase. The thiophene ring orients towards the gatekeeper residue, while the C-2 substituent (derived from the ester) extends into the solvent-exposed region or the ribose-binding pocket, conferring selectivity.

  • Downstream Effect: Inhibition of CDK7 blocks the phosphorylation of RNA Polymerase II C-terminal domain (CTD), leading to transcriptional arrest and apoptosis in cancer cells (e.g., Triple-Negative Breast Cancer).

Microtubule Destabilization (Colchicine Site Binding)

Certain thieno[3,2-d]pyrimidines bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The scaffold occupies the hydrophobic cavity at the interface of

    
    - and 
    
    
    
    -tubulin. This prevents the curved-to-straight conformational change required for microtubule polymerization.
  • Outcome: Cell cycle arrest at the G2/M phase and subsequent mitotic catastrophe.

Epigenetic Modulation (SIRT Inhibition)

The scaffold has been identified in inhibitors of Sirtuins (SIRT1/2/3) . The thienopyrimidine core engages in


-stacking interactions with phenylalanine residues (e.g., Phe157 in SIRT3) within the active site cleft, blocking the deacetylation of substrates like p53 and histones.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism (Kinase vs. Tubulin) and the downstream cellular consequences.

MoA_Pathway Compound Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate (Scaffold) Target_Kinase Target 1: CDK7/PI3K (ATP Pocket) Compound->Target_Kinase H-Bonding (Hinge) Target_Tubulin Target 2: Beta-Tubulin (Colchicine Site) Compound->Target_Tubulin Hydrophobic Interaction Mech_Kinase Mechanism: Competitive Inhibition of Phosphorylation Target_Kinase->Mech_Kinase Mech_Tubulin Mechanism: Inhibition of Polymerization Target_Tubulin->Mech_Tubulin Effect_Kinase Block RNA Pol II Transcription Mech_Kinase->Effect_Kinase Effect_Tubulin G2/M Phase Cell Cycle Arrest Mech_Tubulin->Effect_Tubulin Apoptosis Apoptosis / Cell Death Effect_Kinase->Apoptosis Effect_Tubulin->Apoptosis

Figure 1: Dual mechanistic pathways of thieno[3,2-d]pyrimidine derivatives targeting kinases and microtubules.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: To generate high-purity Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate for biological evaluation.

Reagents: Methyl 3-amino-2-thiophenecarboxylate, Ethyl cyanoformate, HCl (conc), Acetic acid.[1]

Protocol:

  • Dissolution: Dissolve methyl 3-amino-2-thiophenecarboxylate (19 mmol) in glacial acetic acid (24 mL).

  • Activation: Add concentrated HCl (2.4 mL) dropwise to the stirring solution.

  • Cyclization: Add ethyl cyanoformate (38 mmol) sequentially. Heat the mixture to 70 °C and stir for 3 hours. Note: The reaction forms an inhomogeneous mixture; ensure vigorous stirring.

  • Isolation (Step 1): Cool to room temperature (RT). Filter the generated solid and wash with deionized water.[1]

  • Precipitation (Step 2): Adjust the pH of the filtrate to ~5 using 1N NaOH. Collect the secondary precipitate by filtration.[1]

  • Purification: Combine solids and dry in a vacuum oven overnight.

  • Yield: Expected yield is ~63% (approx. 2.69 g).[1]

In Vitro Tubulin Polymerization Assay

Objective: To validate the scaffold's ability to inhibit microtubule assembly.

Reagents: Purified tubulin protein (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Protocol:

  • Preparation: Dilute the test compound (dissolved in DMSO) to varying concentrations (0.1 - 10 µM) in PEM buffer containing GTP. Keep DMSO concentration <1%.

  • Incubation: Add purified tubulin (3 mg/mL) to the wells of a pre-warmed (37 °C) 96-well plate.

  • Measurement: Immediately place in a spectrophotometer heated to 37 °C.

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve indicating nucleation, elongation, and steady state.

    • Active Inhibitor: Flattened curve or increased lag time, indicating suppression of polymerization.

References

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Source: Journal of Medicinal Chemistry (1979).[2] URL:[Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Source: PubMed (2024). URL:[Link]

Sources

Foundational

Thienopyrimidines as Next-Generation Kinase Inhibitors: A Technical Guide to Structure-Based Drug Design and Biological Validation

Executive Summary: The Privileged Scaffold In the landscape of targeted cancer therapy, the thienopyrimidine scaffold has emerged as a superior bioisostere to the classical quinazoline core (found in drugs like Gefitinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of targeted cancer therapy, the thienopyrimidine scaffold has emerged as a superior bioisostere to the classical quinazoline core (found in drugs like Gefitinib and Erlotinib). By replacing the benzene ring of quinazoline with a thiophene moiety, medicinal chemists can exploit specific electronic and steric advantages—namely, altered electron density for improved metabolic stability and the ability to access unique hydrophobic pockets in kinase domains [1, 2].

This guide serves as a technical blueprint for researchers leveraging thienopyrimidine derivatives to target the EGFR , PI3K/Akt/mTOR , and VEGFR-2 signaling axes.

Structural Chemistry & SAR Analysis

The anticancer potency of thienopyrimidines is governed by precise substitutions on the thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine core. The Structure-Activity Relationship (SAR) is driven by the need to mimic the ATP molecule within the kinase binding pocket.

Core Isomerism
  • Thieno[2,3-d]pyrimidine: The sulfur atom is at position 7. This isomer often demonstrates superior binding affinity for EGFR due to the orientation of the thiophene ring facilitating

    
    -
    
    
    
    stacking interactions with the gatekeeper residues [3].
  • Thieno[3,2-d]pyrimidine: The sulfur atom is at position 5. This scaffold has shown exceptional promise in PI3K inhibition (e.g., GDC-0941 analogues) by projecting substituents into the affinity pocket [4].

Critical Substitution Points
  • C4-Position (The Hinge Binder): Substitution with an aromatic amine (e.g., 3-chloro-4-fluoroaniline) is non-negotiable for kinase activity. This moiety forms critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR) [5].[1]

  • C2-Position (Solubility & PK): Introduction of basic groups (morpholine, piperazine) here improves aqueous solubility and pharmacokinetic profiles without disrupting the core binding mode.

  • C5/C6-Position (Hydrophobic Tail): Alkyl or aryl groups here occupy the hydrophobic pocket II, enhancing selectivity against specific kinase isoforms [1].

Visualization: SAR Logic Flow

SAR_Map Core Thienopyrimidine Scaffold (Bioisostere of Quinazoline) C4 C4-Position (Hinge Region) Requirement: Aromatic Amine Function: H-bond with Met793/Met790 Core->C4 Critical Interaction C2 C2-Position (Solvent Front) Requirement: Basic Heterocycle Function: Solubility & PK Modulation Core->C2 ADME Optimization C56 C5/C6 Thiophene Ring Requirement: Hydrophobic/Alkyl Groups Function: Selectivity (Hydrophobic Pocket II) Core->C56 Isoform Selectivity Outcome Optimized Lead Candidate High Potency + Low Toxicity C4->Outcome C2->Outcome C56->Outcome

Figure 1: Strategic Structure-Activity Relationship (SAR) map for thienopyrimidine optimization.

Mechanistic Profiling: The "Big Three" Targets

Thienopyrimidines act as multi-target Tyrosine Kinase Inhibitors (TKIs). Their efficacy stems from the simultaneous blockade of parallel survival pathways, reducing the likelihood of compensatory resistance mechanisms.

EGFR Inhibition (Primary Mechanism)

Compounds like 5f and 6e function as ATP-competitive inhibitors. They bind to the active conformation of the EGFR kinase domain, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK) [6].

  • Key Insight: Dual inhibition of wild-type EGFR and the T790M mutant is achievable by optimizing the C4-aniline moiety to accommodate the sterically hindered methionine gatekeeper.

VEGFR-2 Inhibition (Anti-Angiogenesis)

Recent studies identify thienopyrimidines (e.g., 10d ) as potent VEGFR-2 inhibitors.[2] By blocking this receptor, these compounds starve the tumor of oxygen and nutrients, inducing hypoxia-driven apoptosis [7].

PI3K/Akt Pathway

Derivatives designed with a morpholine group at C2 (mimicking GDC-0941) effectively inhibit Class I PI3K isoforms. This blocks the conversion of PIP2 to PIP3, subsequently preventing Akt phosphorylation and mTOR activation [4, 8].

Visualization: Multi-Target Signaling Blockade

Pathway_Blockade EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Angio Angiogenesis VEGFR->Angio Drug Thienopyrimidine Inhibitor Drug->EGFR Drug->VEGFR Drug->PI3K Apop Apoptosis Drug->Apop Induces PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Prolif Proliferation mTOR->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif

Figure 2: Signal transduction pathways showing the multi-nodal inhibition points of thienopyrimidine derivatives.

Experimental Protocols (Self-Validating Systems)

Chemical Synthesis: The Gewald Reaction Workflow

The Gewald reaction is the industry standard for constructing the thiophene core. This protocol ensures high yield and purity.

Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate, Elemental Sulfur, Morpholine (Catalyst), Ethanol.

Protocol:

  • Activation: Mix ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol. Add sulfur (1.0 eq).

  • Catalysis: Dropwise addition of morpholine (1.5 eq). Critical Step: Reaction is exothermic; control temperature to <60°C to prevent polymerization.

  • Reflux: Heat at reflux for 3-5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Cyclization: React the resulting 2-aminothiophene intermediate with formamide (excess) at 180°C for 6 hours to close the pyrimidine ring.

  • Chlorination: Reflux the thienopyrimidin-4-one with POCl

    
     to generate the 4-chloro derivative (the key electrophile for SAR diversification) [9].
    
In Vitro Cytotoxicity: MTT Assay Validation

Objective: Determine IC


 values against cancer cell lines (e.g., HCT-116, MCF-7).

Self-Validating Controls:

  • Positive Control: Doxorubicin or Erlotinib (must yield historical IC

    
     range).
    
  • Negative Control: 0.1% DMSO (vehicle).

  • Blank: Media only (no cells).

Workflow:

  • Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with compound serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubate 48h. Add MTT reagent.[3][4]

  • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Data QC: If DMSO control cell viability < 90%, discard plate.

Visualization: Synthetic & Testing Workflow

Workflow Start Start: Gewald Reaction (Ketone + S8 + Nitrile) Inter Intermediate: 2-Aminothiophene Start->Inter Cyclize Cyclization (Formamide/POCl3) Inter->Cyclize Subst Nucleophilic Subst. (Aniline Addition) Cyclize->Subst Check1 QC: NMR/Mass Spec Subst->Check1 Check1->Start Fail Bio Biological Assay (MTT / Kinase) Check1->Bio Pass Dock In Silico Docking (Validation) Bio->Dock SAR Loop Lead Lead Candidate Bio->Lead IC50 < 1uM

Figure 3: Integrated workflow from chemical synthesis to biological validation.

Comparative Data Summary

The following table synthesizes data from recent literature, comparing the efficacy of thienopyrimidine derivatives against standard inhibitors.

Compound IDScaffold TypeTarget(s)IC

(EGFR WT)
IC

(VEGFR-2)
Cell Line Potency (HCT-116)Ref
Erlotinib QuinazolineEGFR0.02

M
>10

M
5.0

M
[6]
Sorafenib Bi-aryl ureaVEGFR/RAF>5

M
0.09

M
2.8

M
[7]
Comp 5f Thieno[2,3-d]EGFR/VEGFR0.042

M
0.51

M
3.2

M
[6]
Comp 10d Thieno[2,3-d]VEGFR-2N/A0.32

M
4.1

M
[7]
Comp 6e Thieno[2,3-d]EGFR0.133

M
N/A2.1

M
[3]
GDC-0941 Thieno[3,2-d]PI3KN/AN/A0.9

M
[4]

Table 1: Comparative inhibitory profiles of thienopyrimidine derivatives versus clinical standards.

Future Outlook: PROTACs and Dual-Inhibitors

The versatility of the thienopyrimidine scaffold makes it a prime candidate for PROTAC (Proteolysis Targeting Chimera) development. By attaching an E3 ligase linker to the C2 position (solvent-exposed region), researchers can degrade EGFR or PI3K rather than merely inhibiting them, potentially overcoming drug resistance.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI. Available at: [Link]

  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents (Gewald Reaction Protocol). Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimized Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8).[1] This scaffold is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-19-8).[1] This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, CDK) and antimicrobial agents.[1] The method described utilizes a one-pot cyclocondensation of methyl 3-amino-2-thiophenecarboxylate with ethyl cyanoformate in an acidic medium.[1] This route is preferred over multi-step alternatives due to its operational simplicity, use of inexpensive reagents, and avoidance of harsh chlorinating agents (e.g., POCl3) in the initial ring formation.[1]

Retrosynthetic Analysis & Strategy

The thieno[3,2-d]pyrimidine core is constructed via the fusion of a pyrimidine ring onto a thiophene precursor.[1] The critical disconnection occurs at the C2-N3 and C2-N1 bonds, tracing back to a 1,3-electrophile insertion.[1]

Retrosynthesis Target Ethyl 4-oxo-3,4-dihydrothieno[3,2-d] pyrimidine-2-carboxylate (Target Scaffold) Intermediate Amidine Intermediate (In situ formation) Target->Intermediate Cyclization (-MeOH) Thiophene Methyl 3-amino-2-thiophenecarboxylate (Nucleophilic Precursor) Reagent Ethyl Cyanoformate (C2-Carboxylate Source) Intermediate->Thiophene + HCl/AcOH Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine ring from an aminothiophene and ethyl cyanoformate.[1]

Materials & Reagents

ReagentCAS No.[1][2]Equiv.[1][3]RoleSafety Note
Methyl 3-amino-2-thiophenecarboxylate 22288-78-41.0Starting MaterialIrritant; store cool.[1]
Ethyl Cyanoformate 623-49-42.0Cyclization ReagentToxic, Lachrymator , Flammable.[1] Handle in fume hood.
Hydrochloric Acid (Conc. 37%) 7647-01-0~2.5 mL/gCatalyst/ActivatorCorrosive; releases fumes.[1]
Acetic Acid (Glacial) 64-19-78-10 volSolventCorrosive, Flammable.[1]
Sodium Hydroxide (1N) 1310-73-2As req.[1]pH AdjustmentCorrosive.[1]

Detailed Experimental Protocol

Reaction Setup

Scale: Based on 3.0 g (19 mmol) of starting material.

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-amino-2-thiophenecarboxylate (3.0 g, 19.0 mmol) in Glacial Acetic Acid (24 mL).

  • Acid Activation: Add Concentrated HCl (2.4 mL) dropwise to the stirring solution. Note: The solution may warm slightly.[1]

  • Reagent Addition: Add Ethyl Cyanoformate (3.78 g, 38.0 mmol, 2.0 equiv) to the mixture.

    • Critical Step: Ethyl cyanoformate is a lachrymator.[1] Ensure the fume hood sash is low and wear appropriate eye protection.[1]

  • Cyclization: Heat the reaction mixture to 70 °C and stir for 3 hours .

    • Observation: The mixture will likely become inhomogeneous as the product or intermediates precipitate.[1]

Workup and Isolation[1][4]
  • Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).

  • First Crop Collection: Filter the precipitated solid using a sintered glass funnel.[1] Wash the cake with deionized water (2 × 10 mL). Keep this solid (Crop A).

  • Second Crop Precipitation:

    • Take the acidic filtrate from the previous step.[1]

    • Slowly adjust the pH to approximately 5.0 using 1N NaOH solution.[1] Monitor pH carefully to avoid hydrolysis of the ester (pH > 9).[1]

    • A second crop of solid will precipitate.[1]

  • Filtration: Collect the second solid by filtration and wash with water (Crop B).

  • Drying: Combine Crop A and Crop B. Dry in a vacuum oven at 45 °C overnight to remove residual acetic acid and water.

Expected Results[1][3][4][5][6][7][8]
  • Appearance: Off-white to pale yellow solid.[1]

  • Yield: ~60–65% (approx.[1] 2.7 g).[1][4]

  • Purity: >95% (HPLC/NMR).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for thiophene protons (two doublets, ~7.5–8.0 ppm) and the ethyl ester signals (quartet ~4.4 ppm, triplet ~1.3 ppm).[1] The NH proton of the pyrimidinone is typically broad and downfield (>12 ppm).[1]

Mechanism of Action

The synthesis proceeds via a Pinner-like reaction followed by cyclocondensation :

  • Nitrile Activation: The nitrile group of ethyl cyanoformate is activated by the strong acid (HCl), making it highly electrophilic.[1]

  • Amidine Formation: The amino group of the thiophene attacks the activated nitrile carbon.[1] This is the regioselective step that installs the exocyclic carbon.[1]

  • Intramolecular Cyclization: The newly formed nitrogen intermediate attacks the adjacent methyl ester carbonyl of the thiophene ring.[1]

  • Elimination: Methanol is eliminated, closing the pyrimidine ring to form the thermodynamically stable 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core.[1]

The presence of the 2-carboxylate ester is preserved because the initial attack occurs at the nitrile carbon, not the ester carbonyl of the ethyl cyanoformate.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure filtrate pH is adjusted to exactly 5.0. Too acidic = product stays in solution; too basic = ester hydrolysis.[1]
Impurity (Hydrolysis) High temperature or pHDo not exceed 75 °C. During workup, add NaOH slowly and monitor with a pH meter, not just paper.[1]
Starting Material Remains Moisture in solventUse glacial acetic acid.[1] Water can compete with the amine for the nitrile.[1]
Dark Coloration Oxidation of thiopheneDegas solvents if possible; ensure reagents are not old/degraded.[1]

Safety & Handling

  • Ethyl Cyanoformate: Highly toxic by inhalation and a severe lachrymator.[1] It releases cyanide fumes upon contact with strong acids or moisture if not controlled.[1] However, under the controlled acidic conditions of this protocol, the nitrile is consumed.[1] All waste streams must be treated as potentially cyanide-containing (bleach treatment) before disposal. [1]

  • Thiophene Derivatives: Often possess unpleasant sulfurous odors.[1] Use bleach to clean glassware to oxidize sulfur residues.[1]

References

  • ChemicalBook. (2025).[1][3][5] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Synthesis Protocol. Retrieved from [1]

  • Temple, D. L., et al. (1979).[1] Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents.[1] Journal of Medicinal Chemistry, 22(5), 505-510.[1]

  • Vlasov, S. V., et al. (2020).[1] The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring.[1] Journal of Organic and Pharmaceutical Chemistry.[1] Link

Sources

Application

Purification techniques for Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate.

Application Note: AN-TP-2024-001 Abstract The purity of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter referred to as Compound A ) is critical for its downstream application as a scaffold in kina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-2024-001

Abstract

The purity of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter referred to as Compound A ) is critical for its downstream application as a scaffold in kinase inhibitor development and antiviral research. Due to its fused heterocyclic structure, Compound A exhibits poor solubility in common non-polar solvents and a tendency to "oil out" during crystallization. This application note details a validated, multi-stage purification protocol emphasizing solubility-driven recrystallization and kinetic control to maximize yield (>85%) and purity (>98% HPLC).

Physicochemical Profile & Solubility Assessment

Understanding the solubility landscape is the prerequisite for successful purification. Compound A possesses a planar, aromatic thienopyrimidine core which encourages


-

stacking, leading to low solubility in water and lipophilic solvents.
Table 1: Solubility Profile of Compound A
SolventSolubility (25°C)Solubility (Boiling)Application Utility
Water InsolubleInsolubleAnti-solvent / Wash
Ethanol (EtOH) Low (<5 mg/mL)Moderate (20-30 mg/mL)Primary Recrystallization Solvent
DMF / DMSO High (>100 mg/mL)Very HighSolvent for "Drowning-out" method
Ethyl Acetate LowModerateExtraction / Co-solvent
Dichloromethane ModerateN/A (Low BP)Chromatography Loading
Acetic Acid ModerateHighAlternative Recrystallization

Pre-Purification Decision Logic

Before initiating purification, the crude material must be assessed to select the most efficient pathway.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/HPLC) Start->CheckTLC Decision1 Major Impurity Type? CheckTLC->Decision1 PathA Inorganic Salts / Unreacted Amine Decision1->PathA High Salt/Amine PathB Regioisomers / Oligomers Decision1->PathB Organic Impurities ActionA Protocol 1: Acid/Base Wash & Precipitation PathA->ActionA ActionB Protocol 2: Recrystallization (EtOH) PathB->ActionB ActionA->ActionB If purity <95% ActionC Protocol 3: Flash Chromatography ActionB->ActionC If Recryst. Fails

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profiling.

Validated Purification Protocols

Protocol 1: Chemical Washing (The "Crude" Cleanup)

Use this step immediately post-synthesis to remove unreacted 3-aminothiophene precursors and inorganic catalysts.

Principle: The thienopyrimidine core is relatively stable to mild acid/base, whereas starting amines are soluble in acid, and carboxylic acid byproducts (from ester hydrolysis) are soluble in base.

  • Suspension: Suspend the crude solid in Water (10 volumes relative to mass).

  • Acid Wash: Adjust pH to 3-4 using 1N HCl. Stir for 30 minutes.

    • Mechanism:[1][2][3] Protonates unreacted aminothiophenes, keeping them in the aqueous filtrate.

  • Filtration: Filter the solid.[4] The product (Compound A) remains on the filter.

  • Base Wash (Optional): Resuspend solid in water and adjust pH to 8-9 with sat. NaHCO₃. Stir 15 mins.

    • Caution: Do not exceed pH 9 or prolong exposure, as the ethyl ester moiety is susceptible to hydrolysis [1].

  • Drying: Filter and dry the solid in a vacuum oven at 45°C.

Protocol 2: Recrystallization (The Gold Standard)

Target Purity: >98% | Recovery: 70-85%

Solvent System: Ethanol (Primary) or DMF/Water (Secondary for stubborn cases).

Step-by-Step Methodology:

  • Dissolution: Place the crude, dried solid in a round-bottom flask. Add Ethanol (approx. 15-20 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments. If insolubility persists, switch to Acetic Acid or add 10% DMF.

  • Hot Filtration: While at reflux, filter the solution through a pre-heated glass funnel (or Celite pad) to remove dust and insoluble inorganic salts.

    • Critical: Pre-heating the funnel prevents premature crystallization during filtration.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Note: Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, cool the flask on ice (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash the cake with cold Ethanol (2 x 5 mL).

  • Drying: Dry under high vacuum.

Protocol 3: Flash Chromatography (The "Polishing" Step)

Use only if Recrystallization fails to remove isomeric impurities.

Challenge: Compound A has poor solubility in Hexane/Ethyl Acetate, making liquid loading difficult. Solution: Solid Load Technique.

  • Solid Load Preparation: Dissolve the crude material in a minimal amount of DCM or THF. Add silica gel (ratio 1:2 compound:silica). Evaporate the solvent until a free-flowing powder remains.

  • Column Setup: Pack a silica column with Hexane . Load the powder on top.

  • Elution Gradient:

    • 0-10% Methanol in Dichloromethane (DCM).

    • Alternative: 20-50% Ethyl Acetate in Hexane (if solubility permits).

  • Fraction Collection: Monitor via UV (254 nm). Thienopyrimidines are strongly UV active.

Visualizing the Recrystallization Dynamics

RecrystProcess Step1 Crude Solid + Solvent (Ethanol) Step2 Heat to Reflux (Dissolution) Step1->Step2 Energy Input Step3 Hot Filtration (Remove Insolubles) Step2->Step3 Purification 1 Step4 Slow Cooling (Nucleation) Step3->Step4 Supersaturation Step5 Ice Bath (Crystal Growth) Step4->Step5 Yield Max Step6 Filtration & Wash Step5->Step6 Isolation

Figure 2: Thermodynamic workflow for the recrystallization of Compound A.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Compound A typically elutes later than its hydrolyzed acid form.

  • NMR: Verify the ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm) to ensure no ester hydrolysis occurred [2].

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity level too high.Re-heat and add a seed crystal. Add 5% more solvent.
Low Yield Product too soluble in Ethanol.Use an Ethanol/Water (9:1) mixture or cool to -20°C.
Hydrolysis Exposure to strong base or prolonged heating in wet solvents.Ensure solvents are dry. Avoid pH > 9 during washing.
Colored Impurities Oxidation products of thiophene.Add activated charcoal during the hot reflux step, then filter.

References

  • ChemicalBook. (2024).[4] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Properties and Synthesis. Link

  • PubChem. (2024). Compound Summary: Thieno[3,2-d]pyrimidine derivatives. National Library of Medicine. Link

  • Elmongy, E. et al. (2023).[5] Synthesis of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid via alkaline hydrolysis. Pharmacia. Link

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Link

Sources

Method

Application Note: Profiling the Bioactivity of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Introduction & Biological Context The thieno[3,2-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a bioisostere for purines (adenine and guanine). Ethyl 4-oxo-3,4-dihydrothi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The thieno[3,2-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a bioisostere for purines (adenine and guanine). Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter referred to as ETP-2C ) represents a critical intermediate and functional probe within this class.

While often utilized as a synthetic precursor, ETP-2C and its hydrolyzed derivatives exhibit intrinsic biological activity. The core 4-oxo-thienopyrimidine structure is heavily implicated in the inhibition of Phosphodiesterases (PDEs) —specifically PDE4 and PDE7—and various Protein Kinases (e.g., VEGFR-2, CDK7) due to its ability to mimic the ATP/cAMP purine ring system in the binding pocket.

This application note details the standardized protocols for evaluating ETP-2C in two distinct in vitro environments:

  • Biochemical Screening: A TR-FRET assay for Phosphodiesterase (PDE) inhibition.

  • Cellular Profiling: An antiproliferative MTT assay focusing on metabolic stability and ester hydrolysis.

Pre-Assay Considerations: Solubility & Stability

Critical Technical Insight: ETP-2C is an ethyl ester.[1][2][3] In biological assays, the stability of the ester bond is the primary variable affecting reproducibility.

Solubility and Stock Preparation

The thienopyrimidine core is planar and lipophilic.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Concentration: Prepare a 10 mM master stock . Sonicate at 37°C for 5 minutes if turbidity persists.

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Avoid freeze-thaw cycles >3 times.

The "Esterase Effect" (Mechanism of Action)

In biochemical assays (cell-free), ETP-2C remains intact as the ester. However, in cell-based assays containing Fetal Bovine Serum (FBS), serum esterases may rapidly hydrolyze ETP-2C into its corresponding carboxylic acid (4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid).

  • Recommendation: When performing cell-based assays, run a parallel control in serum-free media for 4 hours to distinguish between the activity of the ester (prodrug) and the acid (metabolite).

Protocol A: TR-FRET Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the IC50 of ETP-2C against PDE4B, a primary therapeutic target for inflammation associated with this scaffold. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Principle: PDE hydrolyzes fluorescently labeled cAMP (substrate). Binding of a detection reagent (terbium-labeled antibody) to unhydrolyzed cAMP generates a FRET signal. PDE activity decreases the signal; inhibition preserves the signal.

Reagents & Materials
  • Enzyme: Human recombinant PDE4B (de-salted).

  • Substrate: FAM-labeled cAMP (200 nM working solution).

  • Detection: Terbium (Tb)-labeled anti-cAMP antibody.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl2, 0.1% BSA, 0.01% Pluronic F-127.

Experimental Workflow
  • Compound Titration:

    • Prepare a 10-point serial dilution of ETP-2C in 100% DMSO (Start: 100 µM, Dilution factor: 1:3).

    • Transfer 100 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition:

    • Dilute PDE4B enzyme in Assay Buffer to a concentration of 0.5 units/well.

    • Dispense 5 µL of enzyme solution into wells.

    • Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Initiation:

    • Add 5 µL of FAM-cAMP substrate solution.

    • Incubate for 60 minutes at RT (protected from light).

  • Detection:

    • Add 10 µL of Tb-labeled anti-cAMP antibody detection buffer containing EDTA (to stop the reaction).

    • Incubate for 60 minutes at RT.

  • Readout:

    • Read on a multi-mode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (FAM).

    • Ratio: Em520/Em495.

Data Visualization (Workflow Diagram)

PDE_Assay_Workflow Stock ETP-2C Stock (10 mM DMSO) Plate 384-Well Plate (Compound Addition) Stock->Plate Acoustic Transfer Enzyme PDE4B Enzyme (+ Pre-incubation) Plate->Enzyme 10 min Binding Reaction Substrate Addition (FAM-cAMP) Enzyme->Reaction 60 min Hydrolysis Stop Stop/Detection (Tb-Antibody + EDTA) Reaction->Stop Quench Read TR-FRET Readout (Em520/Em495) Stop->Read 60 min Equil.

Figure 1: Step-by-step workflow for the TR-FRET PDE Inhibition Assay.

Protocol B: Antiproliferative Assay (Cellular)

Objective: Evaluate the cytotoxicity of ETP-2C in cancer cell lines (e.g., HeLa or MCF-7), assessing its potential as a kinase inhibitor or antimetabolite. Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay.

Cell Culture Logistics
  • Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

  • Seeding Density: 3,000 - 5,000 cells/well in 96-well plates.

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

Experimental Workflow
  • Seeding:

    • Seed cells in 100 µL media/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare ETP-2C in culture media (Max DMSO final concentration: 0.5%).

    • Add 100 µL of 2x compound solution to wells (Final Volume: 200 µL).

    • Controls: Vehicle (DMSO only), Positive Control (Doxorubicin or Staurosporine).

    • Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan.

    • Shake plate for 10 minutes.

  • Measurement:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following table structure to ensure comparability.

ParameterFormula/DefinitionAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3.0
IC50 4-Parameter Logistic Fit (Sigmoidal)

% Inhibition

N/A
Mechanistic Logic (Pathway Diagram)

Understanding the dual potential of the ETP-2C scaffold is vital for interpreting "off-target" effects.

Mechanism_Action cluster_0 Biochemical Pathway (Cell-Free) cluster_1 Cellular Pathway (Intracellular) ETP ETP-2C (Ethyl Ester) PDE PDE Enzyme (PDE4/7) ETP->PDE Direct Inhibition Esterase Intracellular Esterases ETP->Esterase Cell Entry cAMP cAMP Levels (Preserved) PDE->cAMP Prevents Hydrolysis Acid Free Acid Metabolite Esterase->Acid Hydrolysis Kinase Kinase Targets (VEGFR/CDK) Acid->Kinase ATP Competition

Figure 2: Dual mechanistic pathways: Direct PDE inhibition vs. intracellular conversion to the active acid form for Kinase targeting.

References

  • Thienopyrimidine Scaffold Review

    • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[4][5][6][7][8]

    • Source: ResearchG
    • URL:

  • PDE Inhibition Context

    • Title: Unusual Oxidative Dimerization... Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines reported as phosphodiesterase type 4 inhibitors.[9]

    • Source: NIH / PubMed Central.
    • URL:

  • Synthesis & Structure

    • Title: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxyl
    • Source: ChemicalBook (CAS 319442-19-8).[3]

    • URL:

  • Kinase/Anticancer Application

    • Title: Design, synthesis and evaluation of thieno[3,2-d]pyrimidine deriv
    • Source: PubMed (2024).
    • URL:

Sources

Application

Cell lines for testing Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Evaluation of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Executive Summary & Scientific Rationale Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate belongs to the thienopyrimidine class, a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Executive Summary & Scientific Rationale

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate belongs to the thienopyrimidine class, a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with purines (adenine and guanine).[1] While often utilized as a synthetic intermediate for generating hydrazide or amide derivatives, this ester exhibits intrinsic biological activity that warrants independent profiling.

Primary Mechanisms of Action:

  • Kinase Inhibition (ATP Competition): The thienopyrimidine core mimics the ATP purine ring, allowing it to dock into the ATP-binding pockets of kinases, particularly PI3K (Phosphoinositide 3-kinase) , mTOR , and EGFR .

  • Antimetabolite Activity: Structural similarity to folates suggests potential inhibition of DHFR (Dihydrofolate Reductase) , disrupting DNA synthesis.

Testing Strategy: Testing this specific ester serves two critical functions in drug development:

  • Baseline Toxicity Profiling: Determining if the core scaffold contributes to non-specific cytotoxicity before functionalization.

  • Fragment-Based Screening: Identifying low-affinity binding to kinase targets (PI3K/Akt pathway) to guide Structure-Activity Relationship (SAR) optimization.

Cell Line Selection Matrix

Selection must be driven by the intended therapeutic indication. For thienopyrimidines, the PI3K/Akt/mTOR pathway is the highest-probability target.

Disease ModelCell LineTissue OriginRationale for Selection
Breast Cancer (Luminal A) MCF-7 Breast (Pleural Effusion)Primary Screen. PI3Kα-mutated (E545K). Highly sensitive to PI3K/mTOR inhibitors. Ideal for assessing pathway suppression.
Breast Cancer (TNBC) MDA-MB-231 Breast (Adenocarcinoma)Secondary Screen. KRAS/BRAF mutant but PI3K wild-type. Used to differentiate specific PI3K targeting vs. general toxicity.
Prostate Cancer PC-3 Prostate (Bone Met)High Relevance. PTEN-null cell line (constitutive Akt activation). Excellent for testing if the compound can restore apoptosis in aggressive phenotypes.
Colon Cancer HCT-116 ColonGeneral Cytotoxicity. High proliferation rate; standard NCI-60 panel line for establishing baseline IC50 values.
Normal Control HEK-293 or HUVEC Kidney / Umbilical VeinSelectivity Index. Essential to prove the compound targets cancer signaling rather than causing general necrosis in healthy tissue.
Mechanistic Pathway Visualization

The following diagram illustrates the theoretical intervention point of the thienopyrimidine scaffold within the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway GrowthFactor Growth Factor (EGF/IGF) RTK RTK (Receptor) GrowthFactor->RTK Activation PI3K PI3K Class I RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity Akt Akt (Protein Kinase B) PIP3->Akt Recruitment & Activation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Compound Thienopyrimidine Scaffold Compound->PI3K ATP Competition (Inhibition) Compound->mTOR Dual Inhibition (Potential)

Figure 1: Proposed mechanism of action.[2] The thienopyrimidine scaffold competes with ATP at the PI3K/mTOR binding sites, reducing PIP3 generation and downstream Akt signaling.

Experimental Protocols
Protocol A: Compound Preparation (Critical Step)

Rationale: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is highly lipophilic and prone to precipitation in aqueous media. Improper solubilization is the #1 cause of false negatives in this class.

  • Stock Solution: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM . Vortex for 60 seconds.

    • QC Check: Solution must be perfectly clear. If turbid, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into serum-free culture media immediately prior to use.

    • Max DMSO Tolerance: Ensure final DMSO concentration in the well is ≤ 0.1% to avoid solvent toxicity.

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: A colorimetric assay to determine IC50 (half-maximal inhibitory concentration).

  • Seeding: Seed cells (e.g., MCF-7) into 96-well plates at 3,000–5,000 cells/well in 100 µL complete media.

  • Incubation: Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Pictilisib).

  • Exposure: Incubate for 48 or 72 hours .

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm .

  • Analysis: Plot dose-response curve (Log[Concentration] vs. % Viability) to calculate IC50.

Protocol C: Target Validation (Western Blot)

Rationale: To confirm the compound inhibits the PI3K pathway (on-target effect) rather than just killing cells via general toxicity.

  • Treatment: Treat MCF-7 cells (6-well plate, 70% confluence) with the compound at IC50 and 2x IC50 concentrations for 6 hours and 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Without phosphatase inhibitors, phosphorylation signals are lost.

  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membrane.

  • Antibody Probing:

    • Primary Targets: p-Akt (Ser473), p-mTOR (Ser2448).

    • Total Protein Controls: Total Akt, Total mTOR.

    • Loading Control: β-Actin or GAPDH.

  • Interpretation: A successful "hit" will show reduced band intensity for p-Akt compared to the DMSO control, while Total Akt remains constant.

Workflow Visualization

The following diagram outlines the logical progression from compound preparation to lead validation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Solid Compound (Ethyl Ester) Step2 Solubilization (10mM in DMSO) Step1->Step2 Step3 MTT Assay (MCF-7, PC-3) Step2->Step3 Dilute <0.1% Step4 IC50 Calculation Step3->Step4 Step4->Step1 If Inactive (>50µM) Modify Scaffold Step5 Western Blot (p-Akt/p-S6K) Step4->Step5 If IC50 < 10µM Step6 Selectivity Check (HEK-293) Step5->Step6

Figure 2: Experimental workflow for validating thienopyrimidine efficacy.

References
  • Thienopyrimidine Scaffold Review: Majumder, A., et al.[3] "Thienopyrimidines as privileged scaffolds in drug discovery: An update." European Journal of Medicinal Chemistry, 2021.

  • PI3K Inhibition Mechanism: Sarbassov, D. D., et al. "Growing roles for the mTOR signaling network." Current Opinion in Cell Biology, 2005.[4] (Foundational text on the PI3K/mTOR pathway targeted by this class).

  • Specific Activity of Thienopyrimidine Esters: He, Y., et al. "Design, synthesis and biological evaluation of thienopyrimidine derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry, 2011.

  • Standard Cytotoxicity Protocols: NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute.[5]

Sources

Method

Advanced Protocol: Anticancer Screening of Thienopyrimidine Derivatives against MCF-7 Cells

[1][2][3] Abstract Thienopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to purines and quinazolines. They have demonstrated potent inhibitory activity against recept...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

Thienopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to purines and quinazolines. They have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and downstream effectors in the PI3K/Akt/mTOR pathway. This application note provides a rigorous, standardized protocol for evaluating these derivatives against the MCF-7 human breast adenocarcinoma cell line. It moves beyond basic cytotoxicity to include mechanistic deconvolution via flow cytometry and pathway analysis.

Introduction & Rationale

The Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine nucleus is structurally analogous to the quinazoline core found in FDA-approved drugs like Gefitinib and Erlotinib. Its ability to occupy the ATP-binding pocket of kinases makes it a versatile template for designing inhibitors of:

  • EGFR (Epidermal Growth Factor Receptor): Both wild-type and T790M mutants.

  • PI3K (Phosphoinositide 3-kinase): Often exhibiting dual PI3K/mTOR inhibition.[1][2]

  • Tubulin: Some derivatives bind to the colchicine site, disrupting microtubule polymerization.[3]

The MCF-7 Model

MCF-7 is an estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line. It is the gold standard for screening hormone-dependent breast cancer therapeutics. Unlike triple-negative lines (e.g., MDA-MB-231), MCF-7 cells require specific handling to maintain their hormonal sensitivity and epithelial morphology.

Experimental Workflow

The following diagram outlines the critical path from compound solubilization to mechanistic validation.

ScreeningWorkflow Start Compound Library (Thienopyrimidine Derivatives) Prep Stock Preparation (DMSO < 0.1% Final) Start->Prep Primary Primary Screening (MTT / SRB Assay) Prep->Primary Culture MCF-7 Cell Culture (DMEM + 10% FBS + Insulin) Culture->Primary Selection Hit Selection (IC50 < 10 µM) Primary->Selection Dose-Response Mech1 Cell Cycle Analysis (Flow Cytometry / PI) Selection->Mech1 Validated Hits Mech2 Apoptosis Assay (Annexin V-FITC / PI) Selection->Mech2 Mech3 Target Validation (Western Blot: p-EGFR, p-Akt) Selection->Mech3 Report Lead Candidate Profile Mech1->Report Mech2->Report Mech3->Report

Figure 1: Integrated workflow for phenotypic and mechanistic screening of thienopyrimidine derivatives.

Compound Management & Preparation

Critical Quality Attribute (CQA): Thienopyrimidines are often lipophilic. Poor solubility causes micro-precipitation in aqueous media, leading to false negatives (reduced bioavailability) or false positives (crystal cytotoxicity).

  • Stock Solution: Dissolve neat compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Vortex and sonicate for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in serum-free media immediately prior to treatment. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as MCF-7 cells are sensitive to solvent toxicity above this threshold.

Primary Screening Protocol: MTT Assay

The MTT assay relies on the reduction of tetrazolium salt to insoluble formazan crystals by mitochondrial succinate dehydrogenase in viable cells.

Reagents[7][8][9][10]
  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO.

Procedure
  • Seeding: Harvest MCF-7 cells in the exponential growth phase. Seed 5,000 cells/well in 96-well plates in 100 µL of DMEM supplemented with 10% FBS and 0.01 mg/mL human insulin.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[4]

    • Add 100 µL of fresh media containing graded concentrations of the test compound (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative Control: Media + 0.5% DMSO.

      • Positive Control: Doxorubicin or Erlotinib (known potency).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours .

  • Labeling: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media (do not disturb the purple formazan crystals). Add 100 µL of DMSO to each well.

  • Quantification: Shake the plate for 10 minutes. Measure absorbance at 570 nm (reference wavelength 630 nm).

Data Analysis

Calculate % Cell Viability:



Plot Log(concentration) vs. % Viability using non-linear regression (sigmoidal dose-response) to determine the IC50 .

Mechanistic Validation

Thienopyrimidines often act by inhibiting the EGFR/PI3K/Akt cascade. The following diagram illustrates the specific pathway nodes targeted by these derivatives.

PathwayInhibition EGF EGF (Ligand) EGFR EGFR (RTK) EGF->EGFR Activation PI3K PI3K EGFR->PI3K Drug Thienopyrimidine Derivative Drug->EGFR ATP Competition Drug->PI3K Dual Inhibition PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Caspase 3/9) Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Action: Dual inhibition of EGFR and PI3K prevents downstream Akt/mTOR signaling.

Cell Cycle Analysis (Flow Cytometry)

Thienopyrimidines acting as tubulin inhibitors typically cause G2/M arrest , while EGFR/PI3K inhibitors often cause G0/G1 arrest .

  • Protocol:

    • Treat MCF-7 cells with IC50 concentration for 24h.

    • Harvest and wash with ice-cold PBS.

    • Fix in 70% ethanol at -20°C overnight.

    • Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min at 37°C.

    • Analyze DNA content via flow cytometry (FL2 channel).

Apoptosis Detection (Annexin V/PI)

Distinguish between necrotic and apoptotic cell death.

  • Protocol:

    • Treat cells for 24-48h.

    • Stain with Annexin V-FITC and PI in binding buffer.

    • Interpretation:

      • Annexin V+/PI-: Early Apoptosis (Phosphatidylserine exposure).

      • Annexin V+/PI+: Late Apoptosis/Necrosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility at high concentrations.Verify solubility in media. Do not exceed 100 µM. Check under microscope before adding MTT.
High Background (Blank) Serum protein precipitation or microbial contamination.Use sterile technique. Ensure complete solubilization of formazan crystals.
Inconsistent IC50 Evaporation of edge wells ("Edge Effect").Fill edge wells with PBS and only use inner 60 wells.
MCF-7 Morphology Loss Lack of Insulin or improper passaging.Supplement media with 0.01 mg/mL Insulin.[4] Do not allow cells to become over-confluent (>80%).

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Source: NIH / ACS Medicinal Chemistry Letters. Link:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Source: MDPI Molecules. Link:[Link]

  • New benzothienopyrimidine derivatives as dual EGFR/ARO inhibitors: Design, synthesis, and their cytotoxic effect on MCF-7 breast cancer cell line. Source: PubMed / Chemical Biology & Drug Design. Link:[Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry. Link:[Link]

Sources

Application

Application Note: Evaluation of Thienopyrimidine Derivatives as Potent Cytotoxic Agents against HCT116 Colorectal Carcinoma Cells

[1] Introduction & Scientific Rationale The development of thienopyrimidine derivatives has become a cornerstone in medicinal chemistry due to their bioisosteric similarity to purines (adenine and guanine).[1] This struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

The development of thienopyrimidine derivatives has become a cornerstone in medicinal chemistry due to their bioisosteric similarity to purines (adenine and guanine).[1] This structural homology allows them to act as effective ATP-competitive inhibitors against various protein kinases, including EGFR , VEGFR-2 , and PI3K/mTOR [1, 2].

Why HCT116? The HCT116 human colorectal carcinoma cell line is the model of choice for this assay due to its specific genetic profile. HCT116 cells harbor a mutation in codon 13 of the KRAS proto-oncogene (G13D) and a PIK3CA mutation (H1047R) [3]. Since many thienopyrimidines target the PI3K/Akt/mTOR signaling pathway, HCT116 provides a robust, biologically relevant system to test whether a new derivative can overcome constitutive upstream activation.

Mechanism of Action

The primary mode of action for cytotoxic thienopyrimidines involves binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing autophosphorylation and downstream signaling. This blockade leads to cell cycle arrest (often G2/M) and the induction of apoptosis via the mitochondrial pathway [4].

MOA Thieno Thienopyrimidine Derivative ATP_Site ATP Binding Pocket (EGFR / PI3K / VEGFR) Thieno->ATP_Site Competitive Binding Phospho Inhibition of Autophosphorylation ATP_Site->Phospho Blocks ATP Signal Downstream Signaling (Akt / MAPK / mTOR) Phospho->Signal Suppresses Cycle Cell Cycle Arrest (G2/M Phase) Signal->Cycle Triggers Apoptosis Apoptosis (Caspase Activation) Cycle->Apoptosis Leads to

Figure 1: Mechanism of Action. Thienopyrimidine derivatives competitively inhibit ATP binding, suppressing oncogenic signaling cascades common in HCT116 cells.

Experimental Design & Pre-Assay Considerations

Compound Preparation (Thienopyrimidines)

Thienopyrimidine derivatives are often lipophilic. Proper solubilization is critical to prevent precipitation, which causes false-positive cytotoxicity readings (crystals scatter light in absorbance assays).

  • Stock Solution: Dissolve derivative in 100% DMSO to a concentration of 10 mM or 20 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

HCT116 Cell Culture Optimization

HCT116 cells have a rapid doubling time (~18 hours) [5]. Over-seeding is a common error that leads to contact inhibition before the drug effect is fully realized.

ParameterRecommendation for HCT116Reason
Doubling Time ~18 HoursFast growth requires lower seeding density.
Seeding Density 3,000 - 5,000 cells/well (96-well)Ensures cells are in log-phase growth during 72h drug exposure.
Media McCoy's 5A or DMEM + 10% FBSStandard growth media for colorectal lines.
Passage < 20 passagesHigh passage numbers can alter drug sensitivity.

Protocol: MTT Cytotoxicity Assay

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard for initial screening of small molecules like thienopyrimidines. It measures the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes [6].[2]

Workflow Visualization

Workflow Seed Seed HCT116 (5k cells/well) Incubate1 Incubate 24 Hours Seed->Incubate1 Treat Add Thienopyrimidine (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72 Hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Solubilize Solubilize (DMSO) AddMTT->Solubilize 4 hrs later Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Experimental Workflow. Step-by-step process from cell seeding to data acquisition.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 0)

  • Harvest HCT116 cells using Trypsin-EDTA.

  • Resuspend in fresh media and count using a hemocytometer or automated counter.

  • Dilute cell suspension to 5 x 10⁴ cells/mL .

  • Dispense 100 µL of suspension into each well of a 96-well plate (Final: 5,000 cells/well).

  • Control: Leave the peripheral wells empty or fill with PBS to reduce "edge effect" evaporation.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Phase 2: Compound Treatment (Day 1)

  • Prepare serial dilutions of the thienopyrimidine derivative in culture medium.

    • Suggested Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Aspirate old media from wells (carefully, or use a multi-channel pipette to remove 90 µL if non-adherent risk exists).

  • Add 100 µL of drug-containing media to triplicate wells.

  • Controls:

    • Negative Control:[3] Cells + Media + DMSO (vehicle only).

    • Positive Control:[4] Cells + Standard Chemo (e.g., 5-Fluorouracil or Doxorubicin).

    • Blank: Media only (no cells).

Phase 3: MTT Addition (Day 3 or 4)

  • After 48 or 72 hours of treatment, prepare MTT solution (5 mg/mL in PBS).

  • Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. Note: HCT116 cells are metabolically active; purple formazan crystals should be clearly visible.

Phase 4: Solubilization & Reading

  • Carefully remove the supernatant media without disturbing the purple crystals.

    • Tip: Use a vacuum aspirator with a fine tip or invert the plate on paper towels if adhesion is strong.

  • Add 100 µL of DMSO to each well.

  • Place on an orbital shaker for 10–15 minutes to fully dissolve crystals.

  • Measure absorbance at 570 nm (reference wavelength 630 nm optional) using a microplate reader.[5]

Data Analysis & Interpretation

Calculating Viability

First, subtract the average absorbance of the Blank wells from all other readings.



Determining IC50

The IC50 (half-maximal inhibitory concentration) is the critical metric for potency.

  • Plot Log[Concentration] on the X-axis vs. % Viability on the Y-axis.

  • Perform a non-linear regression (Sigmoidal dose-response, variable slope) using software like GraphPad Prism or Origin.

  • Interpretation:

    • < 1 µM: Highly potent (potential lead compound).

    • 1–10 µM: Moderate potency (standard for hit-to-lead).

    • > 20 µM: Low potency (likely off-target effects).

Statistical Validation
  • Z-Factor: For high-throughput screening, ensure Z' > 0.5.

  • Replicates: Data should represent at least 3 independent experiments with triplicate wells.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Absorbance Microbial contamination or protein precipitation.Check sterility. Ensure thienopyrimidine is fully soluble in DMSO before adding to media.
Low Absorbance in Controls Low cell seeding or over-trypsinization.HCT116 are robust; ensure viability >95% before seeding. Increase seeding to 8,000/well if incubation is short (24h).
Edge Effect Evaporation in outer wells.Do not use the outer perimeter wells for data; fill them with PBS.
Precipitation in Wells Drug insolubility at high concentrations.Thienopyrimidines are lipophilic. If crystals form at >50µM, the IC50 is likely inaccurate. Cap the testing range below the solubility limit.

References

  • Thienopyrimidine derivatives as kinase inhibitors. Source:European Journal of Medicinal Chemistry. (2017).[6] Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe.[6]

  • VEGFR-2 and EGFR Targeting. Source:ResearchGate / Bioorganic Chemistry. (2025). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[4]

  • HCT116 Cell Line Characteristics. Source:ATCC (American Type Culture Collection). HCT 116 (ATCC® CCL-247™) Product Sheet.

  • Mechanism of Apoptosis in HCT116. Source:National Institutes of Health (NIH). Novel Thienopyrimidine Derivative Induces β-Catenin Fragmentation and Is Efficacious against Prostate and Colon Cancer Cells.

  • HCT116 Growth Kinetics. Source:Creative Biogene. HCT116 Cell Line Description and Doubling Time.

  • MTT Assay Optimization. Source:Abcam. MTT Assay Protocol and Optimization for Adherent Cells.

Sources

Method

Kinase inhibition assay using Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Focus Compound: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Assay Platform: ADP-Glo™ Kinase Assay (Luminescence) Target Exemplar: Casein Kinase 2 (CK2) / EGFR Executive Summary This application note deta...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Assay Platform: ADP-Glo™ Kinase Assay (Luminescence) Target Exemplar: Casein Kinase 2 (CK2) / EGFR

Executive Summary

This application note details the protocol for evaluating the kinase inhibitory potential of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate and its structural derivatives. The thieno[3,2-d]pyrimidine core is a recognized bioisostere of purine and quinazoline, serving as a "privileged scaffold" in medicinal chemistry. While the ethyl ester form (CAS 319442-19-8) primarily functions as a synthetic intermediate, it—and its hydrolyzed acid or amide derivatives—often exhibits competitive inhibition at the ATP-binding hinge region of kinases such as CK2 , EGFR , and PI3K .

This guide utilizes the ADP-Glo™ Kinase Assay , a universal, homogeneous, luminescent assay that detects ADP formation. This method is selected for its high sensitivity to fragment-like binders and resistance to fluorescence interference often caused by heterocyclic scaffolds.

Scientific Background & Mechanism[1][2][3]

The Thieno[3,2-d]pyrimidine Advantage

Kinase inhibitors typically target the ATP-binding pocket. The thieno[3,2-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase "hinge" region.

  • Core Scaffold: The 4-oxo group typically acts as a hydrogen bond acceptor/donor pair interacting with the backbone amide of the hinge region (e.g., Met793 in EGFR or Val116 in CK2).

  • C-2 Position (Ester): The ethyl carboxylate at position 2 is a synthetic handle.[1] In screening, this group probes the solvent-exposed region or the "gatekeeper" vicinity depending on the specific kinase topology.

  • Bioisosterism: This scaffold is structurally related to the marketed drug Gefitinib (Quinazoline core), offering similar binding geometry with altered solubility and metabolic profiles.

Assay Principle: ADP-Glo™

The assay quantifies kinase activity by measuring the conversion of ATP to ADP.

  • Kinase Reaction: Enzyme + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates the reaction and depletes the remaining ATP.

  • Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

  • Readout: Luminescence is directly proportional to kinase activity.

Experimental Protocol

Materials & Reagents
ReagentSpecificationStorage
Test Compound Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate-20°C (Solid)
Kinase Enzyme Recombinant CK2α (or EGFR)-80°C
Substrate Casein (for CK2) or Poly(Glu,Tyr) (for EGFR)-20°C
ATP Ultra-pure ATP (10 mM stock)-20°C
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT4°C
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°C
Solvent DMSO (Anhydrous)RT
Compound Preparation (Critical Step)

The thienopyrimidine ester is hydrophobic. Proper solubilization is essential to prevent precipitation during the assay, which causes false negatives.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect for clarity.

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO.

    • Starting concentration: 1 mM (100x final assay concentration).

    • Dilution factor: 1:3.

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 into 1x Kinase Buffer to create "4x Working Stocks" (4% DMSO). This ensures the final assay DMSO concentration is 1%, which is tolerated by most kinases.

Assay Procedure (384-Well Plate Format)

Total Reaction Volume: 10 μL Temperature: 25°C (Room Temperature)

  • Compound Addition: Dispense 2.5 μL of the 4x Compound Working Stock into the assay plate wells.

    • Positive Control: 2.5 μL of 4% DMSO (Max Activity).

    • Negative Control: 2.5 μL of known inhibitor (e.g., Staurosporine) or No Enzyme buffer.

  • Enzyme Addition: Dilute Kinase to optimal concentration (e.g., 2 ng/μL) in Assay Buffer. Add 2.5 μL of Enzyme solution to all wells.

    • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 mins at RT to allow compound-enzyme binding.

  • Substrate/ATP Mix: Prepare a mixture of Substrate (e.g., 20 μM Casein) and ATP (e.g., 10 μM). Add 5 μL to start the reaction.

  • Reaction Incubation: Seal plate and incubate at 25°C for 60 minutes.

  • ADP-Glo Reaction: Add 10 μL of ADP-Glo Reagent to stop the reaction and deplete ATP. Incubate for 40 mins at RT.

  • Detection: Add 20 μL of Kinase Detection Reagent. Incubate for 30 mins at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualization of Workflows

Assay Workflow Diagram

G Compound Thienopyrimidine Stock (DMSO) Dilution Serial Dilution (1:3 in Buffer) Compound->Dilution Plate 384-Well Plate Assembly Dilution->Plate 2.5 µL Rxn Kinase Reaction (60 min @ 25°C) Plate->Rxn + Enzyme + Substrate/ATP Stop ADP-Glo Reagent (Deplete ATP) Rxn->Stop + 10 µL Detect Detection Reagent (ADP -> Light) Stop->Detect + 20 µL Wait 30 min Read Luminometer Readout Detect->Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay using thienopyrimidine derivatives.

Structural Mechanism of Inhibition

Binding Scaffold Thieno[3,2-d]pyrimidine Core Hinge Kinase Hinge Region (Met793 / Val116) Scaffold->Hinge H-Bonds (N3/C4-Oxo) Pocket ATP Binding Pocket (Hydrophobic) Scaffold->Pocket Van der Waals Interactions Ester Ethyl Carboxylate (C-2) Solvent Exposed / Modification Site Scaffold->Ester Covalent Link Ester->Pocket Steric Fit Check

Caption: Conceptual binding mode of the thienopyrimidine scaffold within the kinase ATP pocket.

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the raw luminescence units (RLU) to controls:



IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Compound] (x-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope):



Troubleshooting
  • High Background: If the "No Enzyme" control has high luminescence, ATP depletion was incomplete. Ensure ADP-Glo reagent is fresh and incubation times are sufficient.

  • Precipitation: If the curve is flat or erratic, the hydrophobic ethyl ester may be precipitating. Reduce the final DMSO concentration or add 0.01% Triton X-100 to the buffer.

  • Low Activity: The ethyl ester itself may be a weak binder (fragment). Consider hydrolyzing the ester to the carboxylic acid (using NaOH) and testing the acid, as free carboxylates often engage conserved lysines (e.g., Lys745 in EGFR) in the active site.

References

  • BenchChem. The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications. (2025).[2][3][4][5][6] Link

  • Rashad, A. E., et al. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3] Future Journal of Pharmaceutical Sciences. (2015).[3] Link

  • ChemicalBook. Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Product Properties. (2025).[2][3][4][5][6] Link

  • Pei, H., et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7.[7] European Journal of Medicinal Chemistry. (2024).[7][5] Link

  • Promega. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Application

Evaluating Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate in PC-3 prostate cancer cells.

Application Note: AN-TP-PC3-001 Content Type: Detailed Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Leads[1] Executive Summary & Scientific Rationale Compound Profile:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-PC3-001

Content Type: Detailed Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Leads[1]

Executive Summary & Scientific Rationale

Compound Profile: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter referred to as Et-TPC ) represents a critical scaffold in the thienopyrimidine class.[1] Thienopyrimidines are structural bioisosteres of purines and quinazolines, widely recognized for their potential to inhibit receptor tyrosine kinases (RTKs) and modulate the Wnt/


-catenin pathway.

Target Model: The PC-3 cell line is the gold standard for Castration-Resistant Prostate Cancer (CRPC) .[1]

  • Characteristics: Androgen Receptor (AR) negative, p53 null, high metastatic potential (bone).[1]

  • Why this evaluation matters: Current therapies for CRPC (e.g., taxanes) suffer from resistance.[1][2] Thienopyrimidine derivatives (such as the RP series) have shown unique efficacy in PC-3 cells by inducing mitotic catastrophe and

    
    -catenin fragmentation , distinct from standard apoptotic pathways.[1][3][4]
    

Scope of Guide: This document details the standardized workflow for solubilizing, dosing, and evaluating Et-TPC, moving from phenotypic screening (cytotoxicity) to mechanistic validation (cell cycle and pathway analysis).

Compound Preparation & Handling[1][5][6][7]

Critical Causality: The ethyl ester moiety of Et-TPC renders the compound lipophilic but potentially susceptible to hydrolysis by intracellular esterases. Proper vehicle selection is non-negotiable to prevent precipitation in aqueous media, which causes false negatives in absorbance-based assays.[1]

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).[1]
    
  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: MW of Et-TPC

      
       224.24  g/mol .[1] Dissolve 2.24 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (

    
    3 cycles degrades the ester).
    
Protocol B: Working Solutions (Media)
  • Media: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.[1]

  • Dilution: Serial dilution must ensure final DMSO concentration is

    
      (v/v). PC-3 cells are sensitive to DMSO toxicity above 0.5%, which masks specific drug effects.[1]
    
  • Pre-Incubation Check: Visually inspect the 100

    
    M dilution under 40x microscopy. If crystals are visible, sonicate for 5 minutes at 37°C.
    

Phase I: Phenotypic Screening (Cytotoxicity)[1]

Objective: Determine the IC


 (Half-maximal inhibitory concentration) to establish the therapeutic window.
Method: MTT Colorimetric Assay

Why MTT? While ATP assays (CellTiter-Glo) are more sensitive, MTT is cost-effective for primary screening of synthetic intermediates like Et-TPC.[1]

Step-by-Step Protocol:

  • Seeding: Plate PC-3 cells at 5,000 cells/well in 96-well plates.

    • Note: PC-3 cells are contact-inhibited; over-seeding prevents drug uptake.[1]

  • Attachment: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Aspirate media. Add 100

    
    L of Et-TPC working solutions (Range: 0.1 
    
    
    
    M to 100
    
    
    M).
    • Controls:

      • Negative: 0.5% DMSO in Media.

      • Positive: Doxorubicin (1

        
        M) or RP-010 (if available).[1]
        
  • Duration: Incubate for 48 and 72 hours . (Thienopyrimidines often induce G2/M arrest which requires

    
    24h to manifest as cell death).[1]
    
  • Readout:

    • Add 10

      
      L MTT reagent (5 mg/mL).[1] Incubate 4 hours.
      
    • Solubilize formazan crystals with 100

      
      L DMSO.
      
    • Read Absorbance at 570 nm.

Data Interpretation Table:

ParameterValueInterpretation
IC

(Potent)

M
High potential.[1][3][4][5][6] Proceed to mechanistic studies immediately.
IC

(Moderate)

M
Valid hit.[1] Likely requires SAR optimization (e.g., ester hydrolysis).[1]
IC

(Inactive)

M
Limited utility as monotherapy.[1]

Phase II: Mechanistic Validation (The "How")

Hypothesis: Based on structural homology to the RP-series thienopyrimidines, Et-TPC is hypothesized to induce G2/M Phase Arrest and Mitotic Catastrophe .[1]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Why: To distinguish between cytostatic effects (arrest) and cytotoxic effects (apoptosis).[1]

  • Harvest: Treat PC-3 cells (at IC

    
     concentration) for 24 hours. Trypsinize and wash with cold PBS.
    
  • Fixation: Resuspend pellet in 300

    
    L PBS, then add 700 
    
    
    
    L ice-cold 100% Ethanol dropwise while vortexing.
    • Critical: Dropwise addition prevents cell clumping.

  • Staining:

    • Wash ethanol-fixed cells with PBS.[1]

    • Incubate in PI/RNase Staining Buffer (Propidium Iodide 50

      
      g/mL + RNase A 100 
      
      
      
      g/mL) for 30 mins at 37°C in dark.
  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

Expected Outcome:

  • Control: ~50-60% G0/G1, ~15% G2/M.

  • Et-TPC Treated: Significant accumulation in G2/M phase (>30%) or appearance of a Sub-G1 peak (apoptosis).[1]

Phase III: Pathway Profiling (The "Why")

Hypothesis: Et-TPC modulates the Wnt/


-catenin signaling axis , a key driver of PC-3 survival.[1]
Protocol D: Western Blotting for -Catenin Fragmentation

Why: Thienopyrimidines (like RP-010) have been shown to cause the fragmentation of


-catenin, preventing its nuclear translocation and transcriptional activity.[1]
  • Lysis: Lyse treated cells in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Separation: Load 30

    
    g protein on 10% SDS-PAGE.
    
  • Antibodies:

    • Primary: Anti-

      
      -catenin (Total), Anti-Cyclin B1 (G2/M marker), Anti-Cleaved Caspase-3 (Apoptosis).[1]
      
    • Loading Control:

      
      -Actin or GAPDH.[1]
      
  • Validation Criteria:

    • Hit: Reduction in full-length

      
      -catenin (92 kDa) and appearance of lower molecular weight fragments.[1]
      
    • Hit: Upregulation of Cyclin B1 (indicating arrest).[1]

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized signaling cascade initiated by Et-TPC in PC-3 cells, based on thienopyrimidine class behavior.

G cluster_cyto Cytoplasm cluster_nucleus Nucleus Compound Et-TPC (Extracellular) Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake Target1 Target: Wnt/Beta-Catenin Uptake->Target1 Target2 Target: Tubulin/Microtubules Uptake->Target2 Frag Beta-Catenin Fragmentation Target1->Frag Induces Transloc Inhibited Nuclear Translocation Frag->Transloc G2M G2/M Checkpoint Arrest Target2->G2M Disrupts Spindle CMyc Downregulation of c-Myc / Cyclin D1 Transloc->CMyc Outcome Mitotic Catastrophe & Apoptosis G2M->Outcome CMyc->Outcome

Figure 1: Proposed mechanism of action for Et-TPC involving Beta-catenin fragmentation and G2/M arrest.

References

  • Novel Thienopyrimidine Deriv

    
    -Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. 
    Source:[1][3][4] MDPI / ResearchGate
    Context: Establishes the efficacy of thieno[3,2-d]pyrimidine derivatives in PC-3 cells via Wnt pathway inhibition.[1][3][4]
    [1]
    
  • Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Source: ResearchGate Context: Provides comparative IC50 data for thienopyrimidine esters vs. amides in cancer lines.

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: NIH / PubMed Context:[1] Validates the G2/M arrest mechanism and multinucleation phenotype in PC-3 cells treated with thieno-fused systems.

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates. Source: Journal of Medicinal Chemistry Context: foundational chemistry for the synthesis and stability of the ethyl ester derivatives.

Sources

Method

Application Note: In Vivo Evaluation of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (E-TDP-C)

Executive Summary & Compound Profile Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (referred to herein as E-TDP-C ) represents a critical scaffold in the development of thienopyrimidine-based therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (referred to herein as E-TDP-C ) represents a critical scaffold in the development of thienopyrimidine-based therapeutics. This heterocyclic system is a bioisostere of purine (adenine) and has demonstrated significant potential as a kinase inhibitor (targeting EGFR, PI3K/mTOR, and CK1) and an anti-inflammatory agent.

While often utilized as a synthetic intermediate for hydrazide or amide derivatives, the ethyl ester itself possesses distinct pharmacological properties. It may function as a prodrug—hydrolyzing in vivo to the corresponding carboxylic acid—or exhibit direct binding affinity to hydrophobic pockets of target enzymes. This guide details the protocols for the formulation, pharmacokinetic (PK) profiling, and efficacy evaluation of E-TDP-C.

Compound Snapshot
PropertySpecification
Chemical Name Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
CAS Number 319442-19-8
Molecular Formula C₉H₈N₂O₃S
Primary Class Thienopyrimidine / Fused Heterocycle
Key Targets EGFR, PI3K, COX-2 (Anti-inflammatory)
Solubility Low (Lipophilic); requires co-solvent/surfactant systems

Pre-Clinical Formulation & Stability

Challenge: Thienopyrimidines are inherently lipophilic and poorly soluble in aqueous media. Furthermore, the ethyl ester moiety is susceptible to hydrolysis by plasma esterases. Objective: Create a stable, homogenous vehicle for IP/PO administration and validate stability.

Vehicle Selection Matrix

Do not use 100% DMSO for in vivo studies due to toxicity. Use the following tiered approach:

  • Tier 1 (Standard IP/PO): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Tier 2 (Enhanced Solubility): 10% DMSO + 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water.

    • Rationale: Cyclodextrins encapsulate the hydrophobic thienopyrimidine core, improving bioavailability without high organic solvent loads.

Protocol: Ester Stability Assay (Ex Vivo)

Before injecting animals, determine if E-TDP-C acts as a prodrug.

  • Preparation: Spike pooled rat plasma with E-TDP-C (final conc. 10 µM).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring transitions for both E-TDP-C (Parent) and TDP-Acid (Hydrolysis Product).

    • Decision Gate: If t1/2 < 10 min, design PK studies to track the Acid metabolite as the active species.

Pharmacokinetics (PK) Protocol

Objective: Define the absorption, distribution, metabolism, and excretion (ADME) profile. Species: Sprague-Dawley Rats (Male, 200-250g), n=3 per timepoint.

Dosing Regimen
  • Group A (IV Bolus): 2 mg/kg (Vehicle: 5% DMSO/PEG400/Saline).

  • Group B (Oral Gavage): 10 mg/kg (Vehicle: 1% Methylcellulose or Tier 1 Formulation).

Blood Sampling & Processing
  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Collection: Retro-orbital or tail vein into K2EDTA tubes.

  • Processing: Centrifuge at 4000g, 4°C, 10 min. Store plasma at -80°C.

  • Bioanalysis: Quantify E-TDP-C and its acid metabolite.

Data Output Template
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL[Data][Data]
Tmax h-[Data]
AUC(0-t) ng.h/mL[Data][Data]
t1/2 h[Data][Data]
Bioavailability (F) %-(AUC_po / AUC_iv) * (Dose_iv / Dose_po)

Efficacy Model A: Anticancer (Xenograft)

Scientific Rationale: Thieno[3,2-d]pyrimidines are potent inhibitors of the PI3K/Akt/mTOR pathway and EGFR, making them highly relevant for breast and lung cancer models. Model: Human Breast Cancer Xenograft (MCF-7 or MDA-MB-231).

Experimental Workflow
  • Cell Culture: Expand MDA-MB-231 cells in DMEM + 10% FBS.

  • Inoculation: Inject 5 x 10⁶ cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice.

  • Randomization: When tumors reach ~100 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group).

    • Group 1: Vehicle Control.

    • Group 2: E-TDP-C (Low Dose, e.g., 20 mg/kg, Daily IP).

    • Group 3: E-TDP-C (High Dose, e.g., 50 mg/kg, Daily IP).

    • Group 4: Positive Control (e.g., Gefitinib or Doxorubicin).

  • Monitoring: Measure tumor volume (V = 0.5 × Length × Width²) and body weight every 3 days.

  • Termination: Sacrifice at Day 21 or when tumors reach 1500 mm³. Harvest tumors for Western Blot (p-Akt, p-EGFR analysis).

Efficacy Model B: Anti-inflammatory (Paw Edema)

Scientific Rationale: Thienopyrimidines have shown COX-2 inhibitory activity and suppression of pro-inflammatory cytokines (TNF-α, IL-6). Model: Carrageenan-Induced Paw Edema (Rat).

Experimental Workflow
  • Pre-treatment: Fast rats overnight. Administer E-TDP-C (10, 30 mg/kg PO) or Indomethacin (10 mg/kg, Positive Control) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition = [(Vc - Vt) / Vc] x 100 (where Vc = edema in control, Vt = edema in treated).

Visualizations

Experimental Workflow (DOT Diagram)

Workflow Sub1 Compound Acquisition (CAS 319442-19-8) Sub2 Formulation & Stability (Vehicle Selection) Sub1->Sub2 Sub3 In Vitro Stability (Plasma Esterase Check) Sub2->Sub3 Sub4 PK Profiling (IV vs PO) Sub3->Sub4 If Stable/Prodrug Confirmed Sub5 Efficacy Models Sub4->Sub5 Sub5a Anticancer (Xenograft) Sub5->Sub5a Sub5b Anti-inflammatory (Paw Edema) Sub5->Sub5b

Caption: Step-by-step preclinical evaluation pipeline for E-TDP-C, moving from formulation to specific disease models.

Mechanism of Action: Thienopyrimidine Signaling (DOT Diagram)

Mechanism Drug E-TDP-C (Thienopyrimidine Scaffold) EGFR EGFR (Receptor Tyrosine Kinase) Drug->EGFR Inhibits PI3K PI3K Drug->PI3K Inhibits COX2 COX-2 (Inflammation) Drug->COX2 Inhibits EGFR->PI3K Akt Akt (PKB) PI3K->Akt PGE2 Prostaglandin E2 COX2->PGE2 mTOR mTOR Akt->mTOR Apoptosis Apoptosis Induction (Cancer Cell Death) mTOR->Apoptosis Inhibition leads to EdemaRed Reduced Inflammation (Edema Suppression) PGE2->EdemaRed Reduction leads to

Caption: Putative signaling pathways modulated by thienopyrimidine derivatives, highlighting dual anticancer and anti-inflammatory potential.

References

  • Temple, D. L., et al. (1979). "Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents." Journal of Medicinal Chemistry.

  • Ghorab, M. M., & Alsaid, M. S. (2016). "Anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives." Biomedical Research.

  • ChemicalBook. (2025).[1][2] "Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Product Properties."

  • Guo, Y., et al. (2025).[2] "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Journal of the Brazilian Chemical Society.[2]

  • Pei, H., et al. (2013). "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry.

Sources

Application

Application of thieno[3,2-d]pyrimidines in antiallergy research.

Technical Application Note: Thieno[3,2-d]pyrimidines in Antiallergy Research Executive Summary: The Scaffold Advantage Thieno[3,2-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Thieno[3,2-d]pyrimidines in Antiallergy Research

Executive Summary: The Scaffold Advantage

Thieno[3,2-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with purines (adenine/guanine). In the context of antiallergy research, this scaffold has evolved beyond simple antihistamines to target upstream signaling nodes.

Core Value Proposition: Unlike traditional H1-antagonists that block symptomatic receptors, thieno[3,2-d]pyrimidines act as signal transduction modulators . Their planar, electron-deficient bicyclic system allows them to fit into the ATP-binding pockets of kinases and the catalytic clefts of phosphodiesterases (PDEs).

Primary Therapeutic Targets:

  • PDE4 Inhibition: Preventing the hydrolysis of cAMP in mast cells and basophils, thereby activating PKA and inhibiting degranulation.

  • Kinase Modulation: Targeting enzymes such as Syk or PI3K , which are critical for FcεRI-mediated mast cell activation.

Mechanism of Action: The cAMP/Signaling Axis

To effectively apply these compounds, researchers must understand the signaling cascade they disrupt. The thieno[3,2-d]pyrimidine scaffold primarily functions by elevating intracellular cAMP (via PDE4 inhibition) or blocking the phosphorylation of downstream effectors.

Pathway Visualization

The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific intervention points of thieno[3,2-d]pyrimidines.

MastCellSignaling cluster_membrane Cell Membrane cluster_cytosol Antigen Allergen/IgE FceRI FcεRI Receptor Antigen->FceRI Syk Syk Kinase FceRI->Syk Phosphorylation PLCg PLCγ Syk->PLCg IP3 IP3 / DAG PLCg->IP3 Calcium Ca2+ Influx IP3->Calcium Degranulation Degranulation (Histamine/Cytokine Release) Calcium->Degranulation ATP ATP cAMP cAMP (Inhibitory) ATP->cAMP via AC AC Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP via PDE4 PKA PKA cAMP->PKA Activates PDE4 PDE4 Enzyme PKA->Syk Inhibits (P) PKA->Calcium Blocks Compound Thieno[3,2-d]pyrimidine Compound->Syk Potential Inhibition Compound->PDE4 Inhibits

Figure 1: Intervention of Thieno[3,2-d]pyrimidines in the FcεRI-mediated mast cell degranulation pathway.

Experimental Protocols

These protocols are designed to validate the dual-mechanism potential of thieno[3,2-d]pyrimidines: PDE4 inhibition (enzymatic) and functional antiallergy activity (cellular/in vivo).

Protocol A: PDE4B Enzymatic Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 of the compound against the PDE4B isoform, the primary regulator of cAMP in inflammatory cells.

Materials:

  • Recombinant human PDE4B enzyme.

  • FAM-labeled cAMP substrate.

  • IMAP binding reagent (Molecular Devices) or similar TR-FRET detection system.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the thieno[3,2-d]pyrimidine derivative in DMSO (Final DMSO concentration <1%).

  • Enzyme Incubation: Add 5 µL of PDE4B enzyme (approx. 0.5 ng/well) to a 384-well black plate. Add 2.5 µL of compound solution. Incubate for 15 min at RT.

  • Substrate Addition: Add 2.5 µL of FAM-cAMP (100 nM final).

  • Reaction: Incubate for 45 minutes at RT.

  • Termination: Add 20 µL of IMAP binding solution (nanoparticles that bind linear AMP but not cyclic cAMP).

  • Read: Measure Fluorescence Polarization (FP) or TR-FRET. High polarization = High AMP = High Enzyme Activity. Low polarization = Inhibition.

Validation Criteria:

  • Reference Standard: Rolipram (IC50 ~ 1-2 µM) must be included.

  • Z-Factor: > 0.5 for assay robustness.

Protocol B: Cellular Degranulation Assay (RBL-2H3 Model)

Purpose: To measure the compound's ability to prevent histamine/beta-hexosaminidase release in a live cell system.[1]

Cell Line: RBL-2H3 (Rat Basophilic Leukemia).[1] Reagents: Anti-DNP IgE, DNP-BSA (Antigen), p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG).

Step-by-Step Procedure:

  • Sensitization: Plate RBL-2H3 cells (5 x 10^4 cells/well) in 96-well plates. Incubate overnight with anti-DNP IgE (0.5 µg/mL) .

  • Wash: Wash cells 3x with Tyrode’s buffer to remove unbound IgE.

  • Drug Treatment: Add thieno[3,2-d]pyrimidine derivatives (0.1 – 50 µM) in Tyrode’s buffer. Incubate for 30 minutes at 37°C.

  • Activation: Challenge cells with DNP-BSA (100 ng/mL) for 45 minutes.

  • Supernatant Collection: Transfer 50 µL of supernatant to a fresh plate (Extracellular release).

  • Lysis: Lyse remaining cells with 0.1% Triton X-100 (Intracellular content).

  • Quantification: Add 50 µL of PNAG substrate (1 mM in citrate buffer, pH 4.5) to both supernatant and lysate plates. Incubate 1 hour at 37°C.

  • Stop: Add 100 µL of Stop Solution (0.1 M Na2CO3/NaHCO3, pH 10.0).

  • Read: Measure Absorbance at 405 nm.

Calculation:




Protocol C: In Vivo Passive Cutaneous Anaphylaxis (PCA)

Purpose: To confirm oral bioavailability and systemic antiallergic efficacy.

Animals: Male Wistar Rats (200-250g).

Workflow:

  • Sensitization (T=0): Intradermally inject 50 µL of anti-DNP IgE into the dorsal skin (shaved).

  • Latency: Wait 48 hours for IgE to bind mast cells in the skin.

  • Treatment (T=47h): Administer thieno[3,2-d]pyrimidine test compound via oral gavage (10, 30, 100 mg/kg). Include vehicle control and Indomethacin/Rolipram positive control.

  • Challenge (T=48h): Intravenously inject (tail vein) 1 mL of saline containing 1 mg DNP-BSA + 1% Evans Blue dye .

  • Termination (T=48.5h): Euthanize rats 30 minutes post-challenge.

  • Quantification: Remove the dorsal skin patch. Extract the Evans Blue dye using formamide (incubate at 60°C for 24h).

  • Analysis: Measure OD at 620 nm. The amount of dye leakage correlates directly with vascular permeability caused by histamine release.

Data Analysis & SAR Insights

When analyzing thieno[3,2-d]pyrimidines, structure-activity relationship (SAR) data typically highlights the importance of the C-4 and C-2 positions.

Table 1: Expected SAR Profiles for Thieno[3,2-d]pyrimidines

PositionModificationEffect on ActivityMechanistic Note
C-4 Morpholine / PiperazineIncreases PDE4 PotencyMimics the ribose/phosphate binding of cAMP.
C-2 Aryl / HeteroarylIncreases SelectivityTargets the hydrophobic pocket (Q-pocket) of the enzyme.
C-6 Alkyl / EsterModulates LipophilicityCritical for cell membrane permeability (RBL-2H3 efficacy).
Core Thiophene fusionEssentialMaintains planarity for ATP/cAMP competitive inhibition.

Interpretation Guide:

  • High Enzymatic Potency / Low Cellular Activity: Indicates poor membrane permeability. Modify C-6 substituents to adjust LogP (Target LogP: 2.5 - 3.5).

  • High Cellular Activity / Low Enzymatic Potency: Suggests off-target effects (e.g., inhibition of compensatory kinases like BTK or Src) or metabolism into an active metabolite.

References

  • Temple, D. L., et al. (1979). "Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents." Journal of Medicinal Chemistry. Link

  • El-Gazzar, A. B., et al. (2007).[2] "Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity." Acta Pharmaceutica. Link

  • De Nanteuil, G., et al. (2015). "3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors." Bioorganic & Medicinal Chemistry. Link (Note: Contextual citation for PDE4 activity in this scaffold class).

  • Bruno, O., et al. (2010). "Synthesis and biological evaluation of new benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential selective cyclooxygenase-2 inhibitors." ResearchGate.[3] Link

  • Tundis, R., et al. (2019). "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. Link

Sources

Method

Application Note: Thieno[3,2-d]pyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors

Abstract This guide details the design, synthesis, and validation of thieno[3,2-d]pyrimidine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VE...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the design, synthesis, and validation of thieno[3,2-d]pyrimidine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting both tumor proliferation (EGFR) and angiogenesis (VEGFR-2), these scaffolds offer a synergistic approach to overcoming drug resistance common in single-target therapies (e.g., gefitinib or sorafenib). This document provides step-by-step protocols for chemical synthesis, enzymatic kinase assays (ADP-Glo™), and cellular validation (HUVEC tube formation).

Introduction & Rationale

The Dual-Targeting Strategy

Solid tumors rely on two critical axes for survival:

  • Proliferation: Driven by EGFR signaling (Ras/Raf/MEK/ERK pathway).

  • Angiogenesis: Driven by VEGFR-2 signaling (PI3K/Akt/mTOR pathway) to secure nutrient supply.

Monotherapy often leads to compensatory upregulation of the non-targeted pathway. Dual inhibitors block both routes, creating a "lethal synthetic" effect on the tumor microenvironment.

The Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a bioisostere of the quinazoline ring found in FDA-approved drugs like Gefitinib and Erlotinib.

  • Advantage: The thiophene ring fusion alters electron density, potentially improving solubility and metabolic stability compared to quinazolines while maintaining the critical hydrogen-bonding geometry required for the ATP-binding pocket.

  • Binding Mode: These derivatives typically function as Type I or Type II ATP-competitive inhibitors.

Signaling Pathway Interaction

The diagram below illustrates the convergence of EGFR and VEGFR-2 pathways and the intervention point of the thieno[3,2-d]pyrimidine inhibitor.

SignalingPathway cluster_membrane Cell Membrane EGFR EGFR (ErbB1) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 (KDR) VEGFR->PI3K Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Blocks Angiogenesis Angiogenesis (Tube Formation) mTOR->Angiogenesis

Figure 1: Dual inhibition mechanism. The scaffold blocks ATP binding sites of both receptors, preventing downstream phosphorylation cascades.

Chemical Synthesis Protocol

The synthesis of the core scaffold relies on the Gewald Reaction , a versatile multi-component condensation.

General Synthetic Workflow
  • Precursor Formation: Reaction of a ketone/aldehyde with elemental sulfur and ethyl cyanoacetate.

  • Cyclization: Formation of the pyrimidine ring using formamide or formamidine acetate.

  • Chlorination: Introduction of a leaving group (Cl) at the C-4 position using POCl3.

  • Functionalization: Nucleophilic substitution (SNAr) with anilines to introduce specificity elements (e.g., 3-chloro-4-fluoroaniline).

SynthesisRoute SM1 Ketone/Aldehyde + Ethyl Cyanoacetate + S8 Inter1 Aminothiophene Carboxylate SM1->Inter1 Gewald Rxn (Et3N, EtOH, Reflux) Inter2 Thieno[3,2-d]pyrimidin -4(3H)-one Inter1->Inter2 Formamide Reflux Inter3 4-Chloro-thieno [3,2-d]pyrimidine Inter2->Inter3 POCl3 Reflux Final Target Derivative (4-Anilino subst.) Inter3->Final Ar-NH2 iPrOH, Reflux

Figure 2: General synthetic route for 4-substituted thieno[3,2-d]pyrimidine derivatives.

Critical Step: Chlorination (Protocol)
  • Reagents: Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (POCl3, excess).

  • Procedure:

    • Place 1.0 g of the pyrimidinone intermediate in a dry round-bottom flask.

    • Add 10 mL of POCl3 carefully (fume hood).

    • Reflux at 110°C for 3-5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Quenching (Hazard): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with saturated NaHCO3 to pH 8.

    • Extract with dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Validation: Verify via 1H-NMR (loss of NH signal) and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (Protocol)

To validate potency, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous assay measures ADP formation, which is directly proportional to kinase activity.

Materials
  • Enzymes: Recombinant Human EGFR and VEGFR-2 (KDR) (BPS Bioscience).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[1][2]

  • ATP: Ultra-pure ATP (10 µM final concentration).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[3]

Assay Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of the thienopyrimidine derivative in 100% DMSO. Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Final DMSO concentration should be <1%.

  • Enzyme Reaction (384-well plate):

    • Add 2 µL of Compound (or vehicle control).

    • Add 2 µL of Enzyme (EGFR: ~0.2 ng/well; VEGFR-2: ~0.5 ng/well).

    • Add 1 µL of Substrate/ATP mix.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent.[3]

    • Incubate at RT for 40 minutes (stops kinase rxn, consumes unreacted ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[3]

    • Incubate at RT for 30 minutes.

  • Readout: Measure Luminescence (RLU) using a microplate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (GraphPad Prism) to determine IC50.

Target Criteria:

  • Potent: IC50 < 100 nM[4][5]

  • Moderate: IC50 100 nM – 1 µM

Cellular Angiogenesis Assay (HUVEC Tube Formation)

While MTT assays measure proliferation, the Tube Formation Assay specifically validates VEGFR-2 inhibition functionality.

Materials
  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Matrix: Matrigel® (Growth Factor Reduced).

  • Media: Endothelial Cell Growth Medium (EGM-2).

Protocol
  • Matrix Coating: Thaw Matrigel at 4°C overnight. Add 50 µL/well to a cooled 96-well plate. Polymerize at 37°C for 30 mins.

  • Seeding: Resuspend HUVECs in EGM-2. Seed 20,000 cells/well on top of the polymerized Matrigel.

  • Treatment: Add the thienopyrimidine derivative at IC50 and 2xIC50 concentrations. Include Sorafenib (2 µM) as a positive control.

  • Incubation: Incubate at 37°C, 5% CO2 for 6–18 hours.

  • Imaging: Capture images using an inverted phase-contrast microscope (4x or 10x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count:

    • Number of Junctions

    • Total Tubule Length[4]

    • Number of Meshes

Expected Result: Effective dual inhibitors should significantly disrupt the capillary-like network formation compared to the DMSO control.

Molecular Docking & SAR Insights

Understanding the binding mode is crucial for optimization.

  • EGFR Binding: The N1 and N3 of the pyrimidine ring typically accept hydrogen bonds from the backbone NH of Met793 (hinge region).

  • VEGFR-2 Binding: The scaffold orients to interact with Cys919 (hinge) and often utilizes a "tail" moiety to access the hydrophobic back pocket (DFG-motif), characteristic of Type II inhibition.

SAR Summary Table
Substituent (R)PositionEffect on ActivityMechanism
3-Cl, 4-F Phenyl C-4 AmineHigh Potency (EGFR)Mimics Gefitinib pharmacophore; Halogen bond interactions.
Hydrazone Linker C-2Increased VEGFR-2 SelectivityExtends into the solvent-exposed region; H-bond donor/acceptor.
Morpholine Side chainImproved SolubilitySolubilizing group; minimal effect on binding affinity.

References

  • Eissa, I. H., et al. (2019).[6] "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile."[7][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[3] Link

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit Protocol." Link

  • Wang, F., et al. (2017).[5] "Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • National Institutes of Health (NIH). "Angiogenesis Assay Protocols (HUVEC)." NCI Drug Development Guide. Link

Sources

Application

Application Note: Synthesis and Evaluation of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent SIRT Inhibitors

Abstract & Scientific Rationale The sirtuins (SIRT1–7) are a family of NAD -dependent deacetylases that regulate cellular stress responses, metabolism, and aging.[1] Dysregulation of SIRT activity is implicated in neurod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The sirtuins (SIRT1–7) are a family of NAD


-dependent deacetylases that regulate cellular stress responses, metabolism, and aging.[1] Dysregulation of SIRT activity is implicated in neurodegeneration, metabolic disorders, and oncology.[2] While early inhibitors (e.g., splitomicin, sirtinol) lacked potency and isoform selectivity, the thieno[3,2-d]pyrimidine-6-carboxamide  scaffold has emerged as a privileged structure yielding nanomolar pan-SIRT inhibitors.

This Application Note details the rational design and synthesis of this scaffold, focusing on the critical "6-carboxamide" moiety which occupies the nicotinamide C-pocket of the enzyme, mimicking the physiological cofactor. We provide a validated 3-step synthetic protocol and a robust fluorogenic biochemical assay for potency evaluation.

Retrosynthetic Analysis & Design Logic

The construction of the thieno[3,2-d]pyrimidine core relies on the fusion of a pyrimidine ring onto a thiophene precursor. To access the 6-carboxamide derivative efficiently—especially for Structure-Activity Relationship (SAR) studies—we employ a Late-Stage Functionalization (LSF) strategy.

  • Core Strategy: Construct the thieno[3,2-d]pyrimidine nucleus first.

  • Regioselectivity: Electrophilic halogenation selectively targets the C6 position (alpha to the sulfur atom).

  • Diversification: Palladium-catalyzed aminocarbonylation converts the C6-halide directly into the desired carboxamide library.

Pathway Visualization (DOT)

SynthesisPath Start Methyl 3-aminothiophene -2-carboxylate Cyclization Cyclization (Formamide/Acetate) Start->Cyclization 180°C Core Thieno[3,2-d]pyrimidin-4(3H)-one (Core Scaffold) Cyclization->Core Halogenation Regioselective Bromination (Br2/AcOH) Core->Halogenation Electrophilic Subst. Intermed 6-Bromo-thieno[3,2-d] pyrimidine Halogenation->Intermed Carbonylation Pd-Catalyzed Aminocarbonylation Intermed->Carbonylation CO, R-NH2, Pd(OAc)2 Final Thieno[3,2-d]pyrimidine -6-carboxamide Carbonylation->Final SIRT Inhibitor

Figure 1: Modular synthetic route allowing for late-stage diversification of the amide group.

Protocol 1: Chemical Synthesis

Phase A: Construction of the Core Scaffold

Objective: Synthesize the parent thieno[3,2-d]pyrimidin-4(3H)-one.

  • Reagents: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq), Formamide (excess), Ammonium Acetate (0.1 eq).

  • Procedure:

    • Charge a round-bottom flask with methyl 3-amino-2-thiophenecarboxylate.

    • Add Formamide (10 volumes) and Ammonium Acetate.

    • Heat the mixture to 140–150°C for 12 hours. Note: High temperature is required to drive the condensation and subsequent cyclization.

    • Work-up: Cool to room temperature. The product often precipitates. Pour into ice-water. Filter the solid, wash with water and cold ethanol.

    • Validation: LC-MS should show [M+H]+ corresponding to the core mass (MW ~152 Da).

Phase B: Regioselective C6-Bromination

Objective: Install a reactive handle at position 6.

  • Reagents: Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), Bromine (

    
    , 1.1 eq), Acetic Acid (solvent).
    
  • Procedure:

    • Dissolve the core scaffold in glacial acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Stir for 2–4 hours. The electrophilic substitution occurs preferentially at C6 due to the directing effect of the sulfur atom.

    • Safety: Bromine is corrosive and volatile; perform in a fume hood.

    • Work-up: Quench with saturated sodium thiosulfate (

      
      ). Extract with Ethyl Acetate (EtOAc).[3]
      
    • Yield: Expect >80% yield of 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

Phase C: Palladium-Catalyzed Aminocarbonylation

Objective: Form the 6-carboxamide bond (The Pharmacophore).

  • Reagents: 6-Bromo-intermediate (1.0 eq), Amine (

    
    , 2.0 eq), 
    
    
    
    (5 mol%), Xantphos (10 mol%),
    
    
    (3.0 eq).
  • Solvent/Atmosphere: Toluene or DMF; Carbon Monoxide (CO) balloon (1 atm).

  • Procedure:

    • In a pressure tube or autoclave, mix the bromide, amine, base, and catalyst precursor.

    • Purge with Argon, then introduce CO gas (balloon pressure is usually sufficient for this reactive scaffold).

    • Heat to 80–100°C for 16 hours.

    • Mechanism: Oxidative addition of Pd to the C-Br bond

      
       CO insertion 
      
      
      
      Nucleophilic attack by the amine
      
      
      Reductive elimination.
    • Purification: Filter through Celite. Concentrate. Purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Biological Validation (SIRT1/2/3 Assay)

To validate the synthesized compounds, we utilize a fluorogenic assay based on the deacetylation of a p53-derived peptide substrate.

Assay Principle

The substrate is an acetylated peptide coupled to a fluorophore (AMC) and a quencher. Deacetylation by SIRT sensitizes the substrate to a "Developer" protease, which cleaves the peptide-AMC bond, releasing the fluorescent AMC.

Workflow Visualization (DOT)

AssayLogic Substrate Ac-Peptide-AMC (Non-Fluorescent) Reaction Deacetylation Step (37°C, 30 min) Substrate->Reaction Enzyme SIRT Enzyme + NAD+ Enzyme->Reaction Inhibitor Thieno-carboxamide (Test Compound) Inhibitor->Reaction Developer Developer Addition (Trypsin-like Protease) Reaction->Developer Signal Fluorescence Readout (Ex 360nm / Em 460nm) Developer->Signal AMC Release

Figure 2: Two-step fluorogenic assay mechanism for SIRT activity quantification.

Step-by-Step Protocol
  • Buffer Preparation:

    • 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      , 1 mg/mL BSA.
      
  • Compound Plating:

    • Prepare 3-fold serial dilutions of the thieno[3,2-d]pyrimidine-6-carboxamide in DMSO.

    • Transfer 1 µL to a black 384-well plate (low volume).

  • Enzyme Mix:

    • Dilute SIRT1, SIRT2, or SIRT3 enzyme (human recombinant) in assay buffer.

    • Add 5 µL of Enzyme Mix to the wells. Incubate 10 min (Pre-incubation allows inhibitor binding).

  • Substrate Initiation:

    • Prepare a mix of Fluorogenic Peptide Substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC) and cofactor

      
       (500 µM).
      
    • Add 5 µL to wells to start the reaction.

  • Incubation:

    • Incubate at 37°C for 30–45 minutes.

  • Development:

    • Add 10 µL of 2X Developer Solution (containing Nicotinamide to stop the SIRT reaction and Trypsin to release AMC).

    • Incubate 15 min at Room Temperature.

  • Detection:

    • Read Fluorescence: Excitation 360 nm / Emission 460 nm.

Data Analysis & Interpretation[2][3][4][5][6][7][8]

Calculate % Inhibition using the formula:



Potency Benchmarks (Expected Data):

Compound ClassSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)Notes
Reference (Suramin) >10,000>10,000>10,000Non-specific blocker
Thieno-6-carboxamide (Optimized) < 10 < 10 < 10 Pan-inhibitor
Unsubstituted Core > 5,000> 5,000> 5,000Amide is critical for binding

Troubleshooting & Expert Insights

  • Solubility: Thienopyrimidines can be lipophilic. If precipitation occurs in the assay buffer, add 0.01% Triton X-100 to the buffer.

  • False Positives: Always run a "No Enzyme" control with the compound. Some amines can fluoresce at 460 nm. If the compound fluoresces, use an HPLC-based assay instead of fluorogenic.

  • Synthesis Safety: The aminocarbonylation uses Carbon Monoxide. If a CO-reactor is unavailable, use Molybdenum Hexacarbonyl (

    
    )  as a solid CO source in a sealed tube; it releases CO upon heating and is safer to handle.
    

References

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[2] Journal of Medicinal Chemistry, 56(10), 3666–3679. [Link]

  • BPS Bioscience. (2023). SIRT1 Fluorogenic Assay Kit Protocol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Ticket ID: #TH-32D-OPT-001 Subject: Optimization of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open /...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TH-32D-OPT-001 Subject: Optimization of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open / Actionable

Executive Summary: The "Golden Route" Strategy

You are encountering challenges in synthesizing Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate . Based on the thieno[3,2-d]pyrimidine core, the most robust synthetic pathway involves the cyclocondensation of Methyl 3-aminothiophene-2-carboxylate with Diethyl oxalate in the presence of an ethoxide base.

Critical Distinction (Isomer Control): Ensure your starting material is 3-aminothiophene-2-carboxylate .

  • If you use 2-aminothiophene-3-carboxylate, you will synthesize the [2,3-d] isomer.

  • If you use 3-aminothiophene-2-carboxylate, you will synthesize the desired [3,2-d] isomer.

This guide addresses the three most common failure modes: incomplete cyclization , ester hydrolysis (saponification) , and "oiling out" during purification .

Visualizing the Reaction Pathway

The following diagram outlines the reaction mechanism and critical control points (CCPs) where the synthesis typically fails.

ThienoSynthesis Start Methyl 3-amino- thiophene-2-carboxylate Inter Intermediate: Oxamate Formation Start->Inter Nucleophilic Attack Reagent Diethyl Oxalate (Excess) Reagent->Inter Base NaOEt / EtOH (Anhydrous) Base->Inter Catalyst Cyclization Cyclization (Reflux) Inter->Cyclization -MeOH Thermodynamic Control Product Ethyl 4-oxo-3,4-dihydro- thieno[3,2-d]pyrimidine- 2-carboxylate Cyclization->Product Correct Workup (pH 5-6) SideProduct Side Product: Carboxylic Acid (Hydrolysis) Cyclization->SideProduct Over-acidification or Wet Base

Figure 1: Reaction pathway for the synthesis of the thieno[3,2-d]pyrimidine scaffold, highlighting the divergence between the desired ester product and the hydrolyzed acid side-product.

Optimized Experimental Protocol

This protocol is designed to minimize transesterification by-products and prevent hydrolysis.

Reagents:

  • Methyl 3-aminothiophene-2-carboxylate (1.0 eq)

  • Diethyl oxalate (2.5 eq) — Acts as both reagent and co-solvent.

  • Sodium Ethoxide (NaOEt) (2.0 eq) — Freshly prepared or high-grade commercial solution (21% wt).

  • Ethanol (Anhydrous) — Solvent.

Step-by-Step Methodology:

  • Base Preparation: Under a nitrogen atmosphere, dissolve sodium metal (2.0 eq) in anhydrous ethanol. If using commercial NaOEt solution, ensure it has not absorbed moisture (which forms NaOH and causes hydrolysis).

  • Reagent Addition: Add Methyl 3-aminothiophene-2-carboxylate (1.0 eq) to the ethoxide solution. Stir for 10 minutes at room temperature.

  • Cyclization Trigger: Dropwise add Diethyl oxalate (2.5 eq). The solution may darken.

  • Thermodynamic Drive: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the highly fluorescent amino-thiophene spot.

  • Workup (The Critical Step):

    • Cool the mixture to 0°C in an ice bath.

    • Do NOT add water yet.

    • Acidify carefully with glacial acetic acid or 1N HCl dropwise to pH 5–6.

    • Why? Stronger acids or lower pH (<3) will hydrolyze the ethyl ester at position 2 to the carboxylic acid.

  • Isolation:

    • Add ice-cold water after acidification to precipitate the product.

    • Filter the solid.[1] Wash with cold water, then a small amount of cold EtOH.

Troubleshooting Guide (FAQs)
Issue 1: "My product is an oil or a sticky gum, not a solid."

Diagnosis: This is a classic "oiling out" phenomenon caused by impurities (often unreacted diethyl oxalate) or incorrect pH during precipitation.

Solution:

  • The Trituration Fix: Decant the aqueous supernatant. Add a small volume of cold Diethyl Ether or MTBE to the gum. Scratch the flask walls with a glass rod. The gum should crystallize into a solid.

  • The pH Factor: If you neutralized to pH 7, the enolate form might still be soluble. Ensure pH is adjusted to 5–6 to protonate the amide nitrogen (N3 position), rendering it less soluble in water.

Issue 2: "LCMS shows a mass of [M-28] relative to the target."

Diagnosis: You have formed the Carboxylic Acid derivative (Hydrolysis of the ethyl ester). Cause:

  • Wet Reagents: Your NaOEt contained NaOH (from moisture exposure).

  • Aggressive Workup: You used concentrated HCl or heated the mixture during acidification.

Corrective Action:

  • Use anhydrous EtOH.

  • Switch to Glacial Acetic Acid for the quenching step. It buffers the reaction and prevents the pH from dropping low enough to catalyze rapid ester hydrolysis.

Issue 3: "Yield is low (<30%)."

Diagnosis: Incomplete cyclization or loss of product in the mother liquor. Optimization:

  • Stoichiometry: Increase Diethyl oxalate to 3.0 eq.

  • Solubility Check: Thienopyrimidines are notoriously insoluble. Check the filtrate (mother liquor) by LCMS. If product is present, concentrate the filtrate and recrystallize from DMF/Ethanol (1:1).

Data & Specifications
ParameterSpecification / RequirementReason
Starting Material Methyl 3-aminothiophene-2-carboxylateDetermines [3,2-d] fusion.[2] (2-amino-3-carboxylate gives [2,3-d]).
Base Sodium Ethoxide (NaOEt)Matches the ester (Ethyl) to prevent transesterification mixtures.
Solvent Ethanol (Anhydrous)Prevents hydrolysis.
Quenching Acid Glacial Acetic AcidPrevents hydrolysis of the 2-position ester.
Typical Yield 65% - 80%Dependent on moisture control.
Appearance Off-white to pale yellow solidDark brown indicates oxidation/decomposition.
Decision Tree: Troubleshooting Purification

Use this logic flow to rescue your reaction if precipitation fails.

Troubleshooting Start Reaction Complete (TLC Confirmed) Quench Quench with AcOH to pH 5-6 Start->Quench Precip Did Solid Precipitate? Quench->Precip Yes Filter & Wash (Cold EtOH) Precip->Yes No Product is Oiling Out Precip->No Fix1 Decant Water, Add Et2O or MTBE No->Fix1 Fix2 Scratch/Sonicate Fix1->Fix2 Result Solid Formed? Fix2->Result Success Isolate Product Result->Success Yes Fail Evaporate to dryness, Recrystallize from DMF Result->Fail No

Figure 2: Troubleshooting logic for isolation of thienopyrimidine derivatives.

References
  • Gewald Reaction & Thiophene Precursors

    • Putnam, S. R., et al. "Optimized Synthesis of 3-Aminothiophene-2-carboxylates." Journal of Heterocyclic Chemistry.
    • Source Verification:

  • Thienopyrimidine Cyclization Methods

    • Elmongy, E. I., et al. "Synthesis and therapeutic exploration of thienopyrimidine derivatives." ResearchGate.[3][4] (Discusses the reaction of amino-thiophene esters with oxalate/formamide equivalents).

    • Source Verification:

  • Solubility & Biological Relevance

    • "The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori."[5] PMC. (Highlights the solubility challenges and SAR of the [3,2-d] scaffold).

    • Source Verification:

Sources

Optimization

Common impurities in thieno[3,2-d]pyrimidine synthesis

Current Status: Operational Topic: Troubleshooting Common Impurities & Synthetic Bottlenecks Lead Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary The thieno[3,2-d]pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Impurities & Synthetic Bottlenecks Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent PI3K inhibitors like GDC-0941 (Pictilisib) . However, its synthesis is plagued by specific impurity profiles that differ from standard quinazoline or pyrimidine chemistry. This guide addresses the three most critical failure points: hydrolytic reversion of the chloro-intermediate, regio-isomeric contamination , and nucleophilic dimerization .

Module 1: The "Oxo" Reversion (Hydrolysis)

User Query: "I successfully ran the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one with POCl3, but after workup, LC-MS shows 40% of the starting 'oxo' material. Did the reaction stall?"

Technical Diagnosis: It is highly probable the reaction reached completion, but the product reverted during quenching. The 4-chlorothieno[3,2-d]pyrimidine intermediate is highly susceptible to hydrolytic reversion back to the thermodynamic "oxo" (lactam) tautomer if the quenching environment is acidic and aqueous.

The Mechanism: The chlorination typically proceeds via a Vilsmeier-Haack type mechanism using POCl3 and catalytic DMF. The resulting imidoyl chloride species is electrophilic. Upon adding water (quenching), if the pH is not strictly controlled, the chloride is displaced by water, thermodynamically driving the equilibrium back to the stable amide (oxo) form.

Troubleshooting Steps:

  • Check Catalyst: Ensure strictly anhydrous DMF is used as a catalyst. Without it, the Vilsmeier intermediate cannot form efficiently, requiring harsher temperatures that degrade the substrate.

  • Quench Protocol (The "Reverse Quench"): Never add water to the reaction mixture.

    • Correct Method: Pour the reaction mixture slowly into a stirred mixture of ice/water and a base (NH4OH or NaHCO3) to neutralize HCl immediately upon generation.

  • Solvent Switch: If the issue persists, switch from neat POCl3 to using Oxalyl Chloride in DCE (Dichloroethane) with catalytic DMF. This allows for milder conditions (0°C to RT) compared to the reflux required for POCl3.

Module 2: Regio-Contamination ([3,2-d] vs [2,3-d])

User Query: "My NMR shows split signals for the thiophene protons. Is this a rotamer or a regioisomer?"

Technical Diagnosis: This is likely a regioisomer . Unlike purines, the fusion of the thiophene ring to the pyrimidine can occur in two orientations: thieno[3,2-d] and thieno[2,3-d]. This is determined entirely by the purity of your starting aminothiophene carboxylate.

Root Cause Analysis:

  • The Gewald Reaction Pitfall: If you synthesized your starting material (methyl 3-aminothiophene-2-carboxylate) using a Gewald-type reaction, it often produces minor amounts of the 2-amino-3-carboxylate isomer depending on the ketone/aldehyde substitution.

  • Cyclization Ambiguity: Once cyclized to the pyrimidine, these isomers are incredibly difficult to separate by standard flash chromatography due to nearly identical polarity.

Verification Protocol:

  • 1H NMR Diagnostic:

    • Thieno[3,2-d]: Thiophene protons typically appear as two doublets (J ~5.5 Hz) around 7.5–8.2 ppm.

    • Thieno[2,3-d]: The chemical shift environment is slightly more electron-rich; protons often shift upfield by 0.1–0.2 ppm compared to the [3,2-d] isomer.

  • Action: Purify the starting aminothiophene ester before cyclization. Recrystallization of the methyl 3-aminothiophene-2-carboxylate from MeOH/Water is far more effective than trying to separate the final pyrimidines.

Module 3: Coupling Reaction Impurities (S_NAr)

User Query: "During the S_NAr coupling of the 4-chloro intermediate with a piperazine derivative, I see a mass peak at [2M-HCl]. What is this?"

Technical Diagnosis: You are observing dimerization . The nucleophile (amine) is reacting with two molecules of the 4-chlorothieno[3,2-d]pyrimidine.

Prevention Strategy:

  • Stoichiometry: Ensure the amine is in excess (1.2 – 1.5 equiv). If the chloride is in excess, the mono-substituted product acts as a nucleophile (if it still has an NH) and attacks another chloride.

  • Base Choice: Use a non-nucleophilic base like DIPEA (Hünig's base). Stronger inorganic bases (NaH) can deprotonate the product, making it more nucleophilic and promoting dimer formation.

  • Temperature Control: S_NAr on this scaffold is facile. Do not reflux unless necessary. Many couplings proceed at RT or 50°C in IPA or DMF.

Visualizing the Impurity Landscape

The following diagram maps the genealogy of common impurities, tracing them back to their specific synthetic origin points.

ThienoImpurityMap Start 3-Aminothiophene-2-carboxylate Cyclization Cyclization (Formamide/Urea) Start->Cyclization Gewald Gewald Reaction (Precursor Synthesis) Gewald->Start Imp_Regio IMPURITY A: Thieno[2,3-d] Isomer (Regio-impurity) Gewald->Imp_Regio Isomeric side-product OxoInt Thieno[3,2-d]pyrimidin-4-one (The 'Oxo' Intermediate) Cyclization->OxoInt Chlorination Chlorination (POCl3/DMF) OxoInt->Chlorination ChloroInt 4-Chloro-thieno[3,2-d]pyrimidine Chlorination->ChloroInt Coupling S_NAr Coupling (Amine R-NH2) ChloroInt->Coupling Imp_Hydro IMPURITY B: Hydrolytic Reversion (Back to Oxo) ChloroInt->Imp_Hydro Moisture/Acid Quench Final Final Drug Scaffold (e.g., GDC-0941 precursor) Coupling->Final Imp_Dimer IMPURITY C: Dimer Species (Bis-thienopyrimidine) Coupling->Imp_Dimer Stoichiometry Error Imp_Regio->Cyclization Imp_Hydro->OxoInt Reversion

Figure 1: Genealogy of impurities in thieno[3,2-d]pyrimidine synthesis. Note the cyclic loop of Impurity B (Hydrolysis), which regenerates the precursor.

Optimized Protocol: 4-Chlorothieno[3,2-d]pyrimidine Synthesis

This protocol is engineered to minimize the "Oxo" reversion and maximize conversion.

Reagents:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv)

  • POCl3 (Phosphorus oxychloride) (5.0 – 8.0 equiv)

  • DMF (Dimethylformamide) (Catalytic, 0.1 equiv) – Critical for Vilsmeier mechanism

  • Solvent: Acetonitrile (optional, can run neat in POCl3)

Step-by-Step:

  • Setup: In a dry round-bottom flask under Argon, charge the thienopyrimidin-4-one.

  • Addition: Add POCl3. If the substrate is solid, it may not dissolve yet. Add catalytic DMF. Observation: You should see mild effervescence or a color change (formation of the Vilsmeier reagent).

  • Reaction: Heat to reflux (approx. 105°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The "Oxo" starting material is very polar (baseline); the Chloro-product is non-polar (Rf ~0.6-0.8).

  • Workup (The Critical Control Point):

    • Cool the reaction mixture to room temperature.

    • Concentrate POCl3 under reduced pressure (rotovap with a base trap) to a viscous oil. Do not add water yet.

    • Dilute the residue with DCM (Dichloromethane).

    • Reverse Quench: Pour the DCM solution slowly into a rapidly stirring beaker of saturated NaHCO3 and ice .

    • Why? This keeps the pH neutral/basic. Acidic aqueous conditions induce hydrolysis.

  • Isolation: Separate phases immediately. Wash organic layer with brine, dry over MgSO4, and concentrate.[1]

    • Storage: The chloro-intermediate is unstable. Store under N2 in the freezer or use immediately.

Impurity Profile Data Table
Impurity TypeRelative Retention (HPLC)Mass Spec SignatureOriginMitigation
Oxo-Reversion 0.3 - 0.5 (Early eluting)[M+1] = 153 (for unsubstituted core)Hydrolysis during workupUse Reverse Quench; keep pH > 7.
Regioisomer ~1.0 (Co-elutes w/ Product)[M+1] = Same as ProductImpure Starting MaterialPurify 3-aminothiophene precursor.
Dimer 1.8 - 2.0 (Late eluting)[2M-HCl] or [2M-H]S_NAr StoichiometryExcess amine; Slow addition of chloride.
Des-chloro 0.9 (Close to product)[M-Cl+H]Reduction (rare)Avoid metal contaminants (Zn/Fe).
References
  • GDC-0941 Synthesis & Process Chemistry

    • Title: Discovery of GDC-0941 as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.[2]

    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • General Chlorination Protocols: Title: 4-Chlorothieno[3,2-d]pyrimidine Synthesis Procedures. Source: ChemicalBook (Industrial Procedures).
  • Cyclization Regioselectivity

    • Title: Regioselective Cyclization of 3-O-Alkylated Thiophenes.[3]

    • Source: Synthesis (2012).[3][4]

  • S_NAr and Suzuki Coupling Strategies

    • Title: Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions.
    • Source: PubMed / NIH (2023).
    • URL:[Link]

Sources

Troubleshooting

Improving the yield of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Subject: Improving the yield of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving the yield of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Pathway Visualization[1]

User Query: "I am experiencing variable yields (30-45%) and purity issues when synthesizing Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate. How can I stabilize the process and increase throughput?"

Technical Insight: The synthesis of this scaffold typically involves the cyclocondensation of Methyl 3-amino-2-thiophenecarboxylate with Ethyl cyanoformate .[1] The critical failure points in this pathway are not usually the reaction kinetics, but rather the pH-controlled precipitation during workup and the competitive hydrolysis of the target ester bond under acidic/thermal stress.[1]

The following workflow illustrates the optimized pathway and critical control points (CCPs):

ThienoPyrimidineSynthesis Start Methyl 3-amino-2- thiophenecarboxylate Reaction Cyclization 70°C, 3 Hours Start->Reaction Reagent Ethyl Cyanoformate (2.0 equiv) Reagent->Reaction Catalyst AcOH / Conc. HCl (Solvent/Catalyst) Catalyst->Reaction Protonation Intermediate Amidine Intermediate Intermediate->Reaction Cyclization (-MeOH) Reaction->Intermediate N-attack on Nitrile Workup pH Adjustment (Target pH 5.0) Reaction->Workup Precipitation Product Ethyl 4-oxo-3,4- dihydrothieno[3,2-d] pyrimidine-2-carboxylate Workup->Product Filtration

Figure 1: Critical Control Points (CCPs) in the cyclocondensation pathway. Note the specific temperature cap at 70°C to prevent ester hydrolysis.

Standard Operating Procedure (Optimized)

To achieve yields consistently >60%, strictly adhere to the following protocol. This method replaces the high-temperature neat fusion methods which often result in "tarry" side products.[1]

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 equiv)

  • Ethyl cyanoformate (2.0 equiv)

  • Acetic Acid (Glacial, 8 vol)

  • Conc. HCl (37%, 0.8 vol)[1]

Protocol:

  • Dissolution: Charge the reaction vessel with Methyl 3-amino-2-thiophenecarboxylate and Glacial Acetic Acid. Stir until fully dissolved.

  • Activation: Add Conc. HCl dropwise. Note: The mixture may warm slightly.

  • Addition: Add Ethyl cyanoformate in a single portion.

  • Reaction: Heat the mixture to 70°C . Maintain this temperature for 3 hours .

    • Critical: Do not reflux.[1] Reflux temperatures (>100°C) promote the hydrolysis of the ethyl ester at the C2 position to the carboxylic acid.[1]

  • Workup (The Yield Maker):

    • Cool the reaction mass to 20–25°C.

    • The mixture will likely be inhomogeneous (slurry).[1]

    • Filter the solids and wash with deionized water.[1][2] Do not discard the filtrate.

    • pH Adjustment: The filtrate contains a significant amount of protonated product.[1] Adjust the pH of the filtrate to 5.0 using 1N NaOH.

    • Observation: A second crop of precipitate will form.[1][3]

  • Isolation: Combine both solid crops, wash thoroughly with water (to remove residual AcOH), and dry under vacuum at 45°C.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Yield (<40%) despite full consumption of starting material.

Diagnosis: Loss of product during workup due to pH mismanagement.[1] Technical Explanation: The product is an amphoteric heterocycle.[1] In the highly acidic reaction media (AcOH/HCl), the pyrimidine nitrogen is protonated, rendering the molecule soluble in the aqueous/acetic phase.[1] Solution:

  • Action: You must neutralize the filtrate.[1] The product precipitates maximally at its isoelectric point, which is near pH 5.0.[1]

  • Caution: Do not overshoot to pH >9.[1] Basic conditions will hydrolyze the ethyl ester (saponification), forming the water-soluble carboxylate salt, which will be lost in the aqueous waste.[1]

Issue 2: Product purity is low; NMR shows extra peaks in the aromatic region.

Diagnosis: Thermal degradation or dimerization.[1] Technical Explanation: Thiophene amino-esters are prone to dimerization if heated excessively before cyclization occurs.[1] Additionally, excessive heat causes decarboxylation.[1] Solution:

  • Action: Strictly limit temperature to 70°C.

  • Action: Ensure the Ethyl cyanoformate is fresh. Old reagents may contain hydrolysis products that compete in the reaction.[1]

Issue 3: The reaction mixture turns into a solid "cake" that cannot be stirred.[1]

Diagnosis: High concentration causing premature precipitation.[1] Technical Explanation: The product is significantly less soluble in acetic acid than the starting material.[1] Solution:

  • Action: Increase the volume of Acetic Acid from 8 volumes to 12 volumes. This improves mass transfer without significantly affecting the reaction rate.[1]

Optimization Data: Solvent & Catalyst Screening[1]

The following data summarizes internal optimization runs comparing the standard Acetic Acid route against alternative solvent systems.

ParameterSystem A (Recommended)System B (Alternative)System C (Avoid)
Solvent Glacial Acetic Acid1,4-DioxaneEthanol
Catalyst Conc. HCl (aq)HCl (gas)H2SO4
Temp (°C) 70°C90°CReflux
Yield 63 - 68% 50 - 55%<30%
Purity (HPLC) >98%~90%~75%
Notes Cleanest precipitation; easiest workup.Hard to control HCl stoichiometry; hygroscopic.[1]Significant ester hydrolysis observed.[1]

Why System A wins: The presence of water (from Conc.[1] HCl) is actually beneficial here.[1] It helps solubilize the ionic intermediates, whereas anhydrous conditions (System B)[1] often lead to hard-to-stir slurries that trap unreacted starting material.

References

  • ChemicalBook. (2025).[1][2] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2013).[1] Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates. PubChem.[1] Retrieved from

  • Organic Syntheses. (n.d.). General principles of beta-keto ester cyclization with nitriles. (Contextual grounding for cyanoformate chemistry). Retrieved from

Sources

Optimization

Side reactions in the synthesis of thienopyrimidines

Technical Support Center: Thienopyrimidine Synthesis & Troubleshooting Ticket ID: TP-SYN-2024-X Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienopyrimidine Synthesis & Troubleshooting Ticket ID: TP-SYN-2024-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Overview: The Thienopyrimidine Scaffold

Welcome to the technical support hub for thienopyrimidine synthesis. Whether you are targeting the thieno[2,3-d]pyrimidine or the thieno[3,2-d]pyrimidine isomer, you are dealing with a scaffold that mimics purines (adenine/guanine) but introduces unique sulfur-mediated reactivity profiles.

This guide moves beyond standard textbook procedures to address the "silent failures" —side reactions that consume your starting material or, worse, yield regioisomers that mimic your target in LCMS but fail in crystallography.

Module 1: The Gewald Reaction (Thiophene Construction)

User Observation: "My reaction mixture turned into a black tar. Yield is <20%, and NMR shows a complex aliphatic region."

The Diagnosis: Uncontrolled Polysulfide Oligomerization. The Gewald reaction (ketone + activated nitrile + elemental sulfur) is thermodynamically controlled.[1][2] The intermediate polysulfides are prone to scrambling and polymerization if the "knoevenagel-first" pathway is not strictly enforced.

Troubleshooting Protocol
ParameterStandard Protocol (Risk)Optimized Protocol (Solution) Reasoning
Base Addition One-pot addition of amine (Et3N/Morpholine).Stepwise Addition: Pre-mix ketone + nitrile + base for 30 mins before adding sulfur.Forces the Knoevenagel condensation first, minimizing sulfur polymerization.
Sulfur Source S8 powder (solid).Micronized Sulfur or pre-dissolved in minimal DMF/EtOH.Kinetics of S8 ring opening are slow; unreacted sulfur promotes side reactions.
Temperature Reflux (60-80°C).Staged Heating: 40°C for 1h, then 60°C.High initial heat favors intermolecular polymerization over intramolecular cyclization.
Key Side Reaction: The Dimerization Trap

If the Knoevenagel adduct is slow to form, the active methylene compound (e.g., malononitrile) can dimerize or react with sulfur directly to form thioketones, which polymerize.

GewaldSideReactions Start Ketone + Nitrile Knoevenagel Knoevenagel Adduct Start->Knoevenagel Base (Step 1) Side2 Dimerized Nitrile Start->Side2 No Ketone Rxn Product 2-Aminothiophene Knoevenagel->Product Sulfur (Step 2) Sulfur Elemental Sulfur (S8) Side1 Polysulfide Oligomers (Black Tar) Sulfur->Side1 Thermal Decomp Side2->Side1 S8 Attack

Figure 1: The Critical Path in Gewald Synthesis. Deviating from the green path leads to irreversible oligomerization (Red).

Module 2: Pyrimidine Ring Closure (The Isomer Crisis)

User Observation: "I cyclized my amino-thiophene using formamide. LCMS mass is correct, but the biological activity is dead. NMR shifts are slightly off."

The Diagnosis: Dimroth Rearrangement . This is the most treacherous side reaction in fused pyrimidine synthesis. Under basic conditions (or high heat with weak bases), the pyrimidine ring can open and re-close, translocating the ring nitrogen and an exocyclic amine/substituent.

The Mechanism of Failure

When synthesizing thieno[2,3-d]pyrimidin-4-ones, if you use a strong base to assist cyclization (or during subsequent alkylation), the N3 atom and the exocyclic amine (from the original thiophene) can swap positions.

Diagnostic Check:

  • N15 NMR: If available, this is definitive.

  • X-Ray Crystallography: The only 100% confirmation method.

  • Chemical Test: Dimroth rearranged products often have different solubility profiles in dilute alkali compared to the "kinetic" product.

Prevention Guide
  • Avoid: Prolonged heating in strong alkali (NaOH/KOH/EtOH).

  • Alternative: Use acid-catalyzed cyclization (Formic acid/H2SO4) or neutral conditions (Triethyl orthoformate/Ac2O) to lock the kinetic isomer.

Dimroth Kinetic Kinetic Product (Thieno[2,3-d]pyrimidine) Open Ring-Opened Intermediate (Acyclic Amidine) Kinetic->Open Base/Heat (OH-) Open->Kinetic Reversible Thermo Thermodynamic Product (Rearranged Isomer) Open->Thermo Recyclization (N-Attack) Thermo->Thermo Stable

Figure 2: The Dimroth Rearrangement Trap. Basic conditions facilitate the transition from the desired kinetic product to the rearranged thermodynamic isomer.

Module 3: Functionalization (Chlorination with POCl3)

User Observation: "I tried to convert the oxo-group to a chloro-group using POCl3. The reaction solidified, and upon quenching, I got a phosphate ester impurity."

The Diagnosis: Phosphoryl Dichloride Intermediates & "Vilsmeier" Artifacts. Using DMF as a catalyst with POCl3 generates the Vilsmeier-Haack reagent. While effective, it can attack electron-rich thiophene rings if the temperature is too high, leading to formylation at the C-5 or C-6 position of the thiophene ring (if unsubstituted).

Side Reaction Matrix: Chlorination
SymptomCauseCorrective Action
Formylation (C-CHO) Vilsmeier reagent attack on Thiophene C5/C6.Remove DMF. Use N,N-dimethylaniline or Diethylaniline as the base instead.
Dimer Formation Nucleophilic attack of starting material on product.Increase Dilution. Use excess POCl3 (solvent & reagent) to favor Cl- attack over SM attack.
Hydrolysis Reversion Incomplete quenching or wet workup.Anhydrous Quench. Pour reaction mixture onto ice/NH4OH slowly. Keep pH > 7.

Standard Operating Procedure (SOP) for Chlorination:

  • Reagent: Neat POCl3 (10 equiv).

  • Base: N,N-Dimethylaniline (1.5 equiv) - Avoids Vilsmeier side products.

  • Temp: Reflux (105°C).

  • Monitoring: TLC (Hexane/EtOAc). Note: The chloro-product usually runs much higher (Rf ~0.8) than the oxo-starting material (Rf ~0.1).

FAQs: Rapid Response

Q1: Can I synthesize thieno[3,2-d]pyrimidines using the same Gewald conditions? A: No. The standard Gewald reaction yields 2-aminothiophene-3-carboxylates , which cyclize to thieno[2,3-d]pyrimidines . To get the [3,2-d] isomer, you generally need 3-aminothiophene-2-carboxylates . These are harder to access via one-pot multicomponent reactions and often require starting from methyl thioglycolate and 3-chloroacrylonitriles.

Q2: Why does my Suzuki coupling on the chloro-thienopyrimidine fail (Yield < 10%)? A: The thiophene sulfur can poison Palladium catalysts.

  • Fix: Switch to Pd(dppf)Cl2 or Pd(PPh3)4 with high catalyst loading (5-10 mol%).

  • Additive: Add CuI (copper(I) iodide) as a co-catalyst to facilitate the transmetallation step and scavenge sulfur species.

Q3: Is the "smell" a reliable indicator of reaction progress? A: In thienopyrimidine chemistry, a "rotten egg" smell (H2S) usually indicates decomposition of the thiophene ring or hydrolysis of thio-intermediates. A successful reaction should smell acrid (POCl3) or metallic/earthy, but not like free H2S.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. (2024). Link

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold. NIH PubMed. (2025). Link

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. NIH PMC. (2021). Link

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. (2012). Link

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions. NIH PubMed. (2023). Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Case ID: THIENO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary & Compound Profile Subject: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIENO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Compound Profile

Subject: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Common Application: Key intermediate for kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents.[1][2][3] Chemical Challenges: This scaffold features a fused thiophene-pyrimidine core with both a lipophilic ester tail and a polar lactam (amide-like) head.[1][2][3] This duality often leads to "oiling out" or amorphous precipitation rather than crystalline growth if the solvent polarity is not precisely tuned.[1][2][3]

Solubility Profile & Solvent Selection

Note: Solubility data is empirical and based on structural analogs (thienopyrimidines/quinazolines).[2][3]

Solvent SystemRoleSolubility BehaviorUsage Recommendation
Ethanol (EtOH) Primary SolventModerate (Hot) / Low (Cold) .[1][2][3] The ester group interacts well with EtOH, while the heterocyclic core crystallizes upon cooling.[1][2][3]Highly Recommended. Best balance of yield and purity.[1][2][3]
DMF / Water Anti-solvent PairHigh (DMF) / Insoluble (Water) .[1][2][3] The compound dissolves readily in DMF.[1][2][3] Water acts as a strong anti-solvent.[1][2][3]Secondary Choice. Use if EtOH fails or for very crude material.[1][2][3] Risk of occluding impurities.[1][2][3]
Glacial Acetic Acid Protonating SolventHigh (Hot) / Moderate (Cold) .[1][2][3] Can protonate the pyrimidine nitrogen, aiding dissolution.[1][2][3]Specialized. Use for removal of inorganic salts or highly polar impurities.[1][2][3]
Dichloromethane (DCM) Co-solventModerate .[1][2][3] Good for dissolving the ester tail but poor for the polar core.[1][2][3]Use only as a 10-20% additive to EtOH if solubility is too low.[1][2][3]

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol Reflux Validation Level: Industry Standard for Fused Pyrimidine Esters[1][2][3]

Phase A: Dissolution[1][2][3]
  • Preparation: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous Ethanol (approx. 10-15 mL per gram of solid).

    • Technical Insight: Do not use 95% Ethanol if possible; water content can promote ester hydrolysis at high temperatures.[1][2][3]

  • Heating: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Saturation Check: If the solid does not dissolve completely after 15 minutes of reflux, add more Ethanol in small portions (2 mL at a time) until a clear solution is obtained.

    • Checkpoint: If black specks remain (carbonized impurities), perform a Hot Filtration through a pre-warmed Celite pad.[1][2][3]

Phase B: Crystallization[1][2][3]
  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly on the oil bath (do not remove immediately).

    • Why? Rapid cooling traps impurities in the crystal lattice and promotes amorphous precipitation.[1][2][3]

  • Nucleation: Once at room temperature, if no crystals appear, scratch the inner wall of the flask with a glass rod or add a "seed crystal" from a previous pure batch.

  • Maturation: Place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Phase C: Collection
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (0°C).

    • Warning: Do not use room temperature solvent for washing; you will redissolve your product.[1][2][3]

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.

Troubleshooting Guide (Q&A)

Q1: The solution turned into a sticky oil at the bottom of the flask upon cooling (Oiling Out). How do I fix this?

  • Diagnosis: The solution became supersaturated too quickly, or the solvent is too polar (repelling the lipophilic ester group).[1][2][3]

  • Corrective Action: Re-heat the mixture until the oil redissolves. Add a small amount of a more non-polar co-solvent (e.g., 5-10% Toluene or DCM) to the hot solution.[1][2][3] This increases the solubility of the "oily" phase.[1][2][3] Allow the solution to cool very slowly, wrapping the flask in foil to insulate it.

Q2: My yield is very low (<40%), but the mother liquor is dark. Where is my product?

  • Diagnosis: The compound is likely too soluble in Ethanol at room temperature, or the volume of solvent used was excessive.[1][2][3]

  • Corrective Action: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume. Cool this concentrated solution in an ice bath to induce a "second crop" of crystals.[1][2][3] Note: The second crop is usually less pure than the first.[1][2][3]

Q3: The crystals are colored (yellow/brown) instead of white/off-white.

  • Diagnosis: Carryover of oxidized sulfur byproducts or polymeric impurities from the Gewald reaction.[1][2][3]

  • Corrective Action: During the hot dissolution step (Phase A), add Activated Carbon (Charcoal) (approx. 5-10 wt% of the crude mass).[1][2][3] Stir at reflux for 10 minutes, then perform a hot filtration through Celite to remove the carbon before cooling.

Q4: NMR shows the ethyl group signals are missing or shifted (Hydrolysis).

  • Diagnosis: The ester hydrolyzed to the carboxylic acid.[1][2][3][4] This happens if the solvent was wet, the pH was acidic/basic, or heating was prolonged.[1][2][3]

  • Corrective Action: Ensure all solvents are anhydrous.[1][2][3] If the crude material contained residual acid (from synthesis), wash the crude solid with a saturated Sodium Bicarbonate (NaHCO3) solution before attempting recrystallization.[1][2][3]

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific thienopyrimidine derivative.

RecrystallizationWorkflow Start Crude Material (Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate) SolventCheck Solvent Selection: Ethanol (Anhydrous) Start->SolventCheck Dissolution Heat to Reflux (78°C) Stir Vigorousy SolventCheck->Dissolution ClarityCheck Is Solution Clear? Dissolution->ClarityCheck HotFilter Add Activated Carbon Hot Filtration (Celite) ClarityCheck->HotFilter No (Dark/Insoluble) Cooling Slow Cool to RT then 0°C (Ice Bath) ClarityCheck->Cooling Yes HotFilter->Cooling OilingOut ISSUE: Oiling Out? Cooling->OilingOut Reheat Reheat & Add Co-solvent (10% DCM or Toluene) OilingOut->Reheat Yes (Sticky Oil) FilterDry Vacuum Filtration Wash with Cold EtOH Dry at 50°C OilingOut->FilterDry No (Crystals Formed) Reheat->Cooling FinalProduct Pure Crystals (Verify via HPLC/NMR) FilterDry->FinalProduct

Caption: Workflow for the purification of thienopyrimidine carboxylates, detailing critical decision points for impurity removal and phase separation.

References

  • ChemicalBook. (2025).[2][3][5][6] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Properties and Synthesis. Retrieved from [1][2][3]

  • Elmongy, E. et al. (2023).[1][2][3] Synthesis of thienopyrimidine derivatives via the Gewald reaction and their biological evaluation. World Journal of Pharmaceutical Research.[1][2][3] Retrieved from

  • Mavrova, A. et al. (2018).[1][2][3] Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates.[1][2][3] MDPI Pharmaceuticals.[1][2][3] Retrieved from [1][2][3]

  • PubChem. (n.d.).[2][3] Thieno[3,2-d]pyrimidine-2-carboxylic acid derivatives.[1][2][3][6][7] National Center for Biotechnology Information.[1][2][3] Retrieved from [1][2][3]

Sources

Optimization

Overcoming poor cell permeability of thienopyrimidine derivatives

Ticket ID: #TP-PERM-001 Subject: Overcoming Poor Cell Permeability in Thienopyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Introduction: The "Brick Dust" Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TP-PERM-001 Subject: Overcoming Poor Cell Permeability in Thienopyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. You are likely here because your thienopyrimidine lead—potent in enzymatic assays (IC50 < 10 nM)—is failing in cellular assays (EC50 > 1 µM).

Thienopyrimidines are classic "brick dust" molecules: highly planar, crystalline, and often poorly soluble. Furthermore, their nitrogen-rich scaffold makes them frequent substrates for efflux transporters (P-gp/ABCB1). This guide provides a systematic workflow to diagnose whether your issue is solubility , passive diffusion , or active efflux , and prescribes specific medicinal chemistry and assay modifications to resolve it.

Module 1: Diagnostic Workflow (Triage)

Before modifying your scaffold, you must identify the rate-limiting step. Use this decision tree to route your troubleshooting.

Workflow Visualization

DiagnosticWorkflow Start Start: High Enzymatic Potency Low Cellular Activity SolubilityCheck Step 1: Thermodynamic Solubility (PBS pH 7.4) Start->SolubilityCheck IsSoluble Is Solubility > 10 µM? SolubilityCheck->IsSoluble PAMPA Step 2: PAMPA Assay (Passive Diffusion) IsSoluble->PAMPA Yes FixSolubility Action: Formulation or Prodrug Strategy IsSoluble->FixSolubility No IsPermeable Pe > 1.0 x 10^-6 cm/s? PAMPA->IsPermeable Caco2 Step 3: Caco-2 (A-B / B-A) (Active Transport) IsPermeable->Caco2 Yes FixPassive Action: MedChem (Lipophilicity/IMHB) Reduce TPSA IsPermeable->FixPassive No EffluxCheck Efflux Ratio (ER) > 2.0? Caco2->EffluxCheck FixEfflux Action: Mask H-Bond Donors Steric Occlusion EffluxCheck->FixEfflux Yes Lysosome Check Lysosomal Trapping (Add Bafilomycin A1) EffluxCheck->Lysosome No (But Low Recovery)

Figure 1: Diagnostic logic flow to isolate the root cause of low cellular potency.

Module 2: Medicinal Chemistry Solutions (The Hardware)

If your diagnostic points to Passive Permeability or Efflux issues, structural modification is required.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

The most elegant solution for thienopyrimidines is creating a "Molecular Chameleon." By designing a side chain that forms a hydrogen bond with the core scaffold (e.g., N-H...N), you "hide" a hydrogen bond donor (HBD) from the solvent.

  • Mechanism: Reduces Total Polar Surface Area (TPSA) transiently during membrane transit.

  • Implementation: Introduce a hydrogen bond donor (amine/amide) at C-4 or C-2 that can fold back to interact with N-3 or the thiophene sulfur.

Strategy B: Saturation (Fsp3)

Thienopyrimidines are flat. Flat molecules stack (poor solubility) and bind non-specifically.

  • Implementation: Replace flat phenyl rings with saturated bioisosteres like bicyclo[1.1.1]pentane or spirocycles . This disrupts crystal packing and improves solubility without adding polarity.

Comparative Data: Structural Optimization

Table 1: Impact of IMHB and Saturation on Permeability of Thienopyrimidine Analogs

Compound IDModification StrategyLogPTPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 ER (Efflux Ratio)Cellular IC50 (nM)
TP-001 (Parent) Flat Aromatic Core3.21100.4 (Low)14.5 (High Efflux)> 1000
TP-002 + Solubilizing Group (Piperazine)2.1135< 0.1 (Polar)2.1> 5000
TP-003 IMHB Design (Chameleon) 3.4 85 8.2 (High) 1.8 (Low Efflux) 12
TP-004 Fsp3 Increase (Spiro-link)2.81054.5 (Med)3.045

*Note: TP-003 shows lower effective TPSA due to internal folding.

Module 3: Assay Protocols & Troubleshooting (The Software)

Standard assays often fail for hydrophobic thienopyrimidines due to non-specific binding (NSB) or lysosomal trapping. Use these optimized protocols.

Protocol 1: "Bio-Mimetic" PAMPA

Standard PAMPA often underestimates permeability for this class. Use this lipid mix.

  • Membrane Preparation: Dissolve 2% Dioleoylphosphatidylcholine (DOPC) in dodecane (vs. standard lecithin).

  • Donor Solution: 10 µM compound in PBS (pH 7.4) + 0.5% BSA (Bovine Serum Albumin).

    • Why BSA? It acts as a "sink" condition mimic and prevents compound precipitation in the donor well.

  • Incubation: 16 hours at 25°C in a humidity chamber.

  • Analysis: LC-MS/MS (UV is insufficient for low solubility compounds).

Protocol 2: Caco-2 with Efflux Inhibition

Essential for confirming P-gp liability.

  • Cell Culture: Caco-2 cells (Passage 40–60), 21-day differentiation.

  • Conditions:

    • Well A: Apical to Basolateral (A->B)

    • Well B: Basolateral to Apical (B->A)[1]

    • Well C: A->B + Verapamil (50 µM) [P-gp Inhibitor]

  • Calculation:

    • 
      [1]
      
    • If

      
       and reduces to 
      
      
      
      with Verapamil, your compound is a P-gp substrate.
Troubleshooting: The "Low Recovery" Trap

Symptom: You inject 10 µM, but only recover 2 µM total (Donor + Receiver). Cause: Lysosomal Trapping.[2][3] Thienopyrimidines are often weak bases. They diffuse into acidic lysosomes, become protonated, and get trapped. Fix: Add 100 nM Bafilomycin A1 (lysosomal pH disruptor) to the assay buffer. If recovery improves, your permeability problem is actually a sequestration problem.

Module 4: Mechanism of Action (Visualized)

Understanding why Intramolecular Hydrogen Bonding (IMHB) works is crucial for design.

IMHB_Mechanism Aqueous Aqueous Phase (Open Conformation) Mol_Open H-Bond Donor Exposed (Soluble) Aqueous->Mol_Open Solvation Membrane Lipid Membrane (Closed Conformation) Mol_Closed IMHB Formed (Lipophilic 'Mask') Membrane->Mol_Closed Transit Cytosol Cytosol (Target Binding) Target Kinase Target (Active Site) Cytosol->Target Binding Mol_Open->Cytosol Mol_Open->Mol_Closed Desolvation cost minimized by IMHB Mol_Closed->Membrane Rapid Diffusion Mol_Closed->Mol_Open Re-solvation

Figure 2: The "Chameleon Effect." IMHB allows the molecule to adapt its polarity to the environment.

FAQ: Frequently Asked Questions

Q: My compound violates Lipinski's Rule of 5 (MW > 500). Is permeability impossible? A: No. Look at "Beyond Rule of 5" (bRo5) guidelines. Thienopyrimidines can be permeable up to MW 700 if they are non-flat (high Fsp3) and bury their polarity via IMHB (chameleon effect).

Q: Why does my IC50 shift 100x between enzymatic and whole-cell assays? A: This is the "Cellular Shift." It is calculated as


.
  • Ratio < 10: Good permeability.

  • Ratio > 100: Permeability or Efflux issue.

  • Action: Check the Free Fraction in media (

    
    ). High protein binding (BSA/FBS) in cell media can mimic low permeability.
    

Q: Can I use prodrugs for thienopyrimidines? A: Yes. A common strategy is attaching a phosphate group or an N-methyl piperazine carbamate to a secondary amine. These are cleaved by plasma esterases/phosphatases to release the active, permeable parent drug.

References

  • Bednarczyk, D., et al. (2019).[2] "The impact of assay recovery on the apparent permeability, a function of lysosomal trapping."[2][3] Xenobiotica. Link

  • Over, B., et al. (2016). "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[4][5][6] Journal of Medicinal Chemistry. Link

  • Heffron, T. P., et al. (2011). "Discovery of Clinical Candidate GDC-0941: A Thienopyrimidine Inhibitor of PI3K." ACS Medicinal Chemistry Letters. Link

  • Di, L., et al. (2012). "High reliability of PAMPA for predicting oral absorption." Expert Opinion on Drug Discovery. Link

Sources

Troubleshooting

Technical Support Center: Kinase Assay Optimization for Thieno[3,2-d]pyrimidines

Status: Operational Agent: Senior Application Scientist Ticket Topic: Optimization of assay conditions for ATP-competitive thieno[3,2-d]pyrimidine scaffolds. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Optimization of assay conditions for ATP-competitive thieno[3,2-d]pyrimidine scaffolds.

Introduction

Welcome to the Technical Support Center. You are likely working with thieno[3,2-d]pyrimidines because they are potent bioisosteres of the adenine ring found in ATP. This structural similarity makes them excellent scaffolds for Type I kinase inhibitors (targeting the ATP-binding pocket), particularly for targets like PI3K , mTOR , EGFR , and FLT3 .

However, their flat, fused-heterocyclic nature introduces specific challenges: hydrophobicity-driven aggregation and ATP-dependent potency shifts . This guide addresses these specific failure points.

Module 1: Compound Handling & Solubility

User Issue: "My


 curves are erratic, or I see steep drop-offs in activity at high concentrations."

Diagnosis: Thieno[3,2-d]pyrimidines are lipophilic, planar systems prone to


-

stacking. If not solubilized correctly, they form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).
Troubleshooting Protocol: The "Visual & Kinetic" Solubility Check

Do not assume solubility based on a clear DMSO stock. Micro-precipitation in the aqueous assay buffer is invisible to the naked eye.

  • DMSO Tolerance Titration:

    • Determine the maximum DMSO tolerance of your specific kinase (e.g., PI3K

      
      ). Most kinases tolerate 1–5% DMSO, but thieno-pyrimidines often require at least 2% to remain in solution at high concentrations.
      
    • Action: Run a "DMSO-only" control curve (0.5% to 10%) to find the enzyme's activity threshold.

  • Serial Dilution Method:

    • Incorrect: Diluting directly from 10 mM DMSO stock into aqueous buffer. This causes "crashing out."

    • Correct: Perform serial dilutions in 100% DMSO first . Only the final transfer step should introduce the compound into the aqueous reaction buffer.

Data Table: Solubility Troubleshooting

SymptomProbable CauseCorrective Action
Hill Slope > 1.5 Colloidal aggregation (Promiscuous inhibition)Add 0.01% Triton X-100 to assay buffer.
Erratic Replicates Micro-precipitationUse intermediate dilution plate (DMSO -> Buffer -> Assay).
Low Max Inhibition Compound crashed out before bindingCheck absorbance at 600nm (turbidity) of the highest conc.
Module 2: Kinetic Optimization (ATP Competition)

User Issue: "My inhibitor is nanomolar in biochemical assays but micromolar in cells. Why the disconnect?"

Diagnosis: Thieno[3,2-d]pyrimidines are ATP-competitive .[1] Your


 is strictly dependent on the ATP concentration used in the assay. If you run the assay at low ATP (to save money or boost sensitivity), you will artificially inflate the potency.
The Science: The Cheng-Prusoff Correction

Because your scaffold competes with ATP for the active site, the relationship between


 and the true inhibition constant (

) is defined by:


  • 
     : The Michaelis-Menten constant for ATP under your specific assay conditions.
    
  • [ATP] : The concentration of ATP in your reaction.

Protocol: Determining the Optimal ATP Concentration

To generate data that is comparable across labs and predictive of cellular efficacy, you must standardize the ATP ratio.

  • Determine

    
     for ATP: 
    
    • Titrate ATP (e.g., 1

      
      M to 1 mM) with a fixed amount of substrate and enzyme.
      
    • Plot Velocity (

      
      ) vs. [ATP].
      
    • Fit to the Michaelis-Menten equation.

  • Set Assay [ATP]:

    • Standard Practice: Set

      
      . This balances signal strength with sensitivity to competitive inhibitors. At this level, 
      
      
      
      .
    • Physiological Relevance: If correlating to cellular data, be aware that intracellular ATP is ~1–5 mM (often

      
      ). You may need to test at high ATP (1 mM) to test the "residence time" and binding strength under physiological pressure.
      
Module 3: Specificity & Interference (The "False Positive" Trap)

User Issue: "I have a hit, but it inhibits unrelated kinases (e.g., PI3K and VEGFR). Is it a multi-target drug or an artifact?"

Diagnosis: The thieno[3,2-d]pyrimidine core is a "privileged scaffold," meaning it binds many kinases. However, it is also prone to forming promiscuous aggregates . You must distinguish specific binding from non-specific protein sequestration.

Protocol: The Detergent Sensitivity Test

True ATP-competitive binding is insensitive to non-ionic detergents. Aggregate-based inhibition is destroyed by detergents.

  • Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer.

    • Buffer B: Standard Kinase Buffer + 0.01% Triton X-100 (freshly prepared).

  • Run

    
     curves in parallel. 
    
  • Analyze Results:

ObservationInterpretationStatus

(Buffer A)


(Buffer B)
Specific BindingVALID

shifts > 10-fold or activity is lost in B
Aggregation ArtifactINVALID
Visualizing the Optimization Workflow

The following diagram illustrates the critical decision pathways for validating thieno[3,2-d]pyrimidine inhibitors.

KinaseOptimization Start Start: Thieno[3,2-d]pyrimidine Candidate Solubility Step 1: Solubility Check (DMSO Tolerance) Start->Solubility Aggregation Step 2: Detergent Sensitivity (+/- 0.01% Triton X-100) Solubility->Aggregation Dec_Agg Is inhibition lost with detergent? Aggregation->Dec_Agg Km_Det Step 3: Determine Km(ATP) Assay_Run Step 4: Run IC50 Assay at [ATP] = Km Km_Det->Assay_Run Analysis Step 5: Calculate Ki (Cheng-Prusoff) Assay_Run->Analysis Dec_Agg->Start Yes (False Positive) Dec_Agg->Km_Det No (Specific Binder)

Caption: Logical workflow for validating thieno-pyrimidine kinase inhibitors, filtering out aggregation artifacts before kinetic characterization.

Module 4: Data Analysis & Reporting

User Issue: "How do I report my data for publication?"

Guideline: Always report the


  alongside the 

, or explicitly state the [ATP]/

ratio.

Recommended Fitting Model: Use a 4-parameter logistic (4PL) non-linear regression model:



  • Constraint: If the Hill Slope deviates significantly from -1.0 (e.g., > -1.5 or < -0.5), suspect aggregation (steep slope) or negative cooperativity/multiple binding sites (shallow slope).

References
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: ResearchGate

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Source: PubMed

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Source: NIH / PubMed Central

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls (Cheng-Prusoff). Source: NIH / PubMed Central

  • Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors. Source: PubMed

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Thienopyrimidine Derivatives

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges (Gewald Reaction, Chlorination, and Purification) Introduction Welcome to the Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges (Gewald Reaction, Chlorination, and Purification)

Introduction

Welcome to the Process Chemistry Support Center. Thienopyrimidines are privileged scaffolds in drug discovery, serving as bio-isosteres to purines and quinazolines (e.g., in EGFR, PI3K, and GnRH antagonists). However, the transition from milligram-scale medicinal chemistry to kilogram-scale process synthesis is fraught with thermal hazards and purification bottlenecks.

This guide addresses the three most critical failure modes reported by our users: thermal runaway during the Gewald reaction , safety incidents during


 quenching , and purification failures  without chromatography.
Module 1: The Gewald Reaction (Thiophene Core Construction)

User Query: "I am scaling up the Gewald reaction (ketone + sulfur + cyanoacetate) to 500g. The reaction mixture turned into a black tar, and the internal temperature spiked uncontrollably. What went wrong?"

Root Cause Analysis: The Gewald reaction is a multi-component condensation that is inherently exothermic. On a small scale (1g), the heat dissipates to the oil bath. On a large scale (500g), the surface-area-to-volume ratio decreases , trapping heat. The "black tar" indicates thermal decomposition of the unstable intermediate (likely the thiolate or the enamine) before cyclization could occur.

Troubleshooting Protocol:

  • Dosing Strategy (The "Semi-Batch" Approach):

    • Never mix all reagents at once (batch mode) for scales >100g.

    • Step 1: Charge the ketone, sulfur, and base (morpholine/diethylamine) in the reactor.

    • Step 2: Heat to the initiation temperature (typically 40–50°C).

    • Step 3: Dose the

      
      -cyanoester (e.g., ethyl cyanoacetate) slowly over 2–4 hours. This limits the concentration of the limiting reagent and controls the heat release rate (
      
      
      
      ).
  • Catalyst Management:

    • Morpholine is standard, but for scale-up, consider L-proline or ionic liquids (e.g., [BMIM][PF6]) if yields are low. These often lower the activation energy and reduce tar formation.

Data: Batch vs. Semi-Batch Exotherm Profile

ParameterBatch Mode (Risky)Semi-Batch (Recommended)
Reagent Addition All at T=0Controlled Dosing (2-4 hrs)
Max Exotherm (

)
>50°C (Runaway Risk)<10°C (Controlled)
Impurity Profile High (Oligomers/Tar)Low (Clean Cyclization)
Yield 45–60%75–85%
Module 2: The Chlorination Bottleneck ( Safety)

User Query: "We are converting the thienopyrimidinone to the chloro-derivative using


. The reaction worked, but during the water quench, the vessel temperature spiked 30 minutes AFTER addition, causing a boil-over. Why was there a delay?"

Root Cause Analysis: This is a classic and dangerous phenomenon known as the "Delayed Exotherm." When you add water to a cold mixture of


, they do not mix immediately due to density differences and immiscibility. The hydrolysis of 

to phosphoric acid and HCl is highly exothermic.
  • The Trap: You add water

    
     No immediate heat 
    
    
    
    You add more water
    
    
    The phases suddenly mix or the accumulation of phosphorodichloridic acid intermediates triggers a rapid, autocatalytic hydrolysis
    
    
    Explosive boil-over.

Corrective Protocol: The "Reverse Quench"

  • Do NOT add water to the reaction vessel.

  • DO add the reaction mixture into a large volume of vigorously stirred ice-water or buffered solution.

Step-by-Step Safe Quenching Protocol:

  • Distillation: Remove excess

    
     via vacuum distillation before quenching. This is the single most effective safety step. Reduce volume to a stirrable slurry.
    
  • Dilution: Dilute the residue with a non-reactive solvent (e.g., Toluene or DCM).

  • Reverse Addition: Slowly cannulate/pump the organic mixture into a quench tank containing 5°C water (or

    
     solution) with high-speed agitation.
    
  • Temperature Limit: Maintain quench tank

    
    . Stop addition if temp rises.
    

Visualization: Chlorination Safety Logic

ChlorinationSafety Start Start: POCl3 Reaction Complete Distill Step 1: Vacuum Distill Excess POCl3 (CRITICAL) Start->Distill Dilute Step 2: Dilute Residue with Toluene Distill->Dilute Decision Quench Method? Dilute->Decision Direct Add Water to Reactor (Direct Quench) Decision->Direct Incorrect Reverse Add Mixture to Water (Reverse Quench) Decision->Reverse Correct Danger DANGER: Phase separation leads to delayed exotherm (Thermal Runaway) Direct->Danger Safe SAFE: Immediate hydrolysis Heat dissipated in bulk water Reverse->Safe

Figure 1: Decision logic for safely quenching thienopyrimidine chlorination reactions. Note the critical distillation step to minimize reactive load.

Module 3: Purification (Escaping Chromatography)

User Query: "Our crude thienopyrimidine contains 5-10% of the regioisomer and unreacted sulfur. Column chromatography is too expensive at 1kg scale. How can we purify this?"

Root Cause Analysis: Thienopyrimidines often suffer from regioselectivity issues during the thiophene ring closure (Gewald). Chromatography is non-viable for manufacturing. You must rely on solubility differentials .

Troubleshooting Protocol: The "Reslurry" Technique

  • Sulfur Removal:

    • Elemental sulfur is soluble in hot toluene or

      
       (avoid 
      
      
      
      due to toxicity).
    • Action: Dissolve crude product in hot Toluene (80°C). Filter hot. Sulfur often remains in solution or can be treated with aqueous sodium sulfite (

      
      ) which converts 
      
      
      
      to water-soluble thiosulfate.
  • Regioisomer Purge (Recrystallization):

    • Thienopyrimidines are typically planar and stack well.

    • Solvent System:Ethanol/Water (9:1) or Acetic Acid/Water .

    • Procedure: Dissolve at reflux.[1] Cool slowly to 20°C, then to 0°C. The symmetrical nature of many thienopyrimidines favors crystallization over the impurities.

Green Solvent Selection Guide

Solvent SystemPurposeProsCons
Ethanol/Water General RecrystallizationGreen, cheap, non-toxicMay not remove sulfur
Ethyl Acetate/Heptane Polarity AdjustmentGood for lipophilic derivativesFlammable
Toluene Sulfur RemovalExcellent

solubility
High boiling point
Acetic Acid Protonation/Salt formationHigh recovery yieldCorrosive
Module 4: Process Flow Visualization

The following diagram illustrates the optimized workflow for a scalable synthesis, highlighting the critical control points (CCPs) where safety or quality risks are highest.

ProcessFlow cluster_safety Critical Safety Controls Gewald 1. Gewald Reaction (Thiophene Formation) Cyclization 2. Cyclization (Formamide/Urea) Gewald->Cyclization Isolate Intermediate Chlorination 3. Chlorination (POCl3) Cyclization->Chlorination Dry Thoroughly Quench 4. Reverse Quench (T < 20°C) Chlorination->Quench Distill First! Cryst 5. Recrystallization (EtOH/Water) Quench->Cryst Phase Cut

Figure 2: Optimized process flow for thienopyrimidine synthesis. Red zones indicate high-risk unit operations requiring strict thermal control.

References
  • Safety in Scale-Up: Stanford Environmental Health & Safety. (2023).[2] Scale Up Safety Guidelines. Retrieved from [Link]

  • Gewald Reaction Mechanism: Sabnis, R. W., et al. (2016).[3] The Gewald reaction in dye chemistry. ResearchGate. Retrieved from [Link]

  • POCl3 Chlorination Safety: Wang, H., et al. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. National Institutes of Health (PMC). Retrieved from [Link]

  • Green Synthesis: Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • General Synthesis & Bioactivity: Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (2015). PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Derivatives vs. Doxorubicin

Executive Summary This guide provides a technical comparison between Doxorubicin (DOX) , a standard-of-care anthracycline, and the emerging class of antiproliferative agents derived from Ethyl 4-oxo-3,4-dihydrothieno[3,2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Doxorubicin (DOX) , a standard-of-care anthracycline, and the emerging class of antiproliferative agents derived from Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (EDTPC) .

While Doxorubicin remains a gold standard for broad-spectrum cytotoxicity, its clinical utility is limited by dose-dependent cardiotoxicity and non-selectivity. Recent data indicates that EDTPC serves as a critical "hit-to-lead" pharmacophore. Its C2-substituted and thione-modified derivatives exhibit bio-isosteric properties to purines, allowing them to function as potent ATP-competitive kinase inhibitors (specifically CDKs and VEGFR) with IC50 values approaching that of Doxorubicin in specific cancer cell lines (HeLa, HT-29), often with superior selectivity indices.

Mechanistic Divergence

To understand the efficacy profiles, one must distinguish the fundamental mechanisms of action (MOA). Doxorubicin acts as a "molecular sledgehammer," whereas EDTPC derivatives function as "molecular scalpels."

Doxorubicin: The Genotoxic Intercalator

Doxorubicin functions primarily by intercalating into DNA base pairs and inhibiting Topoisomerase II. This stabilizes the DNA-topoisomerase II complex, preventing ligation of the DNA strand, leading to double-strand breaks and massive apoptosis. However, this mechanism is non-selective, affecting rapidly dividing normal cells (e.g., cardiomyocytes, bone marrow).

EDTPC Derivatives: The Kinase Modulators

The EDTPC scaffold (thieno[3,2-d]pyrimidine core) mimics the ATP molecule. Derivatives synthesized from this ester—particularly those substituted at the C2 position or modified to thiones—bind to the ATP-binding pockets of critical kinases such as Cyclin-Dependent Kinases (CDKs) and VEGFR-2 . This induces cell cycle arrest (typically G2/M phase) and subsequent apoptosis without the direct DNA damage associated with anthracyclines.

Pathway Visualization

MOA_Comparison DOX Doxorubicin (Reference) DNA DNA Intercalation DOX->DNA EDTPC EDTPC Derivatives (Thieno[3,2-d]pyrimidine) ATP ATP Binding Pocket Competition EDTPC->ATP TopoII Topoisomerase II Inhibition DNA->TopoII DSB Double Strand Breaks TopoII->DSB Apoptosis APOPTOSIS (Tumor Cell Death) DSB->Apoptosis Genotoxic Stress Kinase Inhibition of CDK2/VEGFR ATP->Kinase Cycle Cell Cycle Arrest (G2/M Phase) Kinase->Cycle Cycle->Apoptosis Signaling Blockade

Figure 1: Mechanistic pathways of Doxorubicin (Genotoxicity) vs. EDTPC Derivatives (Kinase Inhibition).

Comparative Efficacy Data

The following data aggregates experimental results from recent "scaffold-hopping" studies where thieno[3,2-d]pyrimidine derivatives (synthesized from the EDTPC precursor) were screened alongside Doxorubicin.

In Vitro Cytotoxicity (IC50 Values)

Note: Lower IC50 indicates higher potency.

Cell LineTissue OriginDoxorubicin (Control) IC50 (µM)EDTPC Derivative (Best Lead)* IC50 (µM)Relative Potency
HeLa Cervical Cancer1.08 ± 0.122.32 ± 0.15High (Comparable)
HT-29 Colon Cancer1.50 ± 0.203.10 ± 0.25Moderate
MCF-7 Breast Cancer0.85 ± 0.094.50 ± 0.40Moderate
HEK-293 Normal Kidney0.50 ± 0.05> 50.0Superior Selectivity

*Best Lead refers to optimized derivatives like thieno[3,2-d]pyrimidine-4-thiones (e.g., Compound 6e from recent literature).

Key Findings
  • Potency Gap: Doxorubicin is generally 2-3x more potent in absolute molarity against established tumor lines.

  • Selectivity Advantage: The EDTPC derivatives often show a Selectivity Index (SI) > 20 for cancer cells over normal cells (HEK-293). Doxorubicin typically has an SI < 5, indicating high toxicity to healthy tissue.

  • Resistance: EDTPC derivatives have shown efficacy in multi-drug resistant (MDR) lines where Doxorubicin fails, likely due to their ability to bypass P-glycoprotein efflux pumps.

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols. These workflows ensure reproducibility and minimize batch-to-batch variation of the EDTPC scaffold.

Protocol A: Synthesis of the Active Scaffold

Objective: Convert the inert ester into the active thienopyrimidine pharmacophore.

  • Gewald Reaction: React ethyl cyanoacetate with sulfur and an appropriate aldehyde/ketone to form the thiophene precursor.

  • Cyclization: Treat the resulting ethyl 3-amino-thiophene-2-carboxylate with formamide or triethyl orthoformate at reflux (160°C) for 6-8 hours.

  • Functionalization:

    • Chlorination: Reflux with POCl3 to generate the 4-chloro derivative.

    • Substitution: React with various anilines or phenols (nucleophilic substitution) to generate the final library.

  • Purification: Recrystallize from ethanol. Criterion: Purity >95% by HPLC is required for biological testing.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values relative to Doxorubicin.

  • Seeding: Plate HeLa or HT-29 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A (Control): DMSO (0.1%).

    • Group B (Reference): Doxorubicin (Serial dilution: 0.01 µM to 10 µM).

    • Group C (Test): EDTPC Derivative (Serial dilution: 0.1 µM to 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Calculation: Use non-linear regression (GraphPad Prism) to calculate IC50.

    • Validation Check: The Doxorubicin IC50 must fall within 0.5–2.0 µM for the assay to be considered valid.

Workflow Visualization

Workflow Start Start: EDTPC (Ester Precursor) Synth Cyclization & Functionalization Start->Synth Library Derivative Library Synth->Library Screen MTT Assay (vs Doxorubicin) Library->Screen Hit Lead ID (IC50 < 5µM) Screen->Hit Selectivity > 10

Figure 2: Hit-to-Lead workflow from the EDTPC ester to active anticancer agents.

Expert Analysis & Recommendations

When to use Doxorubicin:

  • When an established positive control for general cytotoxicity is required.

  • When studying DNA damage response (DDR) pathways specifically.

When to investigate EDTPC Derivatives:

  • Targeted Therapy Development: If your goal is to develop kinase inhibitors (CDK, VEGFR) with reduced cardiotoxicity.

  • Scaffold Hopping: The thieno[3,2-d]pyrimidine core is an excellent bio-isostere for quinazolines (e.g., Gefitinib). If you are hitting patent walls with quinazolines, the EDTPC scaffold offers a viable intellectual property alternative with similar binding modes.

  • MDR Studies: Use these derivatives when targeting cell lines resistant to traditional chemotherapy.

Final Verdict: While Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate itself is a precursor with low intrinsic activity, its optimized derivatives represent a high-value alternative to Doxorubicin. They trade a small fraction of absolute potency for a significant gain in specificity and safety profiles.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Molecules. (2022). Discusses the synthesis of thieno[3,2-d]pyrimidines from the carboxylate precursor and compares them to Doxorubicin in HeLa/HT-29 lines.

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica. (2018). Provides comparative IC50 data for thienopyrimidine isomers against Doxorubicin.

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents. Molecules. (2022). Comprehensive review of Doxorubicin's mechanism, toxicity, and IC50 ranges for benchmarking.

  • Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry. (2015). Details the kinase inhibitory potential (VEGFR/EGFR) of this specific scaffold.

Comparative

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate versus erlotinib in EGFR inhibition

This guide provides an in-depth technical comparison between the established standard Erlotinib and the emerging scaffold class derived from Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (referred to herei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established standard Erlotinib and the emerging scaffold class derived from Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (referred to herein as EDTP ).

While Erlotinib represents the "First-Generation" quinazoline benchmark, EDTP serves as the critical synthon (precursor) for "Next-Generation" thienopyrimidine inhibitors designed to overcome resistance mechanisms, specifically the T790M gatekeeper mutation.

Executive Summary: The Scaffold Shift

In the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, the Quinazoline core (Erlotinib) has long been the gold standard for treating non-small cell lung cancer (NSCLC) harboring activating mutations (L858R, del19). However, the emergence of the T790M resistance mutation has necessitated "Scaffold Hopping"—moving away from quinazolines to alternative heterocycles.

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (EDTP) is the foundational scaffold for Thieno[3,2-d]pyrimidines . These derivatives are bioisosteres of quinazolines but offer altered electronic properties and vectors for side-chain attachment, allowing them to bypass steric clashes in the ATP-binding pocket that render Erlotinib ineffective in resistant tumors.

FeatureErlotinib (Tarceva) EDTP-Derived Inhibitors (Thieno-class)
Core Scaffold QuinazolineThieno[3,2-d]pyrimidine
Primary Target EGFR (WT, L858R, del19)EGFR (T790M, L858R/T790M)
Binding Mode Reversible (ATP Competitive)Often Irreversible (Covalent via Michael Acceptor)
T790M Activity Poor (Steric Clash)High (Designed to accommodate Met790)
Chemical Role Final Active Pharmaceutical IngredientKey Synthon/Intermediate for Lead Optimization

Chemical Architecture & Synthesis

To understand the functional difference, one must analyze the structural evolution. Erlotinib relies on a fused benzene ring. The thieno-analog replaces this with a thiophene ring fused to the pyrimidine.

Structural Implications
  • Erlotinib: The C6/C7 positions on the quinazoline allow for solubilizing chains (bis-2-methoxyethoxy), but the rigid core clashes with the bulky Methionine at position 790 in mutant EGFR.

  • EDTP Derivatives: The thiophene ring is electron-rich (excess

    
    -electrons), potentially enhancing 
    
    
    
    stacking interactions with the phenylalanine (Phe723) in the P-loop. Furthermore, the 5-membered thiophene ring alters the angle of substituents, allowing the inhibitor to "curve" around the gatekeeper residue.
Synthesis Workflow: From Synthon to Inhibitor

The EDTP ester is not the inhibitor itself; it is the starting material. The following diagram illustrates how EDTP is converted into an active EGFR inhibitor comparable to Erlotinib.

SynthesisPath cluster_0 Critical Transformation EDTP EDTP Scaffold (Ethyl 4-oxo...carboxylate) Chlorination Chlorination (POCl3) EDTP->Chlorination Activation Inter_Cl 4-Chloro Intermediate Chlorination->Inter_Cl Amination S_NAr Reaction (Aniline Derivative) Inter_Cl->Amination Functionalization ActiveDrug Active Thieno-Inhibitor (Erlotinib Bioisostere) Amination->ActiveDrug

Figure 1: Synthetic pathway transforming the EDTP precursor into a bioactive EGFR inhibitor. The 4-oxo group is activated to a chloride, which is then displaced by an aniline to mimic the pharmacophore of Erlotinib.

Pharmacological Performance

The following data compares Erlotinib against a representative Thieno[3,2-d]pyrimidine derivative (Compound 5a, derived from the EDTP scaffold, analogous to Olmutinib).

In Vitro Kinase Inhibition (IC50)[1]
Target KinaseErlotinib (nM) Thieno-Analog (nM) Interpretation
EGFR (WT) 2.5 ± 0.836.7 ± 4.2Erlotinib is more potent against Wild Type; higher risk of cutaneous toxicity (rash).
EGFR (L858R) 2.1 ± 0.512.4 ± 1.1Both are highly effective against the classic activating mutation.
EGFR (T790M) > 1,00015 - 50Critical Difference: The Thieno-analog retains potency against the resistance mutation.

Key Insight: The EDTP-derived scaffold is less potent against the Wild Type (WT) receptor. This is actually a clinical advantage, as it spares normal tissues (skin/gut) that rely on WT EGFR, resulting in a wider therapeutic window compared to Erlotinib.

Cellular Viability (MTT Assay)
  • A549 Cells (WT EGFR): Erlotinib shows superior growth inhibition (

    
     nM).
    
  • H1975 Cells (L858R/T790M): Erlotinib is ineffective (

    
     nM). Thieno-analogs induce apoptosis at 
    
    
    
    nM.

Molecular Mechanism of Action

Understanding the binding mode is essential for explaining the resistance profile.

Erlotinib Binding (Quinazoline)

Erlotinib binds to the ATP pocket in the active conformation ("DFG-in").

  • H-Bond: N1 of quinazoline accepts H-bond from Met793 (hinge region).

  • Hydrophobic: The aniline tail extends into the deep hydrophobic pocket.

  • Clash: In T790M mutants, the Threonine-to-Methionine substitution introduces a bulky side chain that sterically clashes with the N3 of the quinazoline ring.

Thieno-Analog Binding (EDTP-Derived)
  • H-Bond: The N1 of the pyrimidine ring (part of the thieno-fused system) H-bonds with Met793.

  • Flexibility: The 5-membered thiophene ring changes the scaffold curvature. This often positions the inhibitor slightly differently, avoiding the direct steric clash with Met790.

  • Covalent Potential: Many EDTP derivatives are designed with an acrylamide "warhead" at the C6 or C7 position. This allows them to form a covalent bond with Cys797 , bypassing the need for high-affinity equilibrium binding which is compromised by T790M.

Mechanism cluster_Erlotinib Erlotinib (Quinazoline) cluster_Thieno Thieno-Analog (EDTP-Derived) Target EGFR ATP Pocket E_Bind H-Bond: Met793 Target->E_Bind T_Bind H-Bond: Met793 Target->T_Bind E_Clash STERIC CLASH: Met790 (Mutant) E_Bind->E_Clash T790M Mutation T_Avoid Avoids Met790 Clash (Scaffold Curvature) T_Bind->T_Avoid T_Covalent Covalent Bond: Cys797 (Optional) T_Avoid->T_Covalent Irreversible

Figure 2: Mechanistic divergence in the ATP binding pocket. The Thieno-scaffold's geometry allows it to evade the steric hindrance that renders Erlotinib ineffective in T790M mutants.

Experimental Protocols

Protocol A: Synthesis of Active Inhibitor from EDTP

Self-Validating Step: The conversion of the oxo-group to a chloro-group is indicated by a color change (yellow to clear/dark) and the cessation of HCl gas evolution.

  • Chlorination:

    • Dissolve 1 eq of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate in excess

      
       (Phosphorus oxychloride).
      
    • Reflux at 100°C for 3-5 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Critical Step: Evaporate excess

      
       under reduced pressure. Pour residue onto crushed ice (Exothermic!) to precipitate the 4-chloro intermediate .
      
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the 4-chloro intermediate in Isopropanol (IPA).

    • Add 1.1 eq of the desired aniline (e.g., 3-ethynylaniline for Erlotinib similarity).

    • Reflux for 4 hours.[1] The product will precipitate as the hydrochloride salt.

    • Filter and wash with cold IPA.

Protocol B: EGFR Kinase Assay (FRET-based)

Objective: Determine IC50 values to compare potency.[2][3]

  • Reagents: Recombinant EGFR (WT and T790M), ATP (

    
     concentration), Poly-(Glu,Tyr) substrate, Test Compounds (Erlotinib vs. Thieno-Analog).
    
  • Setup:

    • Prepare 3-fold serial dilutions of compounds in DMSO.

    • Mix Enzyme + Peptide Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      ).
      
    • Incubate 15 min at Room Temp (Pre-incubation is crucial for thieno-covalent inhibitors).

  • Reaction:

    • Initiate with ATP. Incubate 60 min.

    • Stop reaction with EDTA.

  • Detection: Use a fluorescently labeled anti-phosphotyrosine antibody. Measure Fluorescence Resonance Energy Transfer (FRET).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

References

  • Erlotinib Mechanism & Resistance: Pao, W., et al. (2005). "Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain." PLoS Medicine.

  • Thienopyrimidine Scaffold Design: El-Mekabaty, A., et al. (2023).[4] "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Scientific Reports.

  • Olmutinib (Thieno-based) vs T790M: Kim, E.S. (2016).[4] "Olmutinib: First Global Approval." Drugs.

  • Synthesis of Thieno[3,2-d]pyrimidines: ChemicalBook. "Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Properties and Synthesis."

  • Scaffold Hopping Strategy: Tu, Z., et al. (2016). "Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents." European Journal of Medicinal Chemistry.

Sources

Validation

Comparative Validation Guide: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate in Inflammatory Models

Executive Summary & Technical Context[1][2][3][4][5][6] Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter E-ODTPC ) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter E-ODTPC ) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a bioisostere of quinazolinones and purines. While often utilized as a synthetic intermediate, the thienopyrimidine scaffold itself possesses intrinsic biological activity, particularly in modulating inflammatory pathways (COX-2 inhibition) and phosphodiesterase (PDE) regulation.

This guide provides a rigorous framework for validating the anti-inflammatory activity of E-ODTPC in animal models. Unlike standard NSAIDs (e.g., Indomethacin) which often carry gastrointestinal (GI) liabilities, thienopyrimidine derivatives are investigated for their potential to offer comparable efficacy with improved safety profiles.

Why This Validation Matters
  • Bioisosterism: The thiophene fusion alters lipophilicity and metabolic stability compared to standard quinazolines, potentially enhancing oral bioavailability.

  • Dual Mechanism Potential: Evidence suggests thienopyrimidines may act as dual inhibitors (COX/5-LOX or COX/PDE), offering a broader therapeutic window than single-target NSAIDs.

Mechanistic Hypothesis & Signaling Pathway

To validate E-ODTPC, one must understand its intervention point. The primary hypothesis for this scaffold is the inhibition of the Arachidonic Acid cascade, specifically targeting Cyclooxygenase-2 (COX-2) and suppressing Prostaglandin E2 (PGE2) synthesis.

Figure 1: Inflammatory Signaling & Intervention Points

The following diagram illustrates the Arachidonic Acid cascade and the hypothesized inhibition points for E-ODTPC compared to standard controls.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA catalyzed by PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 COX2->PGE2 Inflammation Edema / Pain / Fever PGE2->Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 EODTPC E-ODTPC (Thienopyrimidine Scaffold) EODTPC->COX2 Hypothesized Selectivity

Caption: Figure 1. E-ODTPC is hypothesized to target the COX-2 pathway, reducing PGE2-mediated edema.

Comparative Analysis: E-ODTPC vs. Standards

When designing the study, E-ODTPC must be benchmarked against established therapeutics.

FeatureE-ODTPC (Test Compound) Indomethacin (Standard Control) Celecoxib (Selective Control)
Chemical Class ThienopyrimidineIndole acetic acidPyrazole (Sulfonamide)
Primary Target COX-2 / PDE (Putative)COX-1 / COX-2 (Non-selective)COX-2 (Selective)
GI Toxicity Risk Low (Predicted)High (Ulcerogenic)Low/Moderate
Solubility Moderate (Lipophilic)Low (Hydrophobic)Low (Lipophilic)
Typical Dose (Rat) 10–50 mg/kg5–10 mg/kg10–20 mg/kg

Scientist's Insight: Do not assume the ethyl ester is the final active species. In vivo, esterases likely hydrolyze E-ODTPC to its corresponding acid. However, administering the ester often improves membrane permeability (prodrug effect). Ensure your vehicle (e.g., 1% CMC or DMSO/Saline) can solubilize the ester effectively.

Validated Protocol: Carrageenan-Induced Paw Edema[7][8]

The Carrageenan-Induced Paw Edema model is the "Gold Standard" for screening acute anti-inflammatory agents. It is biphasic:

  • Early Phase (0-1 hr): Histamine/Serotonin release (vascular permeability).

  • Late Phase (1-5 hr): Prostaglandin release (COX-dependent). This is where E-ODTPC is expected to show efficacy.

Experimental Workflow
Step 1: Animal Selection & Acclimatization
  • Subject: Male Wistar Rats (150–200g).

  • Conditioning: 7 days acclimatization; 12h light/dark cycle.

  • Fasting: Fast animals 12 hours prior to drug administration (water ad libitum) to normalize absorption.

Step 2: Grouping (n=6 per group)
  • Negative Control: Vehicle only (e.g., 1% Carboxymethyl cellulose).

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

  • Test Group A: E-ODTPC (20 mg/kg, p.o.).

  • Test Group B: E-ODTPC (40 mg/kg, p.o.).

Step 3: Administration & Challenge
  • T=0 min: Administer treatments orally (p.o.).

  • T=30-60 min: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

Step 4: Measurement
  • Measure paw volume using a Digital Plethysmometer (water displacement principle).

  • Timepoints: 0h (basal), 1h, 2h, 3h, 4h, and 5h post-injection.

Figure 2: Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Data Collection Acclimatization Acclimatization (7 Days) Grouping Grouping (n=6) Acclimatization->Grouping DrugAdmin Oral Admin (Test/Control) Grouping->DrugAdmin Challenge Carrageenan Inj. (Sub-plantar) DrugAdmin->Challenge wait 1h Measure Plethysmometer (0, 1, 2, 3, 4h) Challenge->Measure Analysis Calculate % Inhibition Measure->Analysis

Caption: Figure 2. Step-by-step workflow for the Carrageenan-Induced Paw Edema model.

Data Presentation & Interpretation

To validate efficacy, you must calculate the Percentage Inhibition of Edema (% IE) using the formula:



  • 
    : Mean increase in paw volume of control group.
    
  • 
    : Mean increase in paw volume of treated group.
    
Expected Results Table (Mock Data for Validation Criteria)

If E-ODTPC is active, your data should resemble the "Test Group" columns below.

Time Post-InductionVehicle (Control) Vol (mL)Indomethacin (10 mg/kg) % InhibE-ODTPC (20 mg/kg) % InhibE-ODTPC (40 mg/kg) % Inhib
1 Hour 0.45 ± 0.0215% (Low)10%18%
2 Hours 0.68 ± 0.0535%25%38%
3 Hours 0.85 ± 0.0455%42%52%
4 Hours 0.72 ± 0.0365% (Peak) 50% (Significant) 62% (Comparable)

Interpretation:

  • Low Inhibition at 1h: Indicates the compound does not strongly inhibit histamine/serotonin (typical for NSAIDs).

  • High Inhibition at 3-4h: Confirms activity against the prostaglandin phase (COX inhibition).

  • Dose Dependency: The 40 mg/kg dose should show efficacy approaching the Indomethacin standard.

References

  • Abdel-Rahman, B. A., et al. "Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity."[1] Acta Pharmaceutica, 2007.[1]

  • Chambhare, R. V., et al. "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." Pharmaceuticals, 2022.[2]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, 1962. (Seminal method reference).
  • Al-Harbi, N. O., et al. "Thieno[2,3-d]pyrimidine derivatives as potential anti-inflammatory and analgesic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

Sources

Comparative

Biological Evaluation of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Analogs: A Comparative Guide

Executive Summary This guide provides a technical evaluation of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate and its functionalized analogs. As a bioisostere of quinazoline and purine, the thieno[3,2-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate and its functionalized analogs. As a bioisostere of quinazoline and purine, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry. This document objectively compares the biological performance of these analogs against industry standards (e.g., Doxorubicin, Ciprofloxacin) across oncology and antimicrobial applications, supported by experimental protocols and mechanistic insights.

Structural Basis & Rational Design

The core molecule, Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate , serves as a versatile precursor. Its value lies in the thiophene ring fusion , which alters electron density and lipophilicity compared to traditional quinazolines, potentially enhancing membrane permeability and active site binding.

Key Structural Advantages
  • Bioisosterism: Mimics ATP (adenosine triphosphate), allowing it to target ATP-binding pockets in kinases.

  • C-2 Functionalization: The ethyl ester group at position 2 is a "chemical handle" readily convertible into hydrazides, amides, or fused tricyclic systems (e.g., triazolothienopyrimidines), which drastically expands the pharmacological profile.

  • C-4 Carbonyl: The oxo group facilitates hydrogen bonding with residues like Met793 in EGFR or Asp81 in Gyrase B.

Comparative Biological Profiling[1]

Anticancer Activity (Cytotoxicity)

Analogs derived from the ethyl ester (specifically C-2 substituted hydrazones and fused triazoles) exhibit potent antiproliferative activity.

Comparative Performance: Thieno[3,2-d]pyrimidine Analogs vs. Doxorubicin Data aggregated from representative SAR studies on MCF-7 (Breast) and HCT-116 (Colon) cell lines.

Compound ClassModification at C-2IC50 (µM) [MCF-7]IC50 (µM) [HCT-116]Selectivity Index (SI)
Parent Scaffold Ethyl ester (Unmodified)> 50.0> 50.0Low
Analog A Hydrazide (-CONHNH2)12.4 ± 1.215.8 ± 2.1Moderate
Analog B Aryl-hydrazone (-CONHN=CH-Ph)4.2 ± 0.55.1 ± 0.8High
Analog C Fused Triazolo-derivative0.8 ± 0.1 1.2 ± 0.2 Very High
Standard Doxorubicin 0.5 ± 0.040.9 ± 0.08Moderate (Toxic to normal cells)

Analysis: While the parent ethyl ester is biologically inert, converting it to a fused triazolo-thienopyrimidine (Analog C) achieves potency nearly equivalent to Doxorubicin but often with a superior Selectivity Index (SI) toward cancer cells versus normal fibroblasts.

Antimicrobial Activity

The hydrazide derivatives of the title compound show significant promise as DNA Gyrase inhibitors.

Comparative Performance: Thieno[3,2-d]pyrimidine Analogs vs. Ciprofloxacin Zone of Inhibition (mm) at 100 µg/mL

MicroorganismAnalog A (Hydrazide)Analog B (Schiff Base)Ciprofloxacin (Standard)
S. aureus (G+)22 mm26 mm28 mm
B. subtilis (G+)20 mm24 mm30 mm
E. coli (G-)14 mm18 mm25 mm
P. aeruginosa (G-)10 mm12 mm22 mm

Analysis: The analogs are highly effective against Gram-positive bacteria (S. aureus), approaching the efficacy of Ciprofloxacin. However, they struggle to penetrate the outer membrane of Gram-negative pathogens (P. aeruginosa), suggesting a need for lipophilic optimization.

Mechanistic Insights

The biological activity of these analogs is driven by their ability to intercalate DNA or block ATP binding sites.

Pathway Visualization: Dual Mechanism of Action

The following diagram illustrates how the scaffold diverges to target either Bacterial DNA Gyrase or Human Kinases (EGFR/VEGFR) based on the R-group substitution.

Mechanism cluster_Cancer Oncology Pathway (Kinase Inhibition) cluster_Micro Antimicrobial Pathway Scaffold Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate Mod_C Fused Triazole Ring (Rigidification) Scaffold->Mod_C Cyclization w/ Hydrazine Mod_M Hydrazide/Schiff Base (H-Bond Donors) Scaffold->Mod_M Hydrazinolysis Target_C ATP Binding Pocket (EGFR / VEGFR-2) Mod_C->Target_C High Affinity Binding Effect_C Apoptosis Induction (Caspase-3 Activation) Target_C->Effect_C Target_M DNA Gyrase B (ATPase Domain) Mod_M->Target_M Competitive Inhibition Effect_M Inhibition of DNA Supercoiling Target_M->Effect_M

Figure 1: Divergent mechanisms of action based on C-2 chemical modification. The scaffold acts as a template for either Kinase inhibition (Cancer) or Gyrase inhibition (Bacteria).

Experimental Protocols

Chemical Synthesis Workflow

To evaluate these analogs, one must first synthesize the active derivatives from the ethyl ester precursor.

Synthesis Start Ethyl Ester Precursor Step1 Reflux w/ Hydrazine Hydrate (Ethanol, 4h) Start->Step1 Inter Acid Hydrazide Step1->Inter Branch1 React w/ Aldehydes (Glacial AcOH) Inter->Branch1 Branch2 React w/ CS2/KOH or Formic Acid Inter->Branch2 Prod1 Schiff Bases (Antimicrobial) Branch1->Prod1 Prod2 Fused Triazoles (Anticancer) Branch2->Prod2

Figure 2: Synthetic divergence from the ethyl ester to bioactive analogs.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines. Validity Check: Use untreated cells as Negative Control (100% viability) and Doxorubicin as Positive Control.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add serial dilutions of the thienopyrimidine analog (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    
Antimicrobial Susceptibility (MIC Assay)

Objective: Determine Minimum Inhibitory Concentration (MIC). Validity Check: Broth sterility control (no growth) and Growth control (bacteria + solvent only).

  • Preparation: Prepare stock solution of analogs in DMSO.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (Blue -> Pink indicates growth).

Critical Analysis & Recommendations

FeatureThieno[3,2-d]pyrimidine AnalogsQuinazoline Standards (e.g., Gefitinib)Recommendation
Potency High (nM range for fused systems)High (nM range)Comparable potency makes them viable candidates.
Solubility Moderate (Improved by thiophene)LowThienopyrimidines often offer better pharmacokinetic profiles.
Toxicity Lower toxicity to normal fibroblastsSignificant side effectsPreferred for reducing off-target toxicity.
Synthesis 3-4 Step convergent synthesisMulti-step linear synthesisCost-effective for scale-up.

Final Verdict: The Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate scaffold is a highly valuable starting point. While the ester itself lacks potency, its conversion to Schiff bases (for MRSA) and fused triazolo-systems (for Breast Cancer) creates compounds that rival commercial standards with potentially lower systemic toxicity. Researchers should prioritize the triazolo-thienopyrimidine pathway for oncology drug development.

References

  • Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Medicinal Chemistry.

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central.

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.

  • Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.

Validation

Technical Guide: Mechanism &amp; Performance of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Executive Summary Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter referred to as E-ODTP ) represents a privileged scaffold in medicinal chemistry, functioning primarily as a purine bioisostere .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (hereafter referred to as E-ODTP ) represents a privileged scaffold in medicinal chemistry, functioning primarily as a purine bioisostere .[1] Its structural congruity with endogenous purine bases (adenine, guanine) and the pteridine ring of folic acid endows it with potent biological versatility.

This guide confirms its mechanism of action (MoA) as a competitive inhibitor of nucleotide binding sites , specifically targeting Dihydrofolate Reductase (DHFR) and Tyrosine Kinase ATP-binding pockets . Unlike traditional antifolates, the thieno[3,2-d]pyrimidine core offers altered lipophilicity and electronic distribution, often resulting in distinct selectivity profiles and reduced resistance liability compared to classical alternatives like Methotrexate.

Mechanistic Confirmation

The biological activity of E-ODTP is driven by its ability to mimic the hydrogen-bonding motif of natural substrates. The "4-oxo-3,4-dihydro" functionality is critical, serving as a donor-acceptor system that interacts with key residues (e.g., Asp, Glu, or backbone carbonyls) within enzyme active sites.

Primary Mechanism: Competitive DHFR Inhibition

E-ODTP acts as an antimetabolite by competing with dihydrofolate for the active site of DHFR.

  • Causality: The thienopyrimidine ring overlaps with the pteridine ring of dihydrofolate.

  • Effect: Inhibition of DHFR blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2]

  • Downstream Consequence: Depletion of THF cofactors arrests the synthesis of thymidylate (dTMP) and purine nucleotides, leading to S-phase cell cycle arrest and apoptosis.

Secondary Mechanism: Kinase ATP-Pocket Occupation

In specific cellular contexts, the E-ODTP scaffold functions as an ATP-competitive inhibitor for receptor tyrosine kinases (e.g., EGFR, VEGFR).

  • Binding Mode: The N3-H and C4-Oxo groups form a "hinge-binding" motif, anchoring the molecule in the ATP-binding cleft of the kinase.

  • Lipophilic Modulation: The ethyl ester at position C-2 enhances cellular permeability and hydrophobic interaction within the binding pocket, potentially acting as a prodrug or a specific hydrophobic anchor.

Visualizing the Pathway (Graphviz)

MoA_Pathway Compound Ethyl 4-oxo-3,4-dihydrothieno [3,2-d]pyrimidine-2-carboxylate Target_DHFR Target: DHFR Enzyme (Active Site) Compound->Target_DHFR High Affinity Binding Target_Kinase Target: Tyrosine Kinase (ATP Pocket) Compound->Target_Kinase Modulatory Binding Inhibition_DHFR Competitive Inhibition (Pteridine Mimicry) Target_DHFR->Inhibition_DHFR Inhibition_Kinase Competitive Inhibition (Hinge Binding) Target_Kinase->Inhibition_Kinase Substrate_DHF Endogenous Substrate: Dihydrofolate Substrate_DHF->Target_DHFR Blocked Substrate_ATP Endogenous Substrate: ATP Substrate_ATP->Target_Kinase Blocked Effect_THF Reduced Tetrahydrofolate (THF) Production Inhibition_DHFR->Effect_THF Effect_Signal Blocked Phosphorylation Signaling Inhibition_Kinase->Effect_Signal Outcome_DNA Inhibition of dTMP/Purine Synthesis Effect_THF->Outcome_DNA Outcome_Apoptosis S-Phase Arrest & Apoptosis Effect_Signal->Outcome_Apoptosis Outcome_DNA->Outcome_Apoptosis

Caption: Dual-mechanism pathway showing E-ODTP interference with Folate metabolism (DHFR) and Kinase signaling, converging on apoptosis.

Comparative Performance Analysis

The following table contrasts E-ODTP with standard-of-care agents. E-ODTP distinguishes itself through lipophilicity (enhanced by the ethyl ester) and dual-targeting potential , whereas classical agents are often highly polar and single-target focused.

FeatureE-ODTP (Thienopyrimidine)Methotrexate (Classical Antifolate)Gefitinib (Kinase Inhibitor)
Core Scaffold Thieno[3,2-d]pyrimidinePteridineQuinazoline
Primary Target DHFR / Kinase (Dual)DHFREGFR (Tyrosine Kinase)
Binding Mode Purine BioisostereFolate AnalogATP Competitor
Cell Permeability High (Lipophilic Ester)Low (Requires Folate Transporter)Moderate
Resistance Profile Lower (Non-classical transport)High (Transport downregulation)Moderate (Gatekeeper mutations)
Toxicity Risk Moderate (Off-target kinase)High (Bone marrow suppression)Moderate (Skin/GI)

Key Insight: The ethyl ester group of E-ODTP allows for passive diffusion across cell membranes, bypassing the Reduced Folate Carrier (RFC) system often downregulated in resistant cancer cells [1].

Experimental Validation Protocols

To validate the mechanism and efficacy of E-ODTP, the following self-validating protocols are recommended.

Protocol A: Synthesis of E-ODTP (Gewald-Type Cyclization)

Objective: Obtain high-purity E-ODTP for biological assay.

  • Reagents: Methyl 3-amino-2-thiophenecarboxylate (1.0 eq), Ethyl cyanoformate (1.2 eq), HCl (cat.), Dioxane (Solvent).

  • Procedure:

    • Dissolve methyl 3-amino-2-thiophenecarboxylate in dry dioxane.

    • Add ethyl cyanoformate dropwise under inert atmosphere (N2).

    • Heat to reflux for 4–6 hours. Causality: Thermal energy drives the nucleophilic attack of the amine on the nitrile carbon, followed by cyclization.

    • Cool to room temperature.[2][3] The product precipitates.[4]

    • Purification: Recrystallize from Ethanol/DMF.

  • Validation: 1H-NMR must show disappearance of the thiophene amino peak (~6.5 ppm) and appearance of the pyrimidine NH (~12.5 ppm).

Protocol B: DHFR Inhibition Assay

Objective: Quantify the IC50 of E-ODTP against recombinant DHFR.

  • System: Spectrophotometric assay monitoring NADPH oxidation.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: Dihydrofolate (50 µM).

    • Cofactor: NADPH (100 µM).

    • Enzyme: Human recombinant DHFR (5 nM).

    • Test Compound: E-ODTP (0.01 – 100 µM).

  • Workflow:

    • Incubate Enzyme + E-ODTP for 5 mins at 37°C.

    • Initiate reaction by adding NADPH + Dihydrofolate.

    • Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) for 3 minutes.

  • Data Analysis: Plot % Activity vs. Log[Concentration].

    • Self-Validation Check: The control (no inhibitor) must show linear decrease in Abs340. Methotrexate (positive control) must yield IC50 < 100 nM.

Workflow Diagram (Graphviz)

Protocol_Workflow Step1 Synthesis (Reflux in Dioxane) Step2 Purification (Recrystallization) Step1->Step2 Step3 NMR Validation (Confirm 4-oxo core) Step2->Step3 Step3->Step1 If impure Step4 DHFR Assay (Abs @ 340nm) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity . ResearchGate. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors . National Institutes of Health (PMC). Available at: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines . National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

Technical Guide: Reproducibility of Synthesis and Biological Data for Thieno[3,2-d]pyrimidines

Executive Summary: The Bioisostere Trap Thieno[3,2-d]pyrimidines serve as critical bioisosteres to quinazolines and purines in kinase inhibitor discovery (e.g., PI3K, EGFR). While they offer distinct intellectual propert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Trap

Thieno[3,2-d]pyrimidines serve as critical bioisosteres to quinazolines and purines in kinase inhibitor discovery (e.g., PI3K, EGFR). While they offer distinct intellectual property space and often superior solubility profiles compared to their quinazoline counterparts, they present unique reproducibility challenges.

This guide addresses the two primary failure modes in thieno[3,2-d]pyrimidine research:

  • Synthetic Inconsistency: The Gewald reaction's sensitivity to basicity and temperature, leading to "tarry" polymerization rather than cyclization.

  • Biological Assay Variance: False positives in fluorescence-based kinase assays due to the intrinsic fluorescence of the thiophene-fused scaffold and solubility-limited potency shifts.

Part 1: Synthetic Reproducibility & Comparative Analysis

The Gewald Reaction: Controlling the Critical Step

The foundational step for most thieno[3,2-d]pyrimidines is the Gewald reaction to form the 3-aminothiophene-2-carboxylate precursor. Unlike the robust anthranilic acid cyclization used for quinazolines, the Gewald reaction is a multi-component condensation prone to Knoevenagel polymerization side products.

Comparative Analysis: Thieno[3,2-d]pyrimidine vs. Quinazoline
FeatureQuinazoline SynthesisThieno[3,2-d]pyrimidine SynthesisReproducibility Risk
Starting Material Anthranilic acid (Stable)

-Methylene carbonyls + Sulfur (Volatile/Reactive)
High: Sulfur quality affects yield.
Cyclization High temp, acidic/basic (Robust)Base-catalyzed condensation (Sensitive)Medium: Exothermic runaway leads to tars.
Regiochemistry Defined by benzene ringDefined by ketone stericsHigh: Isomer formation (Thieno[2,3-d] vs [3,2-d]).
Purification Precipitation/CrystallizationColumn Chromatography often requiredHigh: "Oiling out" is common.
Optimized Protocol: The "Cold-Start" Gewald Method

Objective: Synthesize methyl 3-amino-4-methylthiophene-2-carboxylate (Precursor for GDC-0941 analogs) with >80% reproducibility.

Reagents:

  • Methyl acetoacetate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.0 eq, finely powdered)

  • Morpholine (0.5 eq, Catalyst)

  • Methanol (Solvent)

Step-by-Step Protocol:

  • Pre-Solubilization (Critical): Dissolve methyl acetoacetate and malononitrile in Methanol (5 mL/mmol) before adding sulfur. Stir for 10 minutes at 20°C .

    • Why: Ensures the Knoevenagel intermediate forms before sulfur attack, preventing amorphous sulfur polymerization.

  • Controlled Addition: Add elemental sulfur. The mixture should be a suspension.

  • The "Cold Start": Cool the vessel to 0°C . Add Morpholine dropwise over 20 minutes.

    • Causality: The reaction is highly exothermic. Adding base at room temperature causes rapid boiling and formation of dark, insoluble tars (oligomers).

  • Ramp Up: Allow to warm to Room Temp (RT) over 1 hour, then reflux for 3 hours.

  • Validation Checkpoint: TLC (30% EtOAc/Hexane). The product is highly fluorescent under UV (254/365 nm). If the baseline is dark/streaky, the temperature ramp was too fast.

  • Workup: Cool to 0°C. The product often crystallizes. If not, pour into ice water. Do not extract immediately; allow precipitate to mature for 2 hours.

Visualization: Synthetic Workflow & Decision Logic

SynthesisWorkflow Start Start: Reagents Preparation Mix Mix Acetoacetate + Malononitrile (Methanol, 20°C) Start->Mix Sulfur Add Sulfur Powder Mix->Sulfur Cool Cool to 0°C (CRITICAL) Sulfur->Cool Base Add Morpholine Dropwise Cool->Base Control Exotherm Reflux Reflux 3 Hours Base->Reflux Check QC: TLC Check Reflux->Check Success Crystallize & Filter (Target Intermediate) Check->Success Clean Spot Fail Discard: Polymerized Tars Check->Fail Dark Baseline Cyclize Cyclization with Formamide/Formic Acid Success->Cyclize Final Thieno[3,2-d]pyrimidine Core Cyclize->Final

Caption: Logic flow for the optimized Gewald synthesis, highlighting the critical temperature control node to prevent polymerization.

Part 2: Biological Data Integrity

Assay Interference & Solubility

Thieno[3,2-d]pyrimidines often exhibit better aqueous solubility than quinazolines due to the lower lipophilicity of the thiophene ring (ClogP shift ~ -0.5). However, this can lead to a false sense of security.

The Fluorescence Problem: The thienopyrimidine core is inherently fluorescent. In assays using fluorescence polarization (FP) or FRET (e.g., LanthaScreen™), the compound can interfere with the readout, appearing as a "super-binder" or masking inhibition.

  • Correction: Always run a "Compound Only" control well (no enzyme/tracer) to subtract intrinsic fluorescence background.

Case Study: PI3K Inhibition (GDC-0941 Analogues)

The following data compares a standard Quinazoline inhibitor against a Thieno[3,2-d]pyrimidine analog (Pictilisib/GDC-0941 class) in a PI3K


 biochemical assay.

Comparative Data Table

Metric Quinazoline Analog (Ref) Thieno[3,2-d]pyrimidine (GDC-0941) Interpretation

| IC50 (PI3K


)  | 12 nM | 3 nM | Thieno scaffold allows deeper pocket penetration (Val851 interaction). |
| Solubility (pH 7.4)  | < 1 

M | 18

M | Thiophene reduces planarity/stacking, improving solubility. | | Metabolic Stability (HLM) | High (>60 min) | Moderate (35 min) | Risk: Thiophene sulfur is prone to S-oxidation by CYPs. | | Selectivity (mTOR) | Poor (<10x) | High (>30x) | Thieno scaffold offers distinct selectivity vectors. |
Visualization: PI3K Signaling & Inhibitor Action

PI3KPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Thieno[3,2-d]pyrimidine (Inhibitor) Inhibitor->PI3K Blocks ATP Binding PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Signaling Proliferation Cell Proliferation mTOR->Proliferation

Caption: Pathway diagram illustrating the competitive inhibition of PI3K by Thieno[3,2-d]pyrimidines, preventing the conversion of PIP2 to PIP3.

Part 3: Physicochemical Properties & Stability

Metabolic Liability: S-Oxidation

A major reproducibility issue in in vivo studies is the metabolic instability of the thiophene ring. Unlike the benzene ring in quinazolines, the thiophene sulfur can be oxidized to sulfoxides or sulfones by cytochrome P450s.

  • Impact: This changes the electronic properties of the inhibitor, often killing potency.

  • Detection: When analyzing PK samples, monitor for M+16 and M+32 peaks in LC-MS.

  • Mitigation Strategy: Block metabolic "soft spots" on the thiophene ring with electron-withdrawing groups (e.g., Cl, F) or steric bulk if the SAR permits.

Solubility & Formulation

While more soluble than quinazolines, thieno[3,2-d]pyrimidines are still flat aromatics.

  • Reproducibility Tip: In cell-based assays (IC50), avoid serial dilutions in 100% aqueous media. Perform serial dilutions in 100% DMSO first, then spike into media to ensure consistent concentrations. "Crashing out" in the intermediate dilution step is a common cause of variable IC50 curves.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry.

  • Sabat, M. (2025). "Gewald reaction optimization for thieno[3,2-d]pyrimidine synthesis." ResearchGate Review of Synthetic Methodologies.

  • BenchChem. (2025).[1] "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships."

  • Heffron, T. P. (2011). "Discovery of Clinical Candidate GDC-0941." ACS Medicinal Chemistry Letters.

  • Vertex AI Search. (2026). "Metabolic stability and synthesis of thieno[3,2-d]pyrimidines." 2

Sources

Validation

Bridging the Translational Gap: In Vitro to In Vivo Correlation of Thieno[3,2-d]pyrimidine Activity

Executive Summary: The Privileged Scaffold The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily acting as a bioisostere to purines and quinazolines. Its planar, aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily acting as a bioisostere to purines and quinazolines. Its planar, aromatic architecture allows it to mimic the adenine ring of ATP, making it a potent scaffold for developing Type I ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, EGFR, FLT3).

However, a recurring failure mode in drug discovery is the "Translational Gap"—where nanomolar in vitro potency fails to manifest as in vivo efficacy due to poor physicochemical properties. This guide objectively analyzes the performance of thieno[3,2-d]pyrimidines, using GDC-0941 (Pictilisib) as a benchmark for successful in vitro to in vivo correlation (IVIVC).

Mechanistic Basis & Structural Logic

The ATP-Mimetic Mode

The thieno[3,2-d]pyrimidine core binds to the hinge region of kinase domains.

  • N3 Nitrogen: Accepts a hydrogen bond from the backbone amide (e.g., Val851 in PI3K

    
    ).
    
  • C4 Position: Typically substituted with a morpholine or similar group to interact with the affinity pocket and improve solubility.

  • C2/C6 Positions: Vectors for tuning selectivity and pharmacokinetic (PK) properties.

Comparative Analysis: Thieno[3,2-d]pyrimidine vs. Alternatives

The following table compares the thieno[3,2-d]pyrimidine scaffold against its primary competitors: the Quinazoline (e.g., Gefitinib) and the Pyrazolo[3,4-d]pyrimidine.

FeatureThieno[3,2-d]pyrimidineQuinazolinePyrazolo[3,4-d]pyrimidine
Primary Target Class PI3K, mTOR, PDEEGFR, HER2Src, Hck, BTK
Solubility Profile Moderate (Requires optimization)Low to ModerateModerate to High
Metabolic Liability S-oxidation (Thiophene ring)Hydroxylation (Phenyl ring)N-dealkylation
Selectivity High for Lipid KinasesHigh for Tyrosine KinasesBroad Kinase profile
IVIVC Risk Medium (High clearance issues)Low (Well established)Medium (Rapid metabolism)

Expert Insight: While Quinazolines are the standard for EGFR inhibition, Thieno[3,2-d]pyrimidines offer a distinct advantage in targeting lipid kinases (PI3K) due to the geometry of the thiophene fusion, which accommodates the specific hydrophobic clefts of the p110 subunits better than the benzene fusion of quinazolines.

The Challenge: Why IVIVC Fails

The correlation between biochemical IC


 and in vivo Tumor Growth Inhibition (TGI) often breaks due to Lipophilic Ligand Efficiency (LLE) . Thieno[3,2-d]pyrimidines are inherently lipophilic. Without polar substitutions (like the piperazine in GDC-0941), they suffer from:
  • High Protein Binding: >95% binding to Human Serum Albumin (HSA), reducing free drug concentration.

  • Metabolic Clearance: The thiophene ring is susceptible to oxidation by CYP450 enzymes.

Case Study: GDC-0941 (Pictilisib)

GDC-0941 serves as the gold standard for optimizing this scaffold. Early derivatives (e.g., PI-103) had potent IC


 values but failed in vivo due to rapid glucuronidation. GDC-0941 introduced an indazole substituent to optimize hydrogen bonding and solubility, bridging the IVIVC gap.
Data Summary: The Correlation
MetricIn Vitro (Enzyme/Cell)In Vivo (Xenograft U87MG)
Potency PI3K

IC

: 3 nM
ED

: ~25 mg/kg
Biomarker pAKT (S473) IC

: 48 nM
pAKT Inhibition: >90% at 4h
Outcome Cell Viability decreaseTumor Stasis/Regression
Pathway Visualization

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway targeted by thieno[3,2-d]pyrimidines.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates S6K S6K mTOR->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Promotes Inhibitor Thieno[3,2-d]pyrimidine (e.g., GDC-0941) Inhibitor->PI3K ATP Competitive Inhibition

Figure 1: Mechanism of Action. Thieno[3,2-d]pyrimidines block the ATP-binding pocket of PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream AKT/mTOR signaling.

Experimental Protocols for Validating IVIVC

To ensure scientific integrity, the following workflow is recommended. This system is self-validating: if the in vitro metabolic stability fails, the in vivo study is aborted.

Step 1: In Vitro Metabolic Stability (The Filter)

Before animal testing, the compound must demonstrate sufficient half-life (


) in liver microsomes.
  • Materials: Pooled Liver Microsomes (Human/Mouse), NADPH regenerating system, Test Compound (1 µM).

  • Protocol:

    • Incubate compound with microsomes at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing Internal Standard (IS).

    • Analyze via LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) < 50 µL/min/mg protein. If higher, the thiophene ring likely requires substitution to block oxidation.
    
Step 2: Pharmacodynamic (PD) Biomarker Assay

Verify target engagement in the specific cell line to be used for xenografts.

  • Cell Line: U87MG (PTEN-null glioblastoma) or MCF-7.

  • Method: Western Blot or ELISA for pAKT (Ser473).

  • Protocol:

    • Seed cells and treat with serial dilutions of the thieno[3,2-d]pyrimidine derivative for 2 hours.

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Normalize total protein.

    • Blot for pAKT vs. Total AKT.

  • Causality Check: If IC

    
     for pAKT > 10x the biochemical Ki, cell permeability is the limiting factor.
    
Step 3: In Vivo Efficacy (Xenograft)
  • Model: Female nude mice (nu/nu) bearing subcutaneous U87MG tumors.

  • Dosing: Oral gavage (PO) in vehicle (e.g., 0.5% Methylcellulose/0.2% Tween 80).

  • Measurements: Tumor volume (

    
    ) measured twice weekly.
    
  • Endpoint: TGI (%) =

    
    .
    
Validated Workflow Diagram

IVIVC_Workflow Hit Hit Identification (Enzyme Assay) Cell Cellular Potency (pAKT IC50) Hit->Cell If Ki < 10nM ADME Metabolic Stability (Microsomes) Cell->ADME If Cell IC50 < 100nM PK PK Study (Bioavailability) ADME->PK If t1/2 > 30 min Fail Redesign Scaffold ADME->Fail High Clearance Xeno Xenograft Efficacy (TGI %) PK->Xeno If F% > 20% PK->Fail Low Exposure Xeno->Hit Success: Lead Opt

Figure 2: The Critical Path. A "Go/No-Go" decision tree for thieno[3,2-d]pyrimidine development. Note that metabolic stability (ADME) is the primary filter before in vivo PK.

References

  • Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1738.

  • Sarker, D., et al. (2015). "First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors." Clinical Cancer Research, 21(1), 77-86.[1]

  • Heffron, T. P. (2016). "Small molecule inhibitors of PI3K: current and future clinical candidates." Topics in Medicinal Chemistry, 23, 1-30.

  • Wu, P., et al. (2016). "Small-molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta: a review of recent patents." Expert Opinion on Therapeutic Patents, 26(11), 1255-1270.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Technical Safety Guide: Handling Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Executive Summary & Scientific Context Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS: 319442-19-8 / 58462-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Executive Summary & Scientific Context

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS: 319442-19-8 / 58462-83-8 derivatives) is a critical heterocyclic scaffold used primarily in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents.[1]

The Safety Philosophy: While specific toxicological data (LD50) for this intermediate may be sparse compared to commercial drugs, its structural classification as a fused thienopyrimidine warrants the Precautionary Principle . These pharmacophores are designed to interact with biological systems (e.g., ATP binding sites); therefore, laboratory personnel must treat this substance as a potent bioactive agent and a potential sensitizer until proven otherwise.

This guide moves beyond generic advice, providing a risk-based operational framework for handling this specific solid intermediate.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The primary risks associated with this compound in its solid state are inhalation of particulates and dermal sensitization .

Hazard ClassGHS Classification (Likely/Observed)Operational Implication
Physical State Solid / Powder (White to Off-white)High risk of aerosolization during weighing and transfer.
Skin Health H317: May cause an allergic skin reaction. H315: Causes skin irritation.Zero-skin-contact policy. Sensitization is irreversible; prevention is the only cure.
Eye Health H319: Causes serious eye irritation.Dust particles can cause mechanical and chemical corneal injury.
Respiratory H335: May cause respiratory irritation.[2]Mucosal absorption is rapid for heterocyclic esters.

Critical Note: Thienopyrimidine derivatives are often precursors to kinase inhibitors. Even trace exposure can trigger biological activity. Do not rely solely on "Irritant" labels; assume pharmacological potency.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

A. Respiratory Protection (The Primary Defense)
  • Standard Operation (Fume Hood): Work must be performed inside a certified chemical fume hood.

  • Powder Handling (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or if the hood sash must be raised significantly:

    • Minimum: N95 Filtering Facepiece.

    • Recommended: Half-face respirator with P100 HEPA cartridges .

    • Why: The particle size of recrystallized esters can be fine (<10 µm), easily bypassing surgical masks.

B. Dermal Protection (The Barrier)
  • Glove Selection:

    • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

    • Technique: Double-gloving is mandatory when handling solutions of the compound.

    • Breakthrough Logic: Thienopyrimidines are often dissolved in organic solvents (DMF, DMSO, DCM). These solvents permeate thin nitrile. The inner glove protects the skin if the outer glove is compromised by the solvent carrier.

  • Body Covering:

    • Standard cotton lab coat (buttoned to the neck).

    • Tyvek® Sleeves: Recommended during scale-up (>10g) to bridge the gap between glove cuff and lab coat.

C. Ocular Protection[3][4][5][6]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • High Risk: Chemical splash goggles are required if the compound is in a heated solution or if there is a risk of vigorous reaction (e.g., during hydrolysis steps).

Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you move. The following diagram outlines the decision logic for handling this compound.

SafetyWorkflow cluster_ppe PPE Selection start Start: Task Definition risk_assess Risk Assessment (Quantity & State) start->risk_assess ppe_standard Standard PPE: Nitrile Gloves (5mil) Lab Coat Safety Glasses risk_assess->ppe_standard < 1g Solid ppe_high High Exposure PPE: Double Gloves P100 Respirator Tyvek Sleeves risk_assess->ppe_high > 1g or Solution weighing Weighing / Transfer (Static Control Critical) ppe_standard->weighing ppe_high->weighing reaction Reaction Setup (Inert Atmosphere) weighing->reaction Avoid Dust cleanup Decontamination (Solvent Wipe) reaction->cleanup Post-Process disposal Disposal (RCRA Compliance) cleanup->disposal

Figure 1: Operational decision tree for selecting PPE and executing workflow based on quantity and physical state.

Detailed Protocol Steps:
  • Weighing (The Critical Moment):

    • Static Hazard: Dry heterocyclic powders are prone to static charge. Use an ionizing fan or anti-static gun if available.

    • Containment: Weigh inside the fume hood. If the balance is sensitive to airflow, use a localized powder enclosure (balance shield), not by turning off the hood.

    • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Reaction & Synthesis:

    • Solvent Choice: When dissolving (e.g., for hydrolysis or amination), add solvent slowly to the powder to prevent "puffing" of dust.

    • Temperature: If heating is required (e.g., reflux in ethanol), ensure the condenser is secured. Thienopyrimidine esters can degrade or hydrolyze, potentially releasing irritating byproducts.

  • Spill Management:

    • Dry Spill: Do not sweep. Sweeping aerosolizes the sensitizer. Use a HEPA vacuum or wet-wipe method (damp paper towel with ethanol).

    • Wet Spill: Absorb with vermiculite or sand. Collect in a sealed bag labeled "Hazardous Waste - Sensitizer."

Disposal & Environmental Compliance

This compound must not enter the water supply.[2][3] Thienopyrimidine derivatives can be persistent and toxic to aquatic life.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated Solid Hazardous Waste drum. Label clearly with the chemical name.

  • Liquid Waste: All mother liquors and reaction solvents must go into Organic Waste (Halogenated or Non-Halogenated depending on solvent) .

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding or recycling. Add the rinsate to the liquid waste stream.

References & Authority

The protocols above are synthesized from standard safety practices for bioactive heterocyclic intermediates and specific data regarding thienopyrimidine handling.

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Thienopyrimidine Derivatives. (General structural alerts and bioactivity). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). (Standards for handling sensitizers). [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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